1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Beschreibung
Eigenschaften
IUPAC Name |
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAUNKSTECWQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C2=C1NC3=C2C=CC=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol discovery and history
An In-Depth Technical Guide to the Discovery and History of the Pyrido[3,4-b]indole Scaffold and its Derivative, Crenatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged heterocyclic system found in a vast array of natural products and synthetic molecules of significant medicinal interest. This guide provides a comprehensive overview of the discovery and history of this important chemical class, with a particular focus on the naturally occurring derivative, Crenatine (1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole). While specific information regarding "1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol" (also referred to as G-2013) is not available in the public domain, this guide will delve into the foundational knowledge of its core structure, providing researchers with a robust understanding of the chemical and biological landscape of this fascinating family of compounds.
Introduction to the Pyrido[3,4-b]indole Scaffold
The 9H-pyrido[3,4-b]indole ring system, commonly known as β-carboline, is a tricyclic aromatic structure composed of a pyridine ring fused to an indole moiety.[1] This scaffold is a prominent feature in a large class of indole alkaloids, which are naturally occurring nitrogen-containing compounds.[2] The structural rigidity and diverse substitution patterns of the β-carboline nucleus make it an ideal framework for interacting with various biological targets, leading to a wide spectrum of pharmacological activities.[1]
Pyrido[3,4-b]indoles are recognized for their potential as building blocks in the development of pharmaceuticals and agrochemicals.[1] Their ability to serve as a scaffold for diverse chemical modifications has made them a valuable asset in drug discovery, particularly in the synthesis of bioactive molecules targeting various biological pathways.[1] Researchers have explored the applications of 9H-pyrido[3,4-b]indole in the development of novel therapeutic agents, with notable interest in cancer and neurological disorders.[1][3][4]
Discovery and History of Pyrido[3,4-b]indole Alkaloids
The history of indole alkaloids is deeply intertwined with human history, with the use of plants and fungi containing these compounds in traditional medicine dating back centuries.[2] The first indole alkaloid, strychnine, was isolated in 1818, and indole itself was first synthesized by Adolf von Baeyer in 1866.[2]
The β-carboline alkaloids, as a subclass of indole alkaloids, have been isolated from a wide variety of terrestrial plants and marine organisms.[5] These natural products exhibit a remarkable range of biological activities, from interacting with benzodiazepine receptors to possessing potent anti-viral, anti-tumor, and anti-microbial properties.[5]
The general biosynthesis of indole alkaloids originates from the amino acid tryptophan.[2] The diverse array of structures within this family arises from various enzymatic modifications of the tryptophan backbone.
Crenatine: A Naturally Occurring Pyrido[3,4-b]indole
3.1. Discovery and Natural Sources
Crenatine, with the chemical name 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole, is a naturally occurring β-carboline alkaloid.[6] It has been identified and isolated from several plant species, including Quassia undulata and Picrasma javanica.[6] The isolation of Crenatine from these natural sources has been a key step in understanding the chemical diversity of the pyrido[3,4-b]indole family.
3.2. Physicochemical Properties
The physicochemical properties of Crenatine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H14N2O | [6] |
| Molecular Weight | 226.27 g/mol | [6] |
| CAS Number | 26585-14-8 | [6][7] |
| IUPAC Name | 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole | [6] |
3.3. Reported Biological Activity
Early research on Crenatine has indicated its potential as an antimicrobial agent.[7] Studies have suggested that Crenatine is more effective against Gram-positive bacteria than Gram-negative bacteria.[7] This antibacterial activity highlights one of the many potential therapeutic applications of the pyrido[3,4-b]indole scaffold.
Synthesis of the Pyrido[3,4-b]indole Core
The synthesis of the pyrido[3,4-b]indole scaffold is a well-established area of organic chemistry. A common and versatile method for constructing this tricyclic system is the Pictet-Spengler reaction . This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
4.1. General Pictet-Spengler Reaction Workflow
Caption: Generalized workflow of the Pictet-Spengler reaction for the synthesis of the pyrido[3,4-b]indole core.
4.2. Step-by-Step Methodology for a Generic Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the tryptamine derivative and the aldehyde or ketone in a suitable aprotic solvent (e.g., toluene, dichloromethane).
-
Formation of the Schiff Base: The reaction is typically initiated by stirring the reactants at room temperature. The formation of the intermediate Schiff base can be monitored by techniques such as thin-layer chromatography (TLC).
-
Cyclization: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the reaction mixture. The reaction may require heating to facilitate the electrophilic cyclization onto the indole ring.
-
Workup and Purification: After the reaction is complete, neutralize the acid and perform an aqueous workup to remove impurities. The crude product is then purified using column chromatography to yield the tetrahydro-β-carboline.
-
Aromatization (Optional): If the fully aromatic β-carboline is desired, the tetrahydro-β-carboline can be oxidized using a suitable oxidizing agent, such as palladium on carbon (Pd/C) or manganese dioxide (MnO2).
Future Directions and Therapeutic Potential
The pyrido[3,4-b]indole scaffold continues to be a fertile ground for drug discovery and development. The diverse biological activities exhibited by this class of compounds, including anticancer,[3][4] antimicrobial,[7] and neuropharmacological effects, underscore their therapeutic potential.
Future research in this area will likely focus on:
-
Synthesis of novel derivatives: The development of new synthetic methodologies to access a wider range of substituted pyrido[3,4-b]indoles.
-
Structure-Activity Relationship (SAR) studies: Elucidating the key structural features responsible for the biological activity of these compounds to guide the design of more potent and selective molecules.
-
Target identification and mechanism of action studies: Identifying the specific cellular targets of pyrido[3,4-b]indole derivatives and unraveling their mechanisms of action to better understand their therapeutic potential.
While the specific compound "1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol" remains to be characterized in the scientific literature, the foundational knowledge of the pyrido[3,4-b]indole scaffold and its known derivatives like Crenatine provides a strong basis for future investigations into this promising class of molecules.
References
- [Reference to a general pharmacology guide, if applicable]
- [Reference to a general pharmacology guide, if applicable]
-
PubChem. (n.d.). 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole. National Center for Biotechnology Information. Retrieved from [Link]
- [Reference to a relevant scientific paper on biosynthesis, if applicable]
- [Reference to a relevant scientific paper on pharmacology, if applicable]
- [Reference to a relevant scientific paper on pharmacology, if applicable]
- [Reference to a relevant scientific paper on pharmacology, if applicable]
-
Wikipedia. (2023). Indole alkaloid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link]
- [Reference to a relevant scientific paper on synthesis, if applicable]
- [Reference to a relevant scientific paper on synthesis, if applicable]
- Ajayeoba, E. O., et al. (1995). Antimicrobial activity of crenatine, an alkaloid synthesized from indole. Phytotherapy Research, 9(1), 69–71.
- [Reference to a relevant p
- [Reference to a relevant scientific paper on harmala alkaloids, if applicable]
-
Deokar, H., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. PubMed Central. Retrieved from [Link]
-
Buolamwini, J. K., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole | C14H14N2O | CID 5317256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | 26585-14-8 [chemicalbook.com]
An In-Depth Technical Guide to the Anticipated Mechanism of Action of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
A Note on the Subject Compound: As of the current date, specific literature detailing the mechanism of action for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is not available. This guide, therefore, provides a scientifically inferred framework based on the well-documented activities of its core chemical scaffold, the pyrido[3,4-b]indoles (β-carbolines), and the influence of its specific substituents. This document serves as a predictive guide for researchers and drug development professionals to direct future investigations.
Introduction to the Pyrido[3,4-b]indole Scaffold
The 9H-pyrido[3,4-b]indole system, commonly known as the β-carboline ring, is a tricyclic aromatic indole alkaloid.[1] This privileged scaffold is found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] The planar nature of the ring system allows for intercalation into DNA and interaction with various enzymatic active sites. The specific substitutions on the core structure, such as the 1-ethyl, 4-methoxy, and 8-hydroxy groups of the subject compound, are expected to significantly modulate its pharmacological profile.
Postulated Primary Mechanisms of Action
Based on the activities of structurally related β-carbolines, the mechanism of action for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is likely multifaceted. The principal anticipated activities include anticancer and antimicrobial effects.
Anticancer Activity: A Multi-pronged Approach
A significant body of research on pyrido[3,4-b]indole derivatives points towards their potential as inhibitors of the MDM2-p53 protein-protein interaction.[3] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By binding to MDM2, the compound could prevent the degradation of p53, leading to its accumulation, cell cycle arrest, and apoptosis in cancer cells. Computational docking studies on similar compounds suggest that the pyrido[3,4-b]indole core can form crucial hydrogen bonds and hydrophobic interactions within the MDM2 p53-binding pocket.[3]
A characteristic feature of many anticancer pyrido[3,4-b]indoles is their ability to induce cell cycle arrest at the G2/M phase.[3] This is often a downstream consequence of p53 activation and can also be linked to the disruption of microtubule dynamics.
Diagram: Postulated Anticancer Signaling Pathway
Caption: Postulated inhibition of MDM2 by the compound, leading to p53-mediated cell cycle arrest and apoptosis.
Antimicrobial Activity
The compound "crenatine," which is 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole, has been noted for its antibacterial properties, particularly against Gram-positive bacteria.[4] The addition of an 8-hydroxy group to this structure may enhance this activity. The likely mechanism involves the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes. The planar carboline structure could also intercalate with bacterial DNA, inhibiting replication and transcription.
Influence of Chemical Substituents
-
1-ethyl group: The presence of an ethyl group at the C1 position can enhance lipophilicity, potentially improving cell membrane permeability.
-
4-methoxy group: Methoxy groups on the indole ring are known to increase the electron density of the aromatic system, which can enhance the reactivity and binding affinity of the molecule to its biological targets.[2]
-
8-hydroxy group: The introduction of a hydroxyl group at the C8 position can provide an additional site for hydrogen bonding, potentially increasing the binding affinity and specificity for target proteins.
Experimental Protocols for Mechanistic Elucidation
To validate the postulated mechanisms of action, a series of in vitro experiments are recommended.
Protocol: MDM2-p53 Interaction Assay (ELISA-based)
-
Plate Coating: Coat a 96-well plate with recombinant human MDM2 protein and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Compound Incubation: Add serial dilutions of the test compound (1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol) and a known inhibitor (positive control) to the wells.
-
p53 Incubation: Add recombinant human p53 protein to the wells and incubate for 2 hours at room temperature to allow for competitive binding.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add a primary antibody against p53 and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate and stop the reaction with sulfuric acid.
-
Analysis: Read the absorbance at 450 nm. A decrease in absorbance indicates inhibition of the MDM2-p53 interaction.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7) to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of the test compound for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Diagram: Experimental Workflow for Mechanistic Validation
Caption: A logical progression of experiments to validate the proposed mechanisms of action.
Quantitative Data on Related Compounds
While specific data for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is unavailable, the following table presents data for other pyrido[3,4-b]indole derivatives to provide a reference for expected potency.
| Compound Class | Target/Assay | IC50/Activity | Reference |
| Pyrido[3,4-b]indole derivatives | Anticancer (Breast Cancer Cells) | Down to 80 nM | [3] |
| Pyrido[3,4-b]indole derivatives | Anticancer (Colon Cancer Cells) | Down to 130 nM | [3] |
| Pyrido[3,4-b]indole derivatives | Anticancer (Melanoma Cells) | Down to 130 nM | [3] |
| Pyrido[3,4-b]indole derivatives | Anticancer (Pancreatic Cancer Cells) | Down to 200 nM | [3] |
Conclusion and Future Directions
The available evidence from related compounds strongly suggests that 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol possesses significant potential as an anticancer and antimicrobial agent. The primary mechanism of its anticancer activity is likely centered on the inhibition of the MDM2-p53 interaction, leading to p53-mediated cell cycle arrest and apoptosis. Its antimicrobial effects are likely due to the disruption of bacterial cell integrity or DNA replication.
Future research should focus on the synthesis and in vitro evaluation of this specific compound to confirm these hypotheses. Subsequent studies could then progress to in vivo models to assess its therapeutic efficacy and safety profile.
References
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). ResearchGate. [https://www.researchgate.net/publication/315993952_Synthesis_Biological_Evaluation_and_Modeling_Studies_of_New_Pyrido34-b]indole_Derivatives_as_Broad-Spectrum_Potent_Anticancer_Agents]([Link])
- Synthesis, reactivity and biological properties of methoxy-activ
-
1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole | C14H14N2O | CID 5317256. (n.d.). PubChem. [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. (2022). PubMed Central. [Link]
Sources
Spectroscopic Profile of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, a significant beta-carboline alkaloid. The following sections delve into the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding of the structural elucidation of this compound. While direct experimental data for this specific molecule is not widely available in public literature, this guide synthesizes information from closely related harmine derivatives and computational studies to present a predicted and rationalized spectroscopic profile.
Introduction: The Significance of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, also known by its synonyms Picrasidine J and 8-Hydroxycrenatine, belongs to the beta-carboline class of alkaloids.[1][2][] These compounds are of significant interest due to their diverse biological activities, which include potential antitumor properties.[4][5] The efficacy and mechanism of action of such molecules are intrinsically linked to their three-dimensional structure and electronic properties. Therefore, precise structural characterization through spectroscopic methods is a critical step in both its identification from natural sources and its synthetic verification.
This guide will walk through the expected spectroscopic data for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, providing a robust framework for its analysis.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is characterized by a tricyclic pyrido[3,4-b]indole core, substituted with an ethyl group at position 1, a methoxy group at position 4, and a hydroxyl group at position 8.
Caption: Molecular Structure of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, both ¹H and ¹³C NMR would provide critical information.
Experimental Protocol: NMR
A standard protocol for acquiring NMR spectra of a novel compound like this would be:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial and should be based on the solubility of the compound and the need to observe exchangeable protons (like -OH and -NH).[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer experiment time will be necessary.
-
-
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., the ethyl group and aromatic protons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule.
-
Predicted ¹H NMR Spectral Data
The expected chemical shifts (δ) in ppm are rationalized based on the electronic environment of the protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H (indole NH) | 10.0 - 11.5 | br s | - | Deshielded due to the aromatic nature of the indole ring and potential hydrogen bonding. |
| H (hydroxyl OH) | 8.5 - 9.5 | br s | - | Chemical shift is concentration and solvent dependent. |
| Aromatic Protons | 6.8 - 8.0 | m | - | Protons on the benzene and pyridine rings will appear in this region with complex splitting patterns. |
| OCH₃ | ~4.0 | s | - | Singlet for the three equivalent methoxy protons. |
| CH₂ (ethyl) | ~3.0 | q | ~7.5 | Quartet due to coupling with the adjacent methyl group. |
| CH₃ (ethyl) | ~1.4 | t | ~7.5 | Triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=N (C1) | 150 - 160 | The imine-like carbon is significantly deshielded. |
| Aromatic/Heteroaromatic C | 100 - 145 | Carbons of the indole and pyridine rings. Carbons attached to heteroatoms (N, O) will be further downfield. |
| C-O (C4, C8) | 140 - 155 | Aromatic carbons bonded to oxygen are deshielded. |
| OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |
| CH₂ (ethyl) | 20 - 30 | Aliphatic methylene carbon. |
| CH₃ (ethyl) | 10 - 15 | Aliphatic methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: MS
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is crucial for obtaining an accurate mass measurement, which allows for the determination of the molecular formula.
-
Tandem MS (MS/MS): To study the fragmentation pathways, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).
Predicted Mass Spectrum
-
Molecular Formula: C₁₄H₁₄N₂O₂[]
-
Molecular Weight: 242.278 g/mol []
-
High-Resolution MS (HRMS): The calculated m/z for the protonated molecule [M+H]⁺ would be approximately 243.1128. An experimentally determined value within a few ppm of this would confirm the elemental composition.
-
Key Fragmentation Patterns: In an MS/MS experiment, fragmentation would likely involve the loss of the ethyl group (loss of 28 Da for C₂H₄ via McLafferty rearrangement or 29 Da for C₂H₅ radical) and potentially the methoxy group (loss of 31 Da for a CH₃O radical).
Sources
- 1. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | 100234-62-6 [amp.chemicalbook.com]
- 2. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol - Lifeasible [lifeasible.com]
- 4. Binding of Harmine Derivatives to DNA: A Spectroscopic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in vitro screening results
An In-Depth Technical Guide to the In Vitro Screening of β-Carboline Analogs
Prepared by: Gemini, Senior Application Scientist
Abstract
The β-carboline (9H-pyrido[3,4-b]indole) scaffold is a privileged heterocyclic system found in numerous natural products and synthetic molecules, exhibiting a wide array of potent biological activities. Derivatives of this core structure are the subject of intensive research in oncology, neuroscience, and anti-infective discovery. While public domain data on the specific analog 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is not available, this guide provides a comprehensive framework for the in vitro screening and characterization of novel β-carboline derivatives. We will leverage established findings on well-characterized analogs, such as harmine, to delineate a robust, field-proven workflow. This document is intended for researchers, scientists, and drug development professionals, offering deep insights into experimental design, causality, and data interpretation for this important class of compounds.
Introduction: The β-Carboline Scaffold - A Versatile Pharmacophore
The tricyclic pyrido[3,4-b]indole system, commonly known as the β-carboline core, is a cornerstone of medicinal chemistry. Its rigid, planar structure allows for effective interaction with various biological targets, including DNA intercalation and binding to the ATP pockets of enzymes.[1][2] Historically, β-carbolines like harmine were identified as potent inhibitors of monoamine oxidase A (MAO-A), leading to significant neurotropic effects.[3][4] However, contemporary research has unveiled their profound activity as inhibitors of protein kinases, making them highly attractive as anticancer agents.[5][6]
A critical challenge in the development of β-carboline-based therapeutics is managing target selectivity. The primary goal of a modern screening cascade is to identify derivatives that potently inhibit a desired disease-relevant target (e.g., a specific kinase) while minimizing activity against off-targets like MAO-A to avoid unwanted side effects.[3] This guide outlines a logical, multi-stage screening funnel designed to achieve this objective.
Caption: High-Level In Vitro Screening Funnel for β-Carbolines.
Phase 1: Primary Screening - Antiproliferative Activity
The initial step for any novel β-carboline series with suspected anticancer potential is a broad screen to assess its cytotoxic or cytostatic effects against a panel of human cancer cell lines.[5][7]
Rationale for Experimental Design
The goal is to determine the potency and spectrum of activity. A diverse cell line panel, such as the NCI-60 or a custom panel representing difficult-to-treat cancers (e.g., pancreatic, glioblastoma, triple-negative breast), is crucial.[7][8] This approach can quickly reveal if a compound has broad-spectrum activity or is selective for certain cancer histotypes. The half-maximal inhibitory concentration (IC50) is the primary endpoint.
Detailed Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Culture: Seed human cancer cells (e.g., U373 glioblastoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of the test β-carboline in DMSO. Perform a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the serially diluted compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours. The duration should be sufficient to allow for multiple cell doublings.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Phase 2: Mechanism Deconvolution and Selectivity Profiling
Potent hits from the primary screen (typically with IC50 values in the sub-micromolar range) must be further investigated to identify their molecular target(s) and assess their selectivity.[9] For the β-carboline class, the primary target families of interest are protein kinases and the primary off-target liability is MAO.[3][5]
Target-Based Screening: Kinase Inhibition
Harmine and its derivatives are well-documented inhibitors of several kinase families, most notably the DYRK, PLK, and CDK families.[5][6][10] An initial broad kinase panel screen followed by focused assays on specific high-affinity targets is the most efficient strategy.
Key Kinase Target: DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A)
DYRK1A is a critical kinase involved in neurodevelopment and cell proliferation, and its overactivity is implicated in Down syndrome and Alzheimer's disease.[3][11] Harmine is a potent DYRK1A inhibitor, and many synthetic efforts aim to optimize this activity.[5][9]
Caption: Mechanism of β-Carboline Inhibition of DYRK1A.
Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay [11]
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reagent Preparation: Dilute recombinant human DYRK1A enzyme, peptide substrate (e.g., DYRKtide), and ATP to desired concentrations in 1x kinase reaction buffer.
-
Inhibitor Plating: In a 384-well plate, add 1 µL of serially diluted β-carboline test compound or DMSO vehicle control.
-
Enzyme Addition: Add 2 µL of the diluted DYRK1A enzyme to each well.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read luminescence on a plate-based luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate IC50 values by plotting the luminescent signal against inhibitor concentration.
Off-Target Profiling: Monoamine Oxidase (MAO) Inhibition
Assessing MAO-A and MAO-B inhibition is crucial for determining the selectivity and potential neurological side-effect profile of a novel β-carboline.[3][12]
Detailed Protocol: MAO-Glo™ Bioluminescent Assay [13]
This assay provides a rapid and sensitive method for measuring the activity of both MAO-A and MAO-B isoforms.
Methodology:
-
Enzyme/Inhibitor Incubation: In a 96-well plate, combine the test compound, the appropriate MAO enzyme (recombinant human MAO-A or MAO-B), and reaction buffer. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the MAO substrate (a luciferin derivative) to each well to start the reaction. This substrate is converted by MAO into a product that can be used in a subsequent luciferase reaction. Incubate for 60 minutes at 37°C.
-
Detection: Add Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a coupled reaction that generates a luminescent signal proportional to the amount of product formed by MAO. Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Determine the IC50 of the compound for both MAO-A and MAO-B. The ratio of IC50 (MAO-A) / IC50 (Kinase) provides the selectivity index, a key parameter for lead optimization.
Data Summary and Interpretation
For a promising lead candidate, the goal is to demonstrate high potency against the desired cancer cell lines and kinase target, coupled with a wide selectivity window over off-targets like MAO-A.
Table 1: Representative In Vitro Profile of a Lead β-Carboline Analog ("BC-Lead-01")
| Assay Type | Target / Cell Line | Endpoint | Result |
| Antiproliferative | U87MG (Glioblastoma) | IC50 | 0.25 µM |
| MIA PaCa-2 (Pancreatic) | IC50 | 0.40 µM | |
| MCF-7 (Breast) | IC50 | 0.31 µM | |
| Target Engagement | DYRK1A (Biochemical) | IC50 | 85 nM |
| PLK1 (Biochemical) | IC50 | 1.2 µM | |
| Selectivity/Off-Target | MAO-A (Biochemical) | IC50 | 3.5 µM |
| MAO-B (Biochemical) | IC50 | > 20 µM |
Interpretation of Results: The hypothetical data for BC-Lead-01 would be highly encouraging. It demonstrates potent, sub-micromolar antiproliferative activity across multiple cancer types.[14] The biochemical data strongly suggests this activity is driven by potent inhibition of DYRK1A.[3] Crucially, the compound exhibits a ~41-fold selectivity for DYRK1A over its primary off-target, MAO-A (3500 nM / 85 nM), suggesting a reduced risk of mechanism-based neurotropic side effects compared to non-selective analogs like harmine.[3]
Conclusion
The β-carboline scaffold remains an exceptionally fertile ground for the discovery of potent, target-specific therapeutic agents. The in vitro screening strategy detailed in this guide—progressing from broad phenotypic screening to specific target-based and selectivity assays—provides a rigorous and efficient pathway for identifying and characterizing novel lead compounds. By understanding the causal relationships behind experimental choices and employing robust, self-validating protocols, researchers can effectively navigate the complexities of β-carboline pharmacology to develop next-generation therapeutics for oncology and beyond.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Bettayeb, K., Tirado, O. M., Marionneau-Lambot, S., Ferandin, Y., Lozach, O., Morris, J. C., ... & Meijer, L. (2012). Novel trisubstituted harmine derivatives with original in vitro anticancer activity. Journal of Medicinal Chemistry, 55(16), 7037-7047. [Link]
-
Cao, R., Chen, H., Li, Y., Ma, Y., & Zhang, G. (2013). Design, synthesis and in vitro and in vivo antitumor activities of novel beta-carboline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(7), 2143-2147. [Link]
-
Du, W., Wang, Y., Che, K., Liu, H., & Yao, X. (2012). A series of beta-carboline derivatives inhibit the kinase activity of PLKs. PLoS One, 7(10), e46785. [Link]
-
Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications, 326(2), 378-386. [Link]
-
Rüben, K., Wurzlbauer, A., Walte, A., Sippl, W., Bracher, F., & Becker, W. (2015). Selectivity profiling and biological activity of novel β-carbolines as potent and selective DYRK1 kinase inhibitors. PLoS One, 10(7), e0132453. [Link]
-
Thakkar, D., Gupte, A., Gupte, S., & Joshi, P. (2024). The anticancer properties of harmine and its derivatives. Phytochemistry Reviews, 1-32. [Link]
-
Wang, Z., Cheng, K., Wang, Z., Wang, X., Wang, Y., & Chen, W. (2018). Synthesis and in vitro antitumor activity of novel bivalent β-carboline-3-carboxylic acid derivatives with DNA as a potential target. Molecules, 23(10), 2646. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 4. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel trisubstituted harmine derivatives with original in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Series of Beta-Carboline Derivatives Inhibit the Kinase Activity of PLKs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ch.promega.com [ch.promega.com]
- 12. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) [mdpi.com]
- 13. promega.com [promega.com]
- 14. d-nb.info [d-nb.info]
A Technical Guide to the Preliminary Cytotoxicity Assessment of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity evaluation of the novel compound, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. In the absence of pre-existing cytotoxicity data for this specific molecule, this document outlines a robust, multi-assay approach designed to generate foundational knowledge regarding its potential as a therapeutic agent or its risk as a toxicant. We will detail the rationale and step-by-step protocols for a tiered experimental plan, commencing with an assessment of metabolic viability, followed by an analysis of cell membrane integrity, and culminating in an investigation into the potential mechanisms of cell death. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Introduction and Rationale
The compound 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol belongs to the pyridoindole class of heterocyclic compounds. While direct biological data for this specific molecule is not currently available in the public domain, a structurally related compound, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole, also known as Crenatine, has been identified in various plant species and has reported antibacterial properties.[1][2] The structural similarity to a known bioactive molecule provides a strong impetus for a thorough investigation into the biological activities of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, beginning with a fundamental assessment of its cytotoxicity.
The evaluation of a novel compound's cytotoxic potential is a critical initial step in the drug discovery pipeline.[3] It serves to identify the concentration range at which the compound elicits a toxic response in cultured cells, a crucial parameter for guiding further pharmacological studies.[3][4] Furthermore, preliminary cytotoxicity data can offer early insights into a compound's potential therapeutic index and selectivity.[4][5] This guide proposes a logical, tiered approach to cytotoxicity testing, ensuring that the generated data is both reliable and informative.
A Multi-Faceted Approach to Cytotoxicity Profiling
To obtain a comprehensive preliminary cytotoxicity profile of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, we recommend a multi-assay strategy. This approach mitigates the risk of assay-specific artifacts and provides a more holistic understanding of the compound's effects on cultured cells.[6] Our proposed workflow is as follows:
-
Primary Screening (Metabolic Viability): The MTT assay will be employed to assess the effect of the compound on cellular metabolic activity, which serves as an indicator of cell viability.[3][5]
-
Secondary Screening (Membrane Integrity): The Lactate Dehydrogenase (LDH) release assay will be used to quantify cytotoxicity by measuring the disruption of cell membrane integrity.[3][6]
-
Mechanistic Insight (Apoptosis vs. Necrosis): An Annexin V/Propidium Iodide (PI) apoptosis assay will be conducted to elucidate the primary mechanism of cell death induced by the compound.[3]
This tiered approach ensures that the initial findings from the MTT assay are validated by a second, mechanistically different assay (LDH), and further explored for mechanistic details (Annexin V/PI).
Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is critical for the relevance of the cytotoxicity data. For a preliminary screen, a panel of well-characterized human cancer cell lines from different tissue origins is recommended. For instance, a panel could include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line, to assess selectivity.[4][5]
All cell lines should be maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[4] The resulting formazan crystals are solubilized, and the absorbance is read, which is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium. Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours. Include vehicle-only controls.
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50). The IC50 is a key measure of a drug's potency.[3]
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Secondary Cytotoxicity Screening: LDH Release Assay
The LDH assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[3]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the desired incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous release control (untreated cells).[3]
Workflow for LDH Release Assay:
Caption: Workflow of the LDH release cytotoxicity assay.
Mechanistic Studies: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the compound at concentrations around the determined IC50 for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[3]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[3]
Workflow for Annexin V/PI Apoptosis Assay:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Data Presentation and Interpretation
The quantitative data generated from the cytotoxicity assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
IC50 Values
The IC50 values for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in the different cell lines should be summarized in a table. A positive control, such as Doxorubicin, should be included for comparison.[3]
Table 1: Hypothetical Cytotoxicity Data for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (IC50 in µM)
| Cell Line | 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 (Breast Cancer) | [Insert Value] ± SD | [Insert Value] ± SD |
| A549 (Lung Cancer) | [Insert Value] ± SD | [Insert Value] ± SD |
| HCT116 (Colon Cancer) | [Insert Value] ± SD | [Insert Value] ± SD |
| HEK293 (Normal Kidney) | [Insert Value] ± SD | [Insert Value] ± SD |
| Data would be presented as mean ± standard deviation from at least three independent experiments. |
Selectivity Index
The selectivity index (SI) can be calculated to provide a measure of the compound's differential activity between cancerous and non-cancerous cells.[4][5] It is calculated as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancerous cell line. A higher SI value is generally desirable.
Conclusion
This technical guide provides a robust and scientifically sound framework for the preliminary in vitro cytotoxicity assessment of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. By employing a multi-assay approach, researchers can generate reliable and comprehensive data on the compound's cytotoxic potential, which is essential for making informed decisions about its future development as a potential therapeutic agent. The detailed protocols and workflows presented herein are designed to be readily implemented in a standard cell culture laboratory.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Institutes of Health. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
- PubChem. (n.d.). 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole.
- ChemicalBook. (2025). 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole.
Sources
- 1. 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole | C14H14N2O | CID 5317256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | 26585-14-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
An In-Depth Technical Guide to the Solubility and Stability of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, a substituted β-carboline. Given the limited direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and outlines robust, field-proven methodologies for its empirical characterization. This approach is designed to empower researchers, scientists, and drug development professionals to accurately assess its properties for preclinical and formulation development.
Introduction: The β-Carboline Scaffold and its Significance
The molecule 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol belongs to the β-carboline class of compounds, which are built upon a tricyclic pyrido[3,4-b]indole core. This scaffold is prevalent in numerous natural products and synthetic molecules with a wide range of biological activities. The physicochemical properties of any given β-carboline derivative, such as solubility and stability, are critical determinants of its therapeutic potential, governing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and shelf-life.
Understanding these properties early in the development pipeline is paramount. Poor solubility can hinder in vitro screening and lead to poor bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants[1]. This guide provides a predictive framework and the experimental means to thoroughly characterize 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
Caption: Interrelationship of core physicochemical properties in drug development.
Predicted Physicochemical Properties: A Structure-Based Analysis
The properties of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol can be inferred by dissecting its structure: the β-carboline core and its specific substituents.
-
The 9H-pyrido[3,4-b]indole Core: This planar, aromatic, tricyclic system is inherently lipophilic and generally exhibits poor aqueous solubility[2][3]. The indole nitrogen (N-9) can act as a hydrogen bond donor, while the pyridine nitrogen (N-2) is a hydrogen bond acceptor.
-
Substituent Effects:
-
8-hydroxyl (-OH) group: This phenolic group is a key modulator. It can act as both a hydrogen bond donor and acceptor, which may slightly improve aqueous solubility compared to an unsubstituted analogue. However, phenols are also susceptible to oxidation, which is a primary stability concern[4]. The acidity of this proton will be a major determinant of solubility in buffers of varying pH.
-
4-methoxy (-OCH₃) group: The methoxy group is an electron-donating group that can act as a hydrogen bond acceptor. Its impact on solubility is generally modest, but it can influence the electronic properties of the ring system, potentially affecting stability.
-
1-ethyl (-CH₂CH₃) group: This aliphatic chain increases the molecule's lipophilicity and molecular weight, which typically leads to decreased aqueous solubility.
-
Table 1: Predicted Physicochemical Parameters and Their Implications
| Parameter | Predicted Influence of Functional Groups | Implication for Solubility & Stability |
| LogP | The lipophilic ethyl group and core will likely dominate, leading to a moderately high LogP, partially offset by the hydroxyl group. | Likely poor aqueous solubility; good solubility in organic solvents. |
| pKa | The pyridine nitrogen is basic. The phenolic hydroxyl group is weakly acidic. | Solubility will be pH-dependent, likely increasing at pH values above the phenolic pKa and below the pyridinic pKa. |
| Hydrogen Bonding | The N-H, N: (pyridine), -OH, and -OCH₃ groups can all participate in hydrogen bonding. | Potential for interaction with polar solvents, but intramolecular bonding may also occur. |
| Molecular Weight | ~242.28 g/mol | Falls within the range where good membrane permeability is possible (Lipinski's Rule of Five). |
Solubility Profile: From Prediction to Practice
Based on the structural analysis, the compound is expected to be poorly soluble in neutral aqueous media and soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Methanol, and Chloroform[2]. The phenolic hydroxyl group suggests that its aqueous solubility will increase in alkaline pH as it deprotonates to form a more soluble phenolate salt.
Experimental Determination of Solubility
Accurate solubility determination is crucial. Two primary methods are employed in drug discovery: kinetic and thermodynamic solubility assays[5][6].
-
Kinetic Solubility: This high-throughput method measures the concentration at which a compound, rapidly dissolving from a DMSO stock solution, precipitates in an aqueous buffer. It is highly relevant for early discovery, where compounds are typically handled in DMSO for in vitro assays[7][8].
-
Thermodynamic Solubility: This method measures the true equilibrium solubility of the solid compound in a given solvent. It is a lower-throughput but more accurate representation of a compound's intrinsic solubility, critical for formulation and preclinical development[9][10].
Caption: Workflow for a forced degradation stability study.
Protocol 3: Forced Degradation Study
This protocol is designed in accordance with ICH guidelines Q1A(R2) and Q1B to assess stability under various stress conditions.[11][12][13] A solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) is typically used. A control sample, protected from stress (e.g., wrapped in foil and refrigerated), should be analyzed alongside all stressed samples.
-
Acidic & Basic Hydrolysis:
-
Mix the drug solution with 0.1 N HCl and 0.1 N NaOH, respectively.
-
Store samples at a controlled temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
-
Oxidative Degradation:
-
Mix the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature and collect aliquots at the same time points.
-
-
Thermal Degradation:
-
Store the solid drug substance and the drug solution in a temperature-controlled oven (e.g., 60°C or higher).
-
Analyze at specified time points.
-
-
Photostability:
-
Expose the solid drug substance and drug solution to a calibrated light source that meets ICH Q1B requirements (a combination of visible and near-UV light).[14][15]
-
The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV light.[15]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
-
Sample Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and degradant identification.
-
Key parameters to evaluate are: loss of parent compound (assay), formation of degradation products (purity), and mass balance. A good mass balance (95-105%) indicates that all major degradation products are being detected.
-
Recommended Analytical Methods
For the quantification of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol and its potential degradants during solubility and stability studies, High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Detection: Given the conjugated aromatic nature of the β-carboline ring, UV detection is highly suitable. Furthermore, many β-carbolines are fluorescent, making fluorescence detection a highly sensitive and selective alternative.[16] For definitive identification of degradation products, coupling HPLC with mass spectrometry (LC-MS/MS) is indispensable.[17][18]
-
Column: A reversed-phase C18 column is typically effective for separating β-carbolines and their metabolites/degradants.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is generally a good starting point.
Conclusion and Forward Look
While direct experimental data for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is scarce, a robust scientific framework based on its chemical structure and the known properties of the β-carboline class allows for strong predictions of its solubility and stability profiles. The compound is anticipated to be a lipophilic molecule with poor, pH-dependent aqueous solubility and a susceptibility to oxidative and photolytic degradation.
The detailed experimental protocols provided in this guide offer a clear and actionable path for drug development professionals to empirically determine these critical parameters. Executing these studies with rigor will generate the essential data needed to de-risk development, guide formulation strategies, establish appropriate storage conditions, and fulfill regulatory requirements, ultimately paving the way for successful preclinical and clinical advancement.
References
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Pharma Stability: Photostability (ICH Q1B). (n.d.). Cimquest. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). ResearchGate. [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). YouTube. [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]
-
In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). AdmitKard. [Link]
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
-
ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]
-
Krause, W., Mengel, H., & Nordholm, L. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 78(8), 622-626. [Link]
-
Kinetic Solubility 96 –Well Protocol. (2025). Vanderbilt University. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]
-
Ich guideline for stability testing. (n.d.). Slideshare. [Link]
-
ICH Q1A(R2) Guideline. (2003). International Council for Harmonisation. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
González-García, E., et al. (2007). Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection. Analytica Chimica Acta, 585(2), 323-330. [Link]
-
Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]
-
Development of a simultaneous analytical method for the dietary exposure determination of β-Carboline alkaloids in foods. (2024). ResearchGate. [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. [Link]
-
Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2024). Molecules, 29(21), 5092. [Link]
-
List of plants having phytochemicals: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. (n.d.). OSADHI. [Link]
-
Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (2023). Molecules, 28(15), 5852. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). Materials, 15(19), 6825. [Link]
-
Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. (2025). Toxics, 13(5), 374. [Link]
-
1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole. (n.d.). PubChem. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022). Journal of Agricultural and Food Chemistry, 70(30), 9474-9484. [Link]
-
Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. (2019). Molecules, 24(6), 1184. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2016). Journal of Medicinal Chemistry, 59(10), 4561-4591. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]
-
forced degradation products: Topics. (n.d.). Science.gov. [Link]
-
In which solvents are beta-carboline alkaloids soluble? (2013). ResearchGate. [Link]
-
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. (n.d.). Lifeasible. [Link]
-
Benzene, 1-ethyl-4-methoxy-. (n.d.). NIST WebBook. [Link]
-
Stability Testing and its Role in Drug Development Process. (2022). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Heterocycles in Medicinal Chemistry. (2017). Current Topics in Medicinal Chemistry, 17(28), 3022-3023. [Link]
-
Comprehensive Stability Testing for Drug Quality, Potency, and Regulatory Compliance. (2025). YouTube. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. evotec.com [evotec.com]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. snscourseware.org [snscourseware.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 16. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol: An Application Note and Detailed Protocol
Introduction: The Significance of Substituted β-Carbolines
The β-carboline (9H-pyrido[3,4-b]indole) scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1] These molecules exhibit a broad spectrum of biological activities, including antitumor, antiviral, and antimicrobial properties, and are known to interact with various receptors in the central nervous system.[2] The specific substitution pattern on the β-carboline core plays a crucial role in modulating its biological activity, making the development of efficient and versatile synthetic routes to novel analogs a key objective in medicinal chemistry and drug development.
This application note provides a comprehensive guide to a proposed synthetic protocol for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, a specifically substituted β-carboline with potential for further investigation in drug discovery programs. The presented strategy is based on established and reliable synthetic transformations, primarily the Pictet-Spengler reaction, followed by aromatization and functional group manipulations.
Retrosynthetic Analysis and Strategic Overview
The target molecule, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, can be disconnected retrosynthetically to reveal a logical and achievable synthetic pathway. The core β-carboline ring system will be constructed using a Pictet-Spengler reaction, a classic and powerful method for the synthesis of tetrahydro-β-carbolines from tryptamine derivatives and carbonyl compounds.[3][4]
Our strategy hinges on the following key transformations:
-
Protection of the 5-hydroxyl group of serotonin: To prevent unwanted side reactions, the hydroxyl group of the readily available starting material, 5-hydroxytryptamine (serotonin), will be protected with a benzyl group.
-
Pictet-Spengler Cyclization: The resulting 5-benzyloxytryptamine will undergo a Pictet-Spengler reaction with an appropriate carbonyl compound to install the ethyl group at the C1 position and form the tetrahydro-β-carboline intermediate.
-
Aromatization: The tetrahydro-β-carboline ring will be aromatized to the fully conjugated β-carboline system.
-
Introduction of the C4-methoxy group: A methoxy group will be introduced at the C4 position of the β-carboline ring.
-
Deprotection: The benzyl protecting group will be removed to unveil the final 8-hydroxy functionality.
This strategic approach allows for the controlled and sequential introduction of the desired substituents onto the β-carboline scaffold.
Figure 1: Retrosynthetic analysis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
Detailed Experimental Protocol
This protocol outlines a step-by-step methodology for the synthesis of the target compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Part 1: Synthesis of 5-Benzyloxytryptamine
Rationale: Protection of the phenolic hydroxyl group of serotonin as a benzyl ether is a common strategy to prevent its interference in subsequent reactions, particularly the acidic conditions of the Pictet-Spengler reaction.
Materials:
-
5-Hydroxytryptamine hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-hydroxytryptamine hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-benzyloxytryptamine.
Part 2: Synthesis of 1-ethyl-8-benzyloxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
Rationale: The Pictet-Spengler reaction is a robust and efficient method for the construction of the tetrahydro-β-carboline core.[3] The use of propionaldehyde will introduce the desired ethyl group at the C1 position.
Materials:
-
5-Benzyloxytryptamine
-
Propionaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-benzyloxytryptamine (1.0 eq) in dichloromethane.
-
Add propionaldehyde (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C and add trifluoroacetic acid (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Part 3: Aromatization and C4-Methoxylation
Rationale: Aromatization of the tetrahydro-β-carboline is a crucial step to form the fully conjugated β-carboline ring system.[5][6][7] This can often be achieved using various oxidizing agents. The introduction of the methoxy group at the C4 position can be challenging and may require specific methodologies. One potential approach involves the use of a suitable methoxylating agent under specific reaction conditions.
Materials:
-
1-ethyl-8-benzyloxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
-
Palladium on carbon (10% Pd/C)
-
Toluene or other high-boiling solvent
-
Methanol
-
A suitable methoxylating agent (e.g., methylating agent in the presence of an oxidizing agent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Aromatization):
-
To a solution of the crude tetrahydro-β-carboline from the previous step in toluene, add 10% Pd/C (10-20 mol%).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the crude aromatized product, 1-ethyl-8-benzyloxy-9H-pyrido[3,4-b]indole.
Procedure (C4-Methoxylation):
Note: The introduction of a methoxy group at the C4 position of a pre-formed β-carboline is not a trivial transformation and may require specialized methods. A potential, though not universally applicable, approach is outlined below. Optimization of reaction conditions is likely necessary.
-
Dissolve the aromatized β-carboline in a suitable solvent such as methanol or a mixture of solvents.
-
Add a suitable methoxylating agent. This could involve, for example, an electrochemical method or a reaction with a hypervalent iodine reagent in the presence of methanol.
-
Stir the reaction at a suitable temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC.
-
Upon completion, work up the reaction mixture according to the specific requirements of the chosen methoxylation method. This typically involves quenching the reaction, extraction with an organic solvent, and drying.
-
Purify the product by column chromatography to obtain 1-ethyl-8-benzyloxy-4-methoxy-9H-pyrido[3,4-b]indole.
Part 4: Deprotection to Yield 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Rationale: The final step involves the removal of the benzyl protecting group to reveal the desired 8-hydroxy functionality. Catalytic hydrogenation is a clean and efficient method for benzyl ether cleavage.
Materials:
-
1-ethyl-8-benzyloxy-4-methoxy-9H-pyrido[3,4-b]indole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated β-carboline in methanol or ethanol.
-
Add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Summary and Expected Outcomes
The following table summarizes the key transformations and provides estimated yields based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Key Reagents | Solvent | Estimated Yield (%) |
| 1 | Benzylation of 5-Hydroxytryptamine | Benzyl bromide, K₂CO₃ | DMF | 70-85 |
| 2 | Pictet-Spengler Cyclization | Propionaldehyde, TFA | DCM | 60-80 |
| 3 | Aromatization & C4-Methoxylation | Pd/C, Methoxylating Agent | Toluene, Methanol | 40-60 (for both steps) |
| 4 | Benzyl Deprotection | H₂, Pd/C | Methanol | 85-95 |
Visualizing the Workflow
Figure 2: Synthetic workflow for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
Conclusion and Future Perspectives
The outlined protocol provides a robust and logical pathway for the synthesis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. The modular nature of this synthetic route allows for the potential to generate a library of analogs by varying the aldehyde used in the Pictet-Spengler reaction and by exploring different protecting group strategies and C4-functionalization methods. The successful synthesis of this and related compounds will provide valuable tools for researchers in the field of medicinal chemistry to explore the structure-activity relationships of substituted β-carbolines and to identify new lead compounds for drug discovery.
References
-
Sciforum. Synthesis of β-carboline derivatives. Available at: [Link]
-
ACS Publications. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents | ACS Omega. Available at: [Link]
-
ResearchGate. Synthesis of β-Carbolines via a Silver-Mediated Oxidation of Tetrahydro-β-carbolines. Available at: [Link]
-
Indian Chemical Society. Oxone mediated effective aromatization of tetrahydro- -carbolines: A facile synthesis to -carbolines. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of β-Carboline Alkaloids. Available at: [Link]
-
Organic Syntheses. 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Available at: [Link]
-
National Center for Biotechnology Information. A Pictet-Spengler ligation for protein chemical modification. Available at: [Link]
-
ResearchGate. An updates: Oxidative aromatization of THβC to β-carbolines and their application for the β-carboline alkaloids synthesis | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available at: [Link]
-
RSC Publishing. Structure and spectral properties of β-carbolines. Part 4. Synthesis of the new ring system: 9,10,15,15b-tetrahydroindolo[1′,2′ : 4,3]pyrazino[2,1-a]. Available at: [Link]
-
LJMU Research Online. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Available at: [Link]
-
PubMed. Synthesis and preliminary pharmacological studies of 1-ethyl-beta-carboline. Available at: [Link]
-
ACS Publications. Synthesis and Evaluation of Analogues of the Partial Agonist 6-(Propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic Acid Ethyl Ester (6-PBC) and the Full Agonist 6-(Benzyloxy)-4-(methoxymethyl)-β- carboline-3-carboxylic Acid Ethyl Ester (Zk 93423) at Wild Type and Recombinant. Available at: [Link]
-
OUCI. An updates: Oxidative aromatization of THβC to β-carbolines and their application for the β-carboline alkaloids synthesis. Available at: [Link]
-
ResearchGate. Simple and efficient method for aromatization of tetrahydro-β-carbolines by using K2S2O8 as a catalyst and its antimicrobial activity comparison with molecular docking studies. Available at: [Link]
-
ResearchGate. Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). Okada.... Available at: [Link]
-
Radboud Repository. Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet-Spengler Reactions of N-Benzyltryptamine. Available at: [Link]
-
National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
National Center for Biotechnology Information. Recent Advances in the Synthesis of β-Carboline Alkaloids. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in Cancer Cell Line Studies
Foreword: Charting the Unexplored Potential of a Novel β-Carboline Alkaloid
The relentless pursuit of novel anticancer agents is a cornerstone of modern oncological research. Within the vast chemical space of natural and synthetic compounds, β-carboline alkaloids have emerged as a promising scaffold, with various derivatives exhibiting potent cytotoxic and pro-apoptotic activities. This guide focuses on a specific, lesser-studied derivative: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol . While extensive research on this particular molecule is not yet prevalent in the public domain, its structural similarity to other biologically active β-carbolines warrants a thorough investigation into its potential as an anticancer therapeutic.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the in vitro anticancer properties of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. The protocols herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to preliminary mechanistic insights. We will not only detail the "how" but also the "why" behind each experimental step, empowering researchers to generate reproducible and high-quality data.
Section 1: Compound Profile and Rationale for Investigation
1.1. Chemical Identity:
-
Systematic Name: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
-
Synonyms: While no common synonyms are established, it can be considered a derivative of Crenatine (1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole).[1][2]
-
Molecular Formula: C₁₄H₁₄N₂O₂
-
Core Structure: A tetracyclic β-carboline scaffold.
1.2. Scientific Rationale:
The rationale for investigating 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol as a potential anticancer agent is built upon the known activities of related indole-based compounds.[3][4] The pyrido[3,4-b]indole core is a privileged structure in medicinal chemistry, known to interact with various biological targets, including DNA, kinases, and enzymes involved in cell cycle regulation. The addition of an ethyl group at position 1, a methoxy group at position 4, and a hydroxyl group at position 8 creates a unique chemical entity with the potential for novel biological activity. This guide provides the framework to test the hypothesis that these substitutions may confer selective cytotoxicity towards cancer cells.
Section 2: Experimental Strategy and Workflow
A logical and stepwise approach is crucial for characterizing a novel compound. The following workflow is recommended to efficiently assess the anticancer potential of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
Figure 1: A streamlined experimental workflow for evaluating the in vitro anticancer properties of a novel compound.
Section 3: Detailed Experimental Protocols
Cell Culture and Compound Preparation
Rationale: Consistent and sterile cell culture techniques are paramount for reproducible results. The preparation of the compound stock solution is a critical first step that influences the accuracy of all subsequent assays.
Protocol:
-
Cell Line Maintenance:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 70-80% confluency to ensure they remain in the logarithmic growth phase.[5]
-
-
Compound Stock Solution Preparation:
-
Accurately weigh 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol and dissolve it in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] This assay is crucial for determining the cytotoxic potential of the compound and calculating its half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol from the stock solution in complete culture medium.
-
Replace the existing medium in the 96-well plate with the medium containing various concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation:
| Cell Line | IC50 (µM) after 48h treatment |
| MCF-7 | 15.2 |
| A549 | 28.7 |
| HCT116 | 8.9 |
| Normal Fibroblasts | > 100 |
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Rationale: This assay determines whether the compound induces programmed cell death (apoptosis). During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[9]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[9]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. This assay uses a DNA-staining dye like Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 30 minutes.[11]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10][12]
Western Blot Analysis
Rationale: Western blotting is a technique used to detect and quantify specific proteins in a sample.[13] By analyzing the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclins, CDKs, p53), we can gain insights into the molecular mechanism of action of the compound.[13]
Protocol:
-
Protein Extraction:
-
Treat cells with the compound, then wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
Section 4: Mechanistic Insights and Data Visualization
Hypothetical Signaling Pathway:
Based on the known mechanisms of other β-carboline alkaloids, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol might induce apoptosis through the intrinsic mitochondrial pathway. This can be visualized as follows:
Figure 2: A hypothetical signaling pathway illustrating how the compound might induce apoptosis.
Section 5: Troubleshooting and Best Practices
A self-validating system includes anticipating and addressing potential issues. Here is a decision tree for a common issue in Western blotting:
Figure 3: A troubleshooting decision tree for weak or absent signals in Western blotting.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
PMC. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
PubChem. (n.d.). 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. Retrieved from [Link]
-
PlantaeDB. (n.d.). 1-ethyl-9H-pyrido[3,4-b]indole. Retrieved from [Link]
-
NIH. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Retrieved from [Link]
Sources
- 1. 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole | C14H14N2O | CID 5317256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | 26585-14-8 [chemicalbook.com]
- 3. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. medium.com [medium.com]
- 14. origene.com [origene.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Using 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in neurobiology research
Topic: Investigating the Neurobiological Potential of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Audience: Researchers, scientists, and drug development professionals in neurobiology.
Foreword: Charting a Course for a Novel β-Carboline
The field of neurobiology is in a constant search for novel chemical entities that can modulate neural pathways, offer neuroprotection, or pave the way for new therapeutic strategies. The β-carboline alkaloids, a class of compounds characterized by the pyrido[3,4-b]indole ring system, represent a rich source of such molecules.[1] While some members of this family, like harmine, are extensively studied, many of its analogs remain largely unexplored.
This guide focuses on one such molecule: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol . As of this writing, specific neurobiological data for this compound is scarce in peer-reviewed literature. Therefore, this document serves not as a summary of existing knowledge, but as a strategic application guide for its initial investigation. We will leverage the well-documented activities of structurally related β-carbolines to propose likely mechanisms of action and provide detailed protocols for their validation. Our approach is grounded in the principles of chemical analogy and structured, hypothesis-driven research.
We will proceed with the central hypothesis that 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, as a β-carboline, may exhibit neuroprotective properties, potentially through the inhibition of key kinases or enzymes involved in neurodegeneration.
The β-Carboline Scaffold: A Privileged Structure in Neuropharmacology
The tricyclic pyrido[3,4-b]indole core is the defining feature of β-carbolines.[1] These compounds are found in nature and can also be synthesized.[2] Their structural similarity to endogenous neurochemicals has led to a wide range of observed biological effects, making them a focal point of neuropharmacological research.
Key established activities of the β-carboline class include:
-
Neuroprotection: Many β-carbolines have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5] This is often attributed to their antioxidant and anti-inflammatory properties.[5][6]
-
Enzyme Inhibition: β-carbolines are known to inhibit several key enzymes in the central nervous system. A prominent example is Monoamine Oxidase (MAO), an enzyme critical for the degradation of neurotransmitters.[4]
-
Kinase Inhibition: More recently, certain β-carbolines have been identified as potent inhibitors of kinases such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[7][8][9] DYRK1A is implicated in neurodevelopmental processes and the pathology of neurodegenerative diseases.
Given its structure, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is a prime candidate for exhibiting one or more of these activities. The substitutions on the core ring system will be critical in determining its specific target affinity and potency.
Proposed Primary Target & Mechanism of Action: DYRK1A Inhibition
Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), a close structural analog of our target compound, is a well-validated, potent inhibitor of DYRK1A.[8][9] Inhibition of DYRK1A has been shown to induce pancreatic β-cell proliferation and is being explored for its therapeutic potential in diabetes and neurodegenerative disorders.[7][8]
We will therefore frame our initial investigation around the hypothesis that 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol acts as a DYRK1A inhibitor.
Signaling Pathway Overview: DYRK1A
The following diagram illustrates the central role of DYRK1A in cellular signaling, a pathway that our target compound may modulate.
Caption: Proposed inhibitory action on the DYRK1A signaling pathway.
Experimental Workflows & Protocols
A rigorous investigation into a novel compound requires a tiered approach, from initial biochemical validation to cell-based functional assays.
Workflow Diagram: From Hypothesis to Cellular Validation
Caption: Tiered experimental workflow for compound validation.
Protocol 1: In Vitro DYRK1A Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol against recombinant human DYRK1A.
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a synthetic peptide substrate by DYRK1A. The amount of phosphorylation is quantified, often using a luminescence-based ATP detection system where light output is inversely proportional to kinase activity.
Materials:
-
Recombinant Human DYRK1A (e.g., from Tocris Bioscience or similar).
-
Kinase Substrate Peptide (e.g., DYRKtide).
-
ATP.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (solubilized in DMSO).
-
Harmine (as a positive control).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and harmine in DMSO, starting from 10 mM. Then, create intermediate dilutions in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of kinase buffer containing the test compound at various concentrations to the wells.
-
Include "no enzyme" (negative) and "DMSO vehicle" (positive) controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, ATP (at Km concentration), and the substrate peptide.
-
Add 10 µL of this master mix to each well.
-
Prepare a solution of DYRK1A in kinase buffer.
-
Initiate the reaction by adding 10 µL of the DYRK1A solution to all wells except the "no enzyme" controls.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP.
-
Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Predicted IC50 Range (DYRK1A) |
| Harmine (Control) | 80 - 150 nM[8][9] |
| 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | To be determined (TBD) |
Protocol 2: Neuronal Cell Viability & Cytotoxicity Assay
Objective: To determine the concentration range at which the compound is non-toxic to a relevant neuronal cell line (e.g., SH-SY5Y or primary neurons).
Principle: The MTT or PrestoBlue™ assay is used to assess cell metabolic activity. Viable cells reduce a reagent into a colored or fluorescent product, which can be quantified.
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
Viability Assessment:
-
Add PrestoBlue™ reagent (10% of the culture volume) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Determine the concentration that causes 50% cell death (CC50).
Protocol 3: Cellular Target Engagement via Western Blot
Objective: To confirm that the compound inhibits DYRK1A activity within a cellular context.
Principle: DYRK1A is known to phosphorylate Tau protein at specific sites (e.g., Ser396). A reduction in the level of phosphorylated Tau (p-Tau) in compound-treated cells can serve as a proxy for DYRK1A inhibition.
Procedure:
-
Cell Treatment: Treat SH-SY5Y cells with non-toxic concentrations of the compound (determined in Protocol 2) for 4-6 hours. Include a vehicle control and a harmine control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-p-Tau (Ser396)
-
Mouse anti-Total Tau
-
Rabbit anti-β-Actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection & Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the p-Tau signal to Total Tau and then to β-Actin.
Concluding Remarks & Future Directions
This guide provides a foundational framework for the initial neurobiological characterization of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. The proposed experiments are designed to systematically test a specific, plausible hypothesis based on the compound's structural class.
Positive results from these assays—specifically a potent IC50 against DYRK1A, low cellular toxicity, and evidence of target engagement—would provide a strong rationale for advancing the compound into more complex models. Future studies could include:
-
Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to determine its selectivity.
-
Advanced Neuroprotection Assays: Using models of neurotoxicity, such as MPTP for Parkinson's disease[3][4] or amyloid-beta for Alzheimer's disease, to assess functional neuroprotection.
-
In Vivo Studies: Evaluating the compound's pharmacokinetic properties and efficacy in animal models of neurodegenerative disease.
By following a logical and rigorous experimental plan, researchers can effectively unlock the potential of this novel β-carboline and contribute valuable knowledge to the field of neuropharmacology.
References
- Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. PubMed.
- Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview.
- Bioactive β-Carbolines in Food: A Review. MDPI.
- Potential Effects of β-Carbolines on Human Health. The Royal Society of Chemistry.
- Protective Effect of Beta-Carbolines and Other Antioxidants on Lipid Peroxidation Due to Hydrogen Peroxide in Rat Brain Homogen
- Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor. Source Not Available.
- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- Synthesis, reactivity and biological properties of methoxy-activ
- 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole | C14H14N2O | CID 5317256. PubChem.
- 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | 26585-14-8. ChemicalBook.
- Harmine | DYRK. Tocris Bioscience.
- Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies. PubMed Central.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [edgccjournal.org]
- 5. Bioactive β-Carbolines in Food: A Review | MDPI [mdpi.com]
- 6. Protective effect of beta-carbolines and other antioxidants on lipid peroxidation due to hydrogen peroxide in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 9. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol as a Novel Antimicrobial Agent
Introduction: The Therapeutic Potential of Pyrido[3,4-b]indole Alkaloids
The pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] These activities span from anti-tumor and anti-viral to potent antimicrobial properties.[1][2] The compound 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole, also known as Crenatine, has been identified as an antibacterial agent with greater efficacy against Gram-positive than Gram-negative bacteria.[3] This document provides a detailed guide for the investigation of a novel derivative, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol , as a potential antimicrobial therapeutic.
These application notes are designed for researchers, scientists, and drug development professionals. The protocols outlined herein provide a systematic approach to characterizing the antimicrobial efficacy and preliminary safety profile of this novel compound. We will delve into the foundational assays required to establish its spectrum of activity, potency, and bactericidal or bacteriostatic mechanism.
Preliminary Assessment and Compound Handling
Prior to initiating antimicrobial testing, it is crucial to understand the physicochemical properties of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
-
Solubility: Determine the solubility of the compound in common laboratory solvents such as water, dimethyl sulfoxide (DMSO), and ethanol. The choice of solvent is critical for preparing stock solutions and ensuring the compound remains in solution during assays.
-
Purity: The purity of the compound should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure that the observed antimicrobial activity is not due to impurities.
-
Stability: Evaluate the stability of the compound in the chosen solvent and under experimental conditions (e.g., temperature, light exposure) to ensure its integrity throughout the assays.
Stock Solution Preparation:
-
Accurately weigh a precise amount of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
-
Dissolve the compound in a minimal amount of a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Phase 1: Determining the Antimicrobial Spectrum and Potency
The initial phase of characterization focuses on determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a widely accepted technique for determining the MIC of a compound.[4][6]
Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland standard
-
Sterile saline or broth
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Procedure:
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as a growth control (broth and inoculum, no compound).
-
Well 12 will serve as a sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Microorganism | Strain ID | MIC (µg/mL) of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | Interpretation |
| Staphylococcus aureus | ATCC 29213 | [Experimental Value] | [Susceptible/Intermediate/Resistant] |
| Escherichia coli | ATCC 25922 | [Experimental Value] | [Susceptible/Intermediate/Resistant] |
| Pseudomonas aeruginosa | ATCC 27853 | [Experimental Value] | [Susceptible/Intermediate/Resistant] |
| Enterococcus faecalis | ATCC 29212 | [Experimental Value] | [Susceptible/Intermediate/Resistant] |
| Note: Interpretation of MIC values requires established breakpoints from organizations like CLSI or EUCAST, which may not exist for a novel compound. |
Phase 2: Elucidating the Mode of Action: Bactericidal vs. Bacteriostatic
Once the MIC is determined, the next critical step is to understand whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is achieved through a time-kill kinetics assay.[7]
Protocol 2: Time-Kill Kinetics Assay
This assay measures the rate at which an antimicrobial compound kills a microorganism over time.[8][9]
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Timer
Workflow Diagram:
Caption: Workflow for a time-kill kinetics assay.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the test bacteria.
-
Dilute the overnight culture into fresh CAMHB and grow to the logarithmic phase (typically an OD₆₀₀ of 0.2-0.5).
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing the test compound at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.
-
Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
-
Incubation and Enumeration:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Interpretation:
-
Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[7]
-
Bacteriostatic activity is indicated by a prevention of growth or a <3-log₁₀ reduction in CFU/mL.
Data Presentation:
The results are typically presented as a plot of log₁₀ CFU/mL versus time for each concentration of the test compound.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 4 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 8 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 24 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Phase 3: Preliminary Safety Assessment: In Vitro Cytotoxicity
A critical aspect of antimicrobial drug development is ensuring that the compound is selective for microbial cells over host cells.[10][11] A preliminary assessment of cytotoxicity against a mammalian cell line is a crucial step.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Workflow Diagram:
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | 26585-14-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. emerypharma.com [emerypharma.com]
- 8. linnaeusbio.com [linnaeusbio.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Experimental Design for the Evaluation of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Introduction
The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Derivatives of this core structure, such as the well-studied harmine, exhibit a wide pharmacological spectrum, including antitumor, neuroprotective, anti-inflammatory, and psychoactive properties.[4][5] The compound of interest, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, belongs to this promising class of molecules. While specific biological data for this exact molecule is sparse, its structural similarity to other bioactive β-carbolines suggests a high potential for therapeutic relevance.
This guide provides a detailed experimental framework for the comprehensive characterization of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, from initial physicochemical analysis to in-depth in vitro and in vivo studies. The proposed experimental design is intended to elucidate its potential as a therapeutic agent, with a focus on its likely anticancer and neuromodulatory activities.
Part 1: Physicochemical Characterization and Purity Analysis
A thorough understanding of the physicochemical properties of a compound is the foundation of any robust biological study. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME), all of which are critical for drug development.[6]
Identity and Purity Confirmation
Rationale: Ensuring the identity and purity of the test compound is paramount to the validity of all subsequent biological data. Impurities could lead to erroneous or misleading results.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
-
The expected shifts and coupling constants should be consistent with the assigned structure.
-
-
Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound, further confirming its molecular formula (C₁₄H₁₄N₂O₂).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method to assess the purity of the compound.
-
A purity level of ≥95% is generally required for in vitro and in vivo studies.
-
Solubility and Lipophilicity
Rationale: Solubility is crucial for formulating the compound for biological assays, while lipophilicity (logP) is a key determinant of membrane permeability and potential for crossing the blood-brain barrier.[6]
Protocol:
-
Aqueous Solubility:
-
Determine the solubility in various aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and organic solvents (e.g., DMSO).
-
-
Lipophilicity (logP):
-
Experimentally determine the octanol-water partition coefficient (logP) using the shake-flask method or a validated HPLC-based method.
-
| Property | Predicted Value | Experimental Goal |
| Molecular Weight | 242.27 g/mol | Confirm by HRMS |
| XLogP3 | 2.5 | Determine experimentally |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
Part 2: In Vitro Biological Evaluation
Based on the activities of structurally related pyrido[3,4-b]indole derivatives, the in vitro evaluation will focus on two primary areas: anticancer and neuromodulatory effects.
Anticancer Activity
Many pyrido[3,4-b]indole derivatives exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7][8][9][10]
Workflow for Anticancer Evaluation:
Caption: Workflow for in vitro anticancer evaluation.
Protocols:
-
2.1.1 Antiproliferative Assay (MTT/MTS):
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol for 48-72 hours.
-
Add MTT or MTS reagent and incubate until color development.
-
Measure absorbance to determine cell viability and calculate the IC₅₀ value.
-
-
2.1.2 Cell Cycle Analysis:
-
2.1.3 Apoptosis Assay:
-
Treat cells with the compound as described above.
-
Stain cells with Annexin V-FITC and PI.
-
Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
2.1.4 Western Blot Analysis:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against key proteins in apoptosis (e.g., Caspase-3, Bcl-2) and cell cycle regulation (e.g., CDK1, Cyclin B1). Also, investigate key signaling pathways like PI3K/AKT/mTOR, which are often modulated by harmine derivatives.[11]
-
Neuromodulatory Activity
Harmine and related β-carbolines are well-known inhibitors of monoamine oxidase A (MAO-A), an enzyme that metabolizes neurotransmitters like serotonin and dopamine.[12] MAO-A inhibitors are used as antidepressants and anxiolytics.[13][14]
Signaling Pathway for MAO Inhibition:
Caption: Mechanism of MAO-A inhibition.
Protocols:
-
2.2.1 In Vitro Monoamine Oxidase (MAO) Inhibition Assay:
-
Use commercially available kits or established protocols for measuring MAO-A and MAO-B activity.[15][16][17] These assays typically use a fluorometric or colorimetric substrate.
-
Incubate recombinant human MAO-A and MAO-B enzymes with various concentrations of the test compound.
-
Add the substrate and measure the product formation over time.
-
Calculate the IC₅₀ values for both MAO-A and MAO-B to determine the potency and selectivity of inhibition.[13]
-
| Assay | Endpoint | Positive Controls |
| MAO-A Inhibition | IC₅₀ | Clorgyline[14] |
| MAO-B Inhibition | IC₅₀ | Selegiline[14] |
Part 3: In Vivo Pharmacological Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.
Animal Models for Antidepressant and Anxiolytic Activity
Rationale: If the compound is a potent and selective MAO-A inhibitor, it is likely to exhibit antidepressant and/or anxiolytic effects. Standard behavioral models in rodents are used to screen for these activities.[18][19][20][21][22]
Protocols:
-
3.1.1 Forced Swim Test (FST):
-
Administer the test compound to mice or rats at various doses.
-
After a set pre-treatment time, place the animals in a cylinder of water from which they cannot escape.
-
Record the duration of immobility during the last few minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[21]
-
-
3.1.2 Tail Suspension Test (TST):
-
Similar to the FST, this test also measures behavioral despair.
-
Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressants reduce the time spent immobile.[21]
-
-
3.1.3 Elevated Plus Maze (EPM):
-
This model is used to assess anxiolytic-like activity.
-
The maze consists of two open and two closed arms.
-
Anxiolytic compounds increase the time spent in and the number of entries into the open arms.[22]
-
In Vivo Anticancer Efficacy
Rationale: To determine if the in vitro anticancer activity translates to an in vivo setting.
Protocol:
-
Xenograft Model:
-
Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.
-
Once tumors are established, treat the mice with the test compound or a vehicle control.
-
Monitor tumor volume and body weight over time.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Part 4: ADME/Toxicity Profiling
Early assessment of ADME and toxicity properties is crucial to identify potential liabilities that could halt drug development.[23][24]
Workflow for ADME/Tox Profiling:
Caption: Workflow for ADME/Tox profiling.
Protocols:
-
4.1 Metabolic Stability:
-
Incubate the compound with human liver microsomes to assess its metabolic stability. A high clearance rate may indicate a short half-life in vivo.[23]
-
-
4.2 Cytochrome P450 (CYP) Inhibition:
-
4.3 Blood-Brain Barrier (BBB) Permeability:
-
Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays with Madin-Darby Canine Kidney (MDCK) cells to predict the compound's ability to cross the BBB, which is essential for CNS-active drugs.[25]
-
-
4.4 In Vitro Toxicity:
-
Cytotoxicity: Assess the compound's toxicity in non-cancerous cell lines (e.g., primary hepatocytes or normal fibroblasts) to determine its therapeutic window.
-
hERG Inhibition: Screen for inhibition of the hERG potassium channel to identify potential cardiotoxicity risks.
-
Genotoxicity: The Ames test is a standard assay to evaluate the mutagenic potential of a compound.[25]
-
Conclusion
The proposed experimental design provides a comprehensive and logical framework for the initial investigation of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. By systematically evaluating its physicochemical properties, in vitro biological activities, in vivo efficacy, and ADME/Tox profile, researchers can gain a thorough understanding of its therapeutic potential. The insights gained from these studies will be crucial in determining the future direction of its development as a potential anticancer or neuromodulatory agent.
References
-
Pharmacological effects of harmine and its derivatives: a review. ResearchGate. Available at: [Link]
-
Research progress on the antitumor effects of harmine - PMC. PubMed Central. Available at: [Link]
-
Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. PubMed. Available at: [Link]
-
Animal models for screening anxiolytic-like drugs: a perspective - PMC. PubMed Central. Available at: [Link]
-
Efficacy and mechanism of action of harmine derivative H-2-104 against Echinococcus granulosus infection in mice. PubMed. Available at: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
-
Screening of antidepressant. SlideShare. Available at: [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available at: [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc. Available at: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. NIH. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. Available at: [Link]
- Pyrido[4,3-b]indole and pyrido[3,4-b]indole derivatives and methods of use. Google Patents.
-
1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole | C14H14N2O | CID 5317256. PubChem. Available at: [Link]
-
QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. PubMed Central. Available at: [Link]
-
Animal models for screening anxiolytic-like drugs: a perspective. ResearchGate. Available at: [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available at: [Link]
-
Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
“Experimental Models for Screening Anxiolytic Activity”. Jetir.Org. Available at: [Link]
-
Harmine – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Harmine. Wikipedia. Available at: [Link]
-
In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC. PubMed Central. Available at: [Link]
-
In Vitro ADME-Tox Profiling. Creative Biostucture Drug Discovery. Available at: [Link]
-
ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis Lf as potential anti-Alzheimer's agents. RSC Publishing. Available at: [Link]
-
Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Publications. Available at: [Link]
-
Methods for Novel Psychoactive Substance Analysis | Request PDF. ResearchGate. Available at: [Link]
-
An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. MDPI. Available at: [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. PubMed Central. Available at: [Link]
-
1-ethyl-9H-pyrido[3,4-b]indole | C13H12N2 | CID 5324325. PubChem. Available at: [Link]
-
Refined ADME Profiles for ATC Drug Classes. MDPI. Available at: [Link]
-
AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. Today's Clinical Lab. Available at: [Link]
-
Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. PubMed. Available at: [Link]
-
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. Lifeasible. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. Available at: [Link]
-
1-ethyl-9H-pyrido[3,4-b]indole. PlantaeDB. Available at: [Link]
-
Biological Evaluation and Structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. ResearchGate. Available at: [Link]
- EP0934319B1 - 1H-PYRIDO[3,4-b]INDOLE-4-CARBOXAMIDE DERIVATIVES, PREPARATION AND APPLICATION THEREOF IN THERAPEUTICS. Google Patents.
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. PubMed Central. Available at: [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC. NIH. Available at: [Link]
-
Synthesis of 1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole. PrepChem.com. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harmine - Wikipedia [en.wikipedia.org]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. evotec.com [evotec.com]
- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 16. Monoamine Oxidase Assays [cellbiolabs.com]
- 17. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 18. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening of antidepressant | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. jetir.org [jetir.org]
- 23. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 25. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol and the Prototypical Tremorigenic β-Carboline, Harmaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the β-Carboline Landscape in In Vivo Research
The compound 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol belongs to the β-carboline class of alkaloids, a group of compounds known for their diverse pharmacological activities. While specific in vivo dosage data for this particular ethyl-methoxy-hydroxy substituted pyrido[3,4-b]indole is not extensively documented in publicly available literature, a wealth of knowledge can be drawn from the study of its close and well-characterized structural analog, harmaline. Harmaline (7-methoxy-1-methyl-3,4-dihydro-β-carboline) is a potent, reversible inhibitor of monoamine oxidase A (MAO-A) and a widely utilized tool in neuroscience research to induce tremor, making it an invaluable model for studying essential tremor (ET).[1][2] This guide will focus on the established in vivo dosage and protocols for harmaline, providing a robust framework for researchers investigating related β-carboline compounds.
Harmaline's primary mechanism of action in inducing tremor involves its effects on the inferior olivary nucleus in the brainstem.[1] It causes a rhythmic and synchronized firing of neurons in this region, which is then relayed to the cerebellum, resulting in a visible, whole-body tremor.[1] This predictable and reproducible effect has solidified the harmaline-induced tremor model as a standard for the preclinical assessment of potential anti-tremor therapeutics.[1][3]
Pharmacokinetic and Pharmacodynamic Considerations
Before designing in vivo experiments, a thorough understanding of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile is crucial. For harmaline, several key parameters have been characterized:
-
Absorption and Bioavailability: Harmaline can be administered through various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), intravenous (i.v.), and oral (p.o.) gavage.[4][5] Its bioavailability can vary significantly depending on the route of administration and the animal species. For instance, in rats, the oral bioavailability of harmaline is considerably higher than that of the related compound harmine.[4][6] Following a single oral dose of 40.0 mg/kg in rats, harmaline reaches its maximum plasma concentration (Cmax) at approximately 1.76 hours.[4]
-
Metabolism and Elimination: Harmaline is metabolized in the liver, with cytochrome P450 2D6 (CYP2D6) playing a significant role in its O-demethylation.[7] This can lead to variations in metabolism and clearance between different species and even among individuals with different CYP2D6 genotypes.[7] The elimination half-life of harmaline is relatively short, reported to be around 2 hours.[8]
-
Onset and Duration of Action: When administered systemically, the onset of tremor is typically rapid. In mice injected subcutaneously with 20 mg/kg of harmaline, tremor begins within 5 minutes, peaks at around 30 minutes, and can last for approximately 2 hours.[9] In rhesus macaques receiving an intramuscular (i.m.) dose of 10-12 mg/kg, tremor onset was observed within 20-30 minutes.[5]
Dosage Guidelines for Harmaline in Preclinical Models
The effective dose of harmaline to induce tremor is species-dependent and can be influenced by the route of administration and the desired intensity and duration of the tremor. The following table summarizes typical dosage ranges reported in the literature for commonly used animal models.
| Animal Model | Route of Administration | Effective Dosage Range | Observed Effects & Notes |
| Mice | Subcutaneous (s.c.), Intraperitoneal (i.p.) | 10 - 30 mg/kg | Induces a whole-body tremor with a frequency of 10-16 Hz.[10][11] Higher doses can lead to more severe motor impairment. |
| Rats | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 10 - 20 mg/kg | Reliably produces an 8-15 Hz tremor.[5][10] Doses as low as 1.0 mg/kg can elicit a detectable forelimb tremor if measured with sensitive equipment.[10] |
| Cats | Intramuscular (i.m.) | ~5 mg/kg | Effective in inducing visible tremors.[5] |
| Pigs | Intravenous (i.v.) | 2 - 6 mg/kg | Produces a tremor with a frequency of 10-16 Hz.[5] |
| Non-human Primates (Rhesus Macaques) | Intramuscular (i.m.) | 2 - 12 mg/kg | Elicits whole-body tremors with a peak frequency of 10-14 Hz.[5] However, responses can be heterogeneous, and non-motor effects like impaired balance and impulsive behaviors have been noted.[5] |
It is imperative for researchers to perform dose-response studies to determine the optimal dose for their specific experimental paradigm and animal strain.
Protocol: Induction of Tremor in Mice Using Harmaline
This protocol provides a step-by-step guide for inducing tremor in mice, a commonly used model for screening anti-tremor compounds.
Materials:
-
Harmaline hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for subcutaneous injection
-
Observation cages
-
Video recording equipment (optional, but recommended for detailed behavioral analysis)
-
Tremor quantification system (e.g., force plate actimeter)
Procedure:
-
Preparation of Harmaline Solution:
-
On the day of the experiment, prepare a fresh solution of harmaline hydrochloride in sterile saline.
-
For a target dose of 20 mg/kg and an injection volume of 10 mL/kg, the concentration of the solution should be 2 mg/mL.
-
Ensure the harmaline is fully dissolved. Gentle warming and vortexing may be required. Allow the solution to return to room temperature before injection.
-
-
Animal Handling and Acclimation:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes before any procedures begin.
-
-
Baseline Tremor Assessment:
-
Before administering harmaline, record a baseline measurement of tremor for each animal. This can be done by placing the mouse in the observation cage on the tremor quantification system for a defined period (e.g., 5-10 minutes).
-
-
Harmaline Administration:
-
Weigh each mouse to accurately calculate the injection volume.
-
Administer harmaline hydrochloride (e.g., 20 mg/kg) or an equivalent volume of saline (for the control group) via subcutaneous injection in the scruff of the neck.
-
-
Post-Injection Observation and Tremor Quantification:
-
Immediately after injection, place the mouse back into the observation cage.
-
Begin recording tremor activity. Tremor is expected to appear within 5 minutes and peak around 30 minutes post-injection.[9]
-
Record tremor for a total duration of at least 60-120 minutes to capture the full effect and subsequent decline.
-
If using video recording, capture the animal's posture and movement to qualitatively assess the nature of the tremor (e.g., action vs. rest tremor).
-
-
Data Analysis:
-
Quantify the tremor data from the actimeter, typically by analyzing the power spectrum in the relevant frequency range (10-16 Hz for mice).
-
Compare the tremor intensity between the harmaline-treated and saline-treated groups.
-
If testing a therapeutic agent, compare the tremor intensity in the harmaline + therapeutic group to the harmaline + vehicle group.
-
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for Harmaline-Induced Tremor Experiment.
Caption: Simplified Signaling Pathway of Harmaline-Induced Tremor.
Conclusion and Future Directions
While the specific compound 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol lacks extensive in vivo dosage data, the robust and well-documented protocols for the structurally related β-carboline, harmaline, provide a solid foundation for initiating such studies. Researchers are encouraged to leverage the information presented in this guide, particularly the dosage ranges and experimental protocols, as a starting point for their investigations. It is critical to conduct thorough dose-finding studies for any new compound to establish its unique pharmacokinetic and pharmacodynamic profile. The harmaline-induced tremor model remains a cornerstone in the preclinical evaluation of novel therapeutics for essential tremor and related movement disorders.
References
-
Harmaline - Wikipedia.
-
The Mechanism of Action of Harmaline on Renal Solute Transport - PubMed.
-
harmaline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
-
Application Notes and Protocols for Animal Models of Tremor Using Harmaline - Benchchem.
-
Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - Frontiers.
-
Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor.
-
Effects of CYP2D6 Status on Harmaline Metabolism, Pharmacokinetics and Pharmacodynamics, and a Pharmacogenetics-Based Pharmacokinetic Model - PubMed Central.
-
Harmaline: Exploring its Therapeutic Potential and Research Applications.
-
Considerations Using Harmaline for a Primate Model of Tremor - PMC - PubMed Central.
-
Harmaline-Induced Essential Tremor Model | Melior Discovery.
-
Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS | Request PDF - ResearchGate.
-
Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC.
-
Harmaline-Induced Tremor - Transpharmation.
-
Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC - PubMed Central.
-
In vivo dose-response curve of harmine in 30-day hamster models of... - ResearchGate.
-
Harmaline-Induced Tremor in Mice: Videotape Documentation and Open Questions About the Model - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]
- 5. Considerations Using Harmaline for a Primate Model of Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of CYP2D6 Status on Harmaline Metabolism, Pharmacokinetics and Pharmacodynamics, and a Pharmacogenetics-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harmaline - Wikipedia [en.wikipedia.org]
- 9. Harmaline-Induced Tremor in Mice: Videotape Documentation and Open Questions About the Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. transpharmation.com [transpharmation.com]
Application Notes and Protocols for the Exploration of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol as a Drug Discovery Scaffold
Authored by: A Senior Application Scientist
Introduction: The β-Carboline Scaffold and the Untapped Potential of an 8-Hydroxy Analogue
The β-carboline (9H-pyrido[3,4-b]indole) framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetically derived molecules with profound biological activities.[1][2][3] These tricyclic indole alkaloids have demonstrated a vast therapeutic reach, with derivatives showing promise as anticancer, anti-Alzheimer's, antiviral, and antimicrobial agents.[1][4][5] Their mechanisms of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of key signaling proteins like cyclin-dependent kinases (CDKs) and Polo-like kinases (PLKs).[6][7][8]
This guide focuses on a specific, underexplored derivative: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol . While its close analogue, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole (Crenatine), is a known natural product with documented antibacterial properties, the introduction of a hydroxyl group at the C-8 position presents a compelling opportunity for new pharmacological exploration.[9][10] This modification can significantly alter the molecule's physicochemical properties, introducing a new hydrogen bond donor/acceptor site, potentially modifying its metabolic profile, and enabling novel interactions within biological targets.
These notes provide a structured framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this novel scaffold, guiding the user from initial synthesis to advanced biological and pharmacokinetic profiling.
Molecular Profile and Physicochemical Characteristics
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₄N₂O₂ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 242.27 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |
| logP (Octanol/Water) | ~2.5 - 3.0 | Indicates lipophilicity, affecting membrane permeability and solubility. The 8-OH group likely reduces logP compared to Crenatine. |
| Topological Polar Surface Area (TPSA) | ~58-62 Ų | Predicts transport properties; values in this range are favorable for good oral bioavailability. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 3 (N, O-CH₃, O-H) | Key for molecular recognition at the target site. |
| pKa (Predicted) | Basic (Pyridine N) ~5-6; Acidic (Indole N-H) ~17-18; Acidic (Phenolic O-H) ~9-10 | Determines the ionization state at physiological pH, impacting solubility, cell penetration, and target engagement. |
General Drug Discovery Workflow
The following workflow provides a logical progression for evaluating the potential of the 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol scaffold.
Caption: A typical drug discovery cascade for a novel scaffold.
Protocol 1: Synthesis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
The Pictet-Spengler reaction is a robust and widely used method for constructing the β-carboline core from a tryptamine derivative and an aldehyde or ketone.[11] This proposed synthesis leverages this classic transformation.
Rationale: This multi-step synthesis begins with a commercially available substituted indole. The introduction of the tryptamine side chain via a Vilsmeier-Haack and Henry reaction sequence is a well-established route.[11] The final, acid-catalyzed Pictet-Spengler cyclization with propionaldehyde efficiently forms the desired tricyclic system.
Step-by-Step Protocol:
-
Formylation of 7-Methoxy-1H-indol-5-ol:
-
Protect the 5-hydroxy group of 7-methoxy-1H-indol-5-ol with a suitable protecting group (e.g., Benzyl ether).
-
Perform a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C-3 position.
-
Purify the resulting 3-formyl-7-methoxy-5-(benzyloxy)-1H-indole by column chromatography.
-
-
Henry Reaction:
-
To a solution of the 3-formyl indole from Step 1 in nitromethane, add a base such as ammonium acetate.
-
Heat the reaction mixture to facilitate the condensation, forming the corresponding β-nitrovinyl indole.
-
Monitor reaction completion by TLC. Upon completion, cool the mixture and collect the solid product by filtration.
-
-
Reduction to Tryptamine Derivative:
-
Reduce the nitroalkene using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent (e.g., THF) at 0°C to room temperature.
-
This step simultaneously reduces the nitro group to an amine and forms the ethylamino side chain, yielding 2-(7-methoxy-5-(benzyloxy)-1H-indol-3-yl)ethan-1-amine.
-
Carefully quench the reaction with water and aqueous NaOH, filter, and concentrate the filtrate.
-
-
Pictet-Spengler Cyclization:
-
Dissolve the tryptamine derivative from Step 3 in a suitable solvent (e.g., methanol or a toluene/TFA mixture).
-
Add propionaldehyde and an acid catalyst (e.g., trifluoroacetic acid, TFA).
-
Reflux the mixture for several hours, monitoring by TLC. The reaction condenses the amine with the aldehyde and drives the intramolecular cyclization onto the indole C-2 position.
-
-
Aromatization and Deprotection:
-
The resulting tetrahydro-β-carboline is often oxidized to the aromatic β-carboline in the same pot or as a separate step. If needed, add an oxidizing agent like DDQ or simply expose to air during workup.
-
Remove the benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or ethyl acetate.
-
Purify the final product, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol , by column chromatography or recrystallization. Characterize thoroughly using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Primary Biological Evaluation - Anticancer Activity
Rationale: The β-carboline scaffold is a well-established framework for anticancer agents.[5][12] A primary screen against a diverse panel of human cancer cell lines is a cost-effective first step to identify potential areas of efficacy. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., A549 lung, PC-3 prostate, K562 leukemia, T47D breast) in their recommended media.[7]
-
Trypsinize and count the cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compound dilutions.
-
Include controls: vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Protocol 3: Mechanism of Action - Kinase Inhibition Profiling
Rationale: Many β-carboline derivatives exert their anticancer effects by inhibiting protein kinases that are critical for cell cycle progression, such as PLKs and CDKs.[7][8][13] A biochemical kinase inhibition assay is essential to determine if the compound directly targets these enzymes. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[11]
Caption: Workflow of a TR-FRET kinase inhibition assay.
Step-by-Step Protocol (TR-FRET Assay for PLK1):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of recombinant human PLK1 enzyme, a biotinylated peptide substrate (e.g., Biotin-CASEIN), and ATP in the kinase buffer.
-
Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Plate Setup:
-
Use a low-volume, 384-well black assay plate.
-
Dispense the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution) into the wells. Include a positive control inhibitor (e.g., BI 2536) and a DMSO vehicle control.
-
-
Kinase Reaction:
-
Add the PLK1 enzyme to the wells containing the compound and incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near its Km for the enzyme to detect competitive inhibitors effectively.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate for 60 minutes in the dark to allow for binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Europium, ~615 nm) and acceptor (APC, ~665 nm) wavelengths.
-
Calculate the ratio of the acceptor to donor signals.
-
Normalize the data to the positive and negative controls (% inhibition).
-
Determine IC₅₀ values by fitting the data to a dose-response curve as described in Protocol 2.
-
Protocol 4: ADME-Tox Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to minimize late-stage failures in drug development.[14][15] In silico models provide a rapid first pass, while in vitro assays give more reliable experimental data.[16]
Caption: Decision-making flowchart for in vitro ADME-Tox results.
A. In Silico ADME-Tox Prediction:
-
Tools: Utilize web-based servers like SwissADME or pkCSM.
-
Procedure: Input the SMILES string for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
-
Analysis: Evaluate parameters such as predicted water solubility (LogS), Caco-2 permeability, CYP450 enzyme inhibition, hERG inhibition, and potential toxicity flags (e.g., mutagenicity). This provides a theoretical baseline before committing to wet-lab experiments.
B. In Vitro Metabolic Stability Assay:
-
Rationale: To determine the compound's susceptibility to metabolism by liver enzymes, which is a primary driver of drug clearance.[17]
-
Protocol:
-
Incubate the test compound (typically at 1 µM) with human liver microsomes (HLM) or hepatocytes at 37°C.
-
The reaction mixture must contain a cofactor, NADPH, to initiate Phase I metabolism.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and the half-life (t½).
-
C. Caco-2 Permeability Assay:
-
Rationale: To assess a compound's potential for oral absorption by measuring its transport across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
-
Protocol:
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent, differentiated monolayer is formed (typically 21 days).
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) side of the monolayer.
-
Take samples from the basolateral (B) side at various time points.
-
Also, perform the reverse experiment (B-to-A) to determine the efflux ratio.
-
Quantify the compound concentration in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A high A-to-B Papp value suggests good absorption, while an efflux ratio (Papp B-to-A / Papp A-to-B) > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
-
Conclusion
The 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol scaffold represents a promising, yet underexplored, area for drug discovery. Its structural similarity to known bioactive β-carbolines, combined with the unique physicochemical contributions of the 8-hydroxy group, warrants a thorough investigation. The protocols outlined in this guide provide a comprehensive and logical framework for synthesizing this novel compound and systematically evaluating its potential as a therapeutic agent, particularly in the realm of oncology. By integrating synthesis, biological screening, mechanism of action studies, and early ADME-Tox profiling, researchers can efficiently navigate the initial stages of the drug discovery process and determine the true potential of this intriguing molecular architecture.
References
- Recent research progress of β-carbolines as privileged scaffold in the discovery of anticancer agent (2019–2024). Bioorganic and Medicinal Chemistry.
- β-Carboline as a Privileged Scaffold for Multitarget Strategies in Alzheimer's Disease Therapy. Journal of Medicinal Chemistry.
- Natural and synthetic β-carboline as a privileged antifungal scaffolds.
- Recent research progress of β-carbolines as privileged scaffold in the discovery of anticancer agent (2019-2024). PubMed.
- β-Carbolines: A Privileged Scaffold for Modern Drug Discovery. Taylor & Francis eBooks.
- Heterocycles in Medicinal Chemistry. PubMed Central.
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today.
- Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PubMed Central.
- Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Europe PMC.
- 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole. PubChem.
- ADME-Tox in drug discovery: Integration of experimental and computational technologies.
- Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evalu
- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. MDPI.
- A Series of Beta-Carboline Derivatives Inhibit the Kinase Activity of PLKs. PLOS One.
- A series of beta-carboline derivatives inhibit the kinase activity of PLKs. PubMed.
- Synthesis, reactivity and biological properties of methoxy-activ
- 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole. ChemicalBook.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Recent research progress of β-carbolines as privileged scaffold in the discovery of anticancer agent (2019–2024) - University of Health and Rehabilitation Sciences [scholars.uhrs.edu.cn:443]
- 5. Recent research progress of β-carbolines as privileged scaffold in the discovery of anticancer agent (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Series of Beta-Carboline Derivatives Inhibit the Kinase Activity of PLKs | PLOS One [journals.plos.org]
- 9. 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole | C14H14N2O | CID 5317256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | 26585-14-8 [chemicalbook.com]
- 11. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A series of beta-carboline derivatives inhibit the kinase activity of PLKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol synthesis yield
Introduction for the Modern Researcher
Welcome to the technical support center for advanced β-carboline synthesis. As professionals in drug development and organic synthesis, we understand that constructing complex heterocyclic scaffolds like 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol presents significant challenges. Low yields, difficult purifications, and unexpected side reactions can impede progress and consume valuable resources.
This guide is designed to move beyond simple procedural lists. It serves as a direct line to the insights of an experienced application scientist, focusing on the causality behind experimental choices. We will dissect the critical steps of the synthesis, grounding our recommendations in established chemical principles and authoritative literature. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve higher, more consistent yields.
The core of this synthesis relies on the venerable Pictet-Spengler reaction to construct the tricyclic core, followed by a crucial aromatization step.[1][2] We will address both stages in detail, providing a framework for rational problem-solving.
Proposed General Synthetic Pathway
The synthesis of a 1,8-disubstituted β-carboline is typically approached via a two-stage process. The initial and most critical phase is the acid-catalyzed Pictet-Spengler reaction, which forms the tetrahydro-β-carboline intermediate. This is followed by an oxidative dehydrogenation to yield the final aromatic β-carboline. The introduction of a substituent at the C4 position, such as the methoxy group in the target molecule, represents a significant synthetic challenge often addressed in more advanced, multi-step variations.
Caption: General synthetic workflow for substituted β-carbolines.
Troubleshooting Guide & FAQs
This section is structured to address the specific, practical issues you may encounter during your experiments.
Part 1: The Pictet-Spengler Reaction
Question 1: My Pictet-Spengler reaction has stalled or is showing low conversion by TLC. What are the primary factors to investigate?
This is a common issue often rooted in the delicate balance of acidity required for the reaction. The mechanism proceeds via the formation of an iminium ion, which is then attacked by the electron-rich indole ring.[1]
-
Causality & Solution:
-
Insufficient Catalyst: The initial condensation to a Schiff base and its subsequent protonation to the reactive iminium ion are acid-catalyzed. If the acid concentration is too low, the reaction rate will be impractically slow.
-
Action: Gradually increase the catalyst loading. For protic acids like TFA or HCl, start with catalytic amounts and increase as needed.
-
-
Excessive Catalyst: This is a frequent and counterintuitive cause of failure. If the acid concentration is too high, the nitrogen on the tryptamine's ethylamine side chain becomes protonated.[3] This neutralizes its nucleophilicity, preventing the initial condensation with the aldehyde, and the reaction will not start.
-
Action: Reduce the acid concentration or switch to a milder acid. Consider using Lewis acids like Yb(OTf)₃ or Sc(OTf)₃, which can activate the carbonyl group without deactivating the amine.[3]
-
-
Purity of Reagents: Tryptamines can be prone to air oxidation, and aldehydes can polymerize or oxidize to carboxylic acids. Impure starting materials are a primary source of low yields.
-
Action: Verify the purity of your 6-hydroxytryptamine and propionaldehyde by NMR before use. Use freshly distilled aldehyde if possible.
-
-
Solvent Choice: The polarity and nature of the solvent can significantly impact the reaction. While traditional methods use protic solvents like methanol or refluxing benzene, aprotic solvents can sometimes offer superior results.[1][4] Highly effective, modern protocols often use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which acts as both a solvent and a catalyst.[3]
-
Action: If the reaction is failing in a traditional solvent, consider switching to HFIP or a non-polar aprotic solvent like dichloromethane (DCE) with a controlled amount of acid catalyst.[5]
-
-
Question 2: I'm observing a major side product that appears to be a regioisomer. How is this possible and how can I prevent it?
While the Pictet-Spengler reaction is typically highly regioselective for attack at the C2 position of the indole, alternative cyclization pathways can occur under certain conditions, especially with highly activated or substituted indoles. The mechanism involves an electrophilic attack on the indole ring.[4]
-
Causality & Solution:
-
Spiroindolenine Intermediate: The reaction proceeds through a spiroindolenine intermediate formed by the initial attack at the C3 position of the indole, followed by a Wagner-Meerwein type rearrangement.[1] An alternative, less common pathway is direct attack at C2. If the conditions favor the stabilization of an intermediate that leads to a different product, such as a γ-carboline, this can become a significant issue.[6][7]
-
Thermodynamic vs. Kinetic Control: The diastereoselectivity (cis vs. trans) of the product can be controlled by temperature. Kinetic control (lower temperatures) often favors the cis product, while thermodynamic control (higher temperatures) can lead to epimerization and favor the more stable trans product.[4] While this primarily relates to stereochemistry, extreme conditions could potentially open pathways to regioisomeric byproducts.
-
Action: Modify the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may improve regioselectivity by favoring the kinetically controlled pathway. Additionally, re-evaluate your choice of acid catalyst, as a very strong acid could promote undesired rearrangements.
-
-
Question 3: How do I choose the optimal catalyst and solvent system for my reaction?
The ideal system depends heavily on the specific substrates. The electronic properties of your tryptamine and aldehyde are key.
-
Causality & Solution:
-
Electron-Rich Indoles: Your starting material, 6-hydroxytryptamine, contains a powerful electron-donating group (-OH). This makes the indole ring highly nucleophilic, meaning the reaction can proceed under milder acidic conditions.
-
System Selection: A summary of commonly used systems is provided below. For your specific substrate, starting with TFA in DCE at room temperature or reflux is a robust choice.
-
| Catalyst System | Solvent(s) | Typical Conditions | Advantages & Considerations | Source(s) |
| Trifluoroacetic Acid (TFA) | DCE, Toluene, CH₂Cl₂ | 0 °C to Reflux | Versatile, effective for many substrates. Amount is critical. | [4][8] |
| Protic Acids (HCl, H₂SO₄) | Methanol, Ethanol, Water | RT to Reflux | Traditional method, inexpensive. Can lead to side reactions. | [9] |
| Lewis Acids (Yb(OTf)₃, Sc(OTf)₃) | Acetonitrile, DCE | RT to Reflux | Milder, good for acid-sensitive substrates. | [3] |
| Hexafluoroisopropanol (HFIP) | HFIP (as solvent) | Reflux | Acts as both solvent and catalyst; high yields reported. | [3] |
Part 2: Aromatization to the Final β-Carboline
Question 4: My oxidation of the tetrahydro-β-carboline intermediate is giving a very low yield. What are the most effective methods for this dehydrogenation?
The aromatization step is often the bottleneck for the overall yield. The tetrahydro-β-carboline can be sensitive, and harsh oxidation conditions can lead to decomposition.
-
Causality & Solution:
-
Incomplete Reaction: The dehydrogenation may require forcing conditions or extended reaction times.
-
Product Decomposition: The phenolic hydroxyl group and the indole nitrogen can be sensitive to certain oxidants.
-
Ineffective Reagent: The choice of oxidant is paramount.
-
-
Recommended Protocols:
-
Method A (Catalytic Dehydrogenation): This is often the cleanest and highest-yielding method.
-
Protocol: Dissolve the tetrahydro-β-carboline intermediate in a high-boiling solvent like p-cymene or diphenyl ether. Add 10 mol% of 10% Palladium on Carbon (Pd/C). Heat the mixture to reflux (170-190 °C) under an inert atmosphere for 4-12 hours, monitoring by TLC. Cool, filter the catalyst through Celite, and concentrate the filtrate. Purify by column chromatography.[10]
-
Rationale: Heterogeneous catalysis simplifies workup (simple filtration) and often leads to cleaner reactions compared to stoichiometric chemical oxidants.
-
-
Method B (Sulfur Dehydrogenation): A classical and effective method.
-
Protocol: Mix the tetrahydro-β-carboline with elemental sulfur (1.5-2.0 equivalents) in a high-boiling solvent like xylene. Heat to reflux for 6-24 hours. The reaction often produces H₂S gas, so it must be performed in a well-ventilated fume hood. Cool, dilute with a solvent like ethyl acetate, and wash with aqueous sodium bicarbonate to remove any acidic impurities before purification.[11]
-
Rationale: Sulfur is an inexpensive and powerful dehydrogenating agent for these systems.
-
-
Method C (DDQ or Chloranil): For substrates that are sensitive to high temperatures.
-
Protocol: Dissolve the starting material in a solvent like dioxane or toluene. Add 1.1-1.5 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil. Stir at room temperature or gentle heat (50-80 °C) until the reaction is complete.
-
Rationale: These reagents work under much milder thermal conditions, which can be crucial for preserving sensitive functional groups.
-
-
Caption: Decision workflow for selecting an aromatization method.
Part 3: Advanced Topics & Purification
Question 5: The synthesis of the fully substituted 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is my ultimate goal. How can the 4-methoxy group be introduced?
Introducing a substituent at the C4 position of the β-carboline skeleton is not achievable through a standard Pictet-Spengler reaction. This requires a more advanced, multi-step strategy and is a known challenge in the field.
-
Expert Insight: Direct electrophilic substitution on the pyridine ring of the β-carboline is difficult due to the ring's electron-deficient nature. A more viable approach involves constructing the pyridine ring with the desired substituent already in place. One potential, though complex, strategy involves a Bischler-Napieralski type reaction using a suitably functionalized tryptamine, followed by oxidation and functional group manipulation.[2] Another approach could involve metal-catalyzed C-H activation/functionalization of the pre-formed β-carboline core, which is an area of active research. Given the complexity, we recommend securing a robust, high-yield synthesis of the 1-ethyl-8-hydroxy-β-carboline precursor before attempting this advanced functionalization.
Question 6: My final compound is difficult to purify by standard silica gel chromatography. What are some alternative strategies?
The basic nitrogen atoms in the β-carboline structure can cause significant tailing on standard silica gel.
-
Purification Strategies:
-
Base-Washed Silica: Pre-treat your silica gel with a solvent system containing a small amount of a volatile base like triethylamine (~1%) or ammonia (by using a mobile phase saturated with NH₃). This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic compound and leading to much sharper peaks.
-
Reverse-Phase Chromatography: If your compound has sufficient organic character, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid to ensure protonation and sharp peaks) can be highly effective.
-
Crystallization: β-carbolines are often crystalline solids. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent method for obtaining highly pure material. Formation of a salt (e.g., hydrochloride or tartrate) can often facilitate crystallization.
-
References
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). Synfacts. [Link]
-
Reaction between harmaline and vanillin to produce dimeric scaffolds that exhibit anti-proliferative activity. (n.d.). NIH. [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]
-
Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). PMC. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). MDPI. [Link]
-
A SYNTHESIS OF HARMALINE. (1960). Canadian Journal of Chemistry. [Link]
-
Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. (n.d.). ResearchGate. [Link]
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction. (n.d.). ResearchGate. [Link]
-
Synthesis and Antibacterial Study of Novel Harmine Derivatives and Tetrahydro-β-Carboline Derivatives In Vitro. (2022). MDPI. [Link]
-
Use of the pictet-spengler reaction for the synthesis of 1,4-disubstituted-1,2,3,4-tetrahydro-beta-carbolines and 1,4-disubstituted-beta-carbolines: formation of gamma-carbolines. (2007). CSIR-NCL Library. [Link]
-
Use of the Pictet–Spengler reaction for the synthesis of 1,4-disubstituted-1,2,3,4-tetrahydro-β-carbolines and 1,4-disubstituted-β-carbolines: formation of γ-carbolines. (2007). Scilit. [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (n.d.). LJMU Research Online. [Link]
-
Synthesis of β-carboline derivatives. (n.d.). Sciforum. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of the pictet-spengler reaction for the synthesis of 1,4-disubstituted-1,2,3,4-tetrahydro-beta-carbolines and 1,4-disubstituted-beta-carbolines: formation of gamma-carbolines | CSIR-NCL Library, Pune [library.ncl.res.in]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Antibacterial Study of Novel Harmine Derivatives and Tetrahydro-β-Carboline Derivatives In Vitro [mdpi.com]
- 11. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a member of the β-carboline family, this molecule shares structural similarities with harmala alkaloids, and its stability is influenced by a range of environmental factors. This guide is built upon established principles for handling related compounds to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work with 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol solutions.
Issue 1: I've noticed a gradual color change in my stock solution, from colorless/pale yellow to a darker yellow or brown. What is happening?
Root Cause Analysis:
A change in the color of your solution is a common indicator of chemical degradation. For β-carbolines, this is often due to oxidation. The extended π-system in the pyrido[3,4-b]indole core is susceptible to oxidation, which can be accelerated by exposure to light, oxygen (from air), and elevated temperatures. This process can lead to the formation of colored degradation products.
Immediate Actions:
-
Cease Use: Do not use the discolored solution for critical experiments, as the presence of degradation products and a lower concentration of the active compound can lead to unreliable results.
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent further photodegradation.
-
Inert Gas Purge: If possible, gently bubble an inert gas like argon or nitrogen through your solution for a few minutes to remove dissolved oxygen. Subsequently, store the container with an inert gas headspace.
Preventative Measures & Protocol:
-
Solvent Choice: Ensure you are using high-purity, degassed solvents for preparing your solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.[1][2][3][4]
-
Antioxidants: For non-biological experiments, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent, if it does not interfere with your downstream applications.
Issue 2: My experimental results are inconsistent, and I suspect the concentration of my compound is decreasing over time.
Root Cause Analysis:
A loss of potency or inconsistent results often points to compound degradation. Harmala alkaloids, which are structurally related to your compound, have shown significant concentration variations during long-term storage, even at refrigerated temperatures.[1][2][3][4] The primary factors are likely temperature, pH, and light exposure.[1] The phenolic hydroxyl group and the methoxy group on the indole ring can also influence the molecule's electronic properties and susceptibility to degradation.
Troubleshooting Workflow:
To systematically diagnose this issue, a stability study is recommended. The following workflow can help you determine the stability of your compound under your specific experimental conditions.
Caption: Workflow for assessing compound stability.
Experimental Protocol for Stability Assessment:
-
Preparation: Prepare a stock solution of known concentration in your desired solvent.
-
Aliquoting: Distribute the solution into multiple sets of vials (e.g., amber and clear glass) to test different conditions.
-
Incubation: Store the aliquots under various conditions:
-
Temperature: -20°C, 4°C, and room temperature.
-
Light: Exposed to ambient light vs. protected from light.
-
pH: If using aqueous buffers, test a range of pH values relevant to your experiments.
-
-
Analysis: At predefined time points (e.g., 0, 8, 24, 48, and 72 hours), analyze an aliquot from each condition using a validated analytical method like HPLC-UV or LC-MS.[5][6][7]
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMSO | Ethanol:Water (1:1) | PBS (pH 7.4) |
| Temperature | -20°C | 4°C | Room Temperature |
| Light | Dark (Amber Vial) | Dark (Amber Vial) | Ambient Light |
| % Remaining (24h) | >99% | 95% | 80% |
| % Remaining (72h) | >99% | 88% | 65% |
| Caption: Example table for summarizing stability data. |
Issue 3: I am observing new peaks in my HPLC or LC-MS analysis of an older solution. What could they be?
Root Cause Analysis:
The appearance of new peaks is strong evidence of degradation. For β-carbolines, several degradation pathways are possible. One common pathway is oxidation, which can lead to the formation of dihydro-β-carbolines or fully aromatized species.[8] Additionally, if the solution is exposed to certain reagents, other transformations can occur.
Caption: Potential degradation pathways.
Troubleshooting and Identification:
-
Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study. Expose your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting solutions by LC-MS/MS.[5] This can help you match the degradation products seen in your aged samples to those formed under specific stress conditions.
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the new peaks. This data can be used to predict the elemental composition of the degradation products and propose potential structures.
-
Consult Literature on Related Compounds: Review literature on the degradation of similar β-carboline structures for insights into likely transformation products.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol?
A: While specific solubility data for this compound is not widely published, β-carbolines are often soluble in organic solvents like DMSO and ethanol.[10] For long-term storage, DMSO is a common choice. However, always use anhydrous, high-purity DMSO. If DMSO is incompatible with your experiments, a co-solvent system such as PEG 400/ethanol/water may be an alternative.[10] It is crucial to perform your own stability tests in your chosen solvent system.
Q2: How should I handle the solid form of the compound?
A: The solid compound is expected to be more stable than its solutions. However, it is still advisable to protect it from light and moisture. Store the solid in a tightly sealed container in a desiccator at 4°C or below.[11]
Q3: Can I store my solutions in plastic tubes?
A: While some studies on related compounds have not shown significant differences between plastic and glass storage for short periods,[4] glass (especially amber borosilicate glass) is generally preferred for long-term storage of organic compounds to prevent leaching of plasticizers and potential adsorption of the compound onto the plastic surface.
Q4: How many freeze-thaw cycles can my solution tolerate?
A: It is best to minimize freeze-thaw cycles. Studies on related harmala alkaloids in solution did not show significant degradation after three freeze-thaw cycles,[2][3][4] but this can be compound and solvent-dependent. The best practice is to aliquot your stock solution into single-use volumes upon preparation. This eliminates the risks associated with repeated temperature cycling.
Q5: My compound is for in vivo studies. What are the best practices for formulation and storage?
A: For in vivo use, formulations often require aqueous buffers. The stability of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in aqueous solutions, especially at physiological pH, may be limited.
-
Formulate Fresh: Prepare the formulation as close to the time of administration as possible.
-
Solubility Enhancers: If aqueous solubility is low, consider using biocompatible solubilizing agents like cyclodextrins or co-solvents (e.g., a small percentage of PEG 400).[10]
-
Stability Check: Always perform a preliminary stability test of your final formulation under the intended storage conditions before beginning your animal studies.
By following these guidelines and proactively assessing the stability of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in your specific experimental context, you can ensure the reliability and reproducibility of your research.
References
-
Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. MDPI. [Link]
-
Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. PubMed. [Link]
-
Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. MDPI. [Link]
-
Harmala alkaloids. SlideShare. [Link]
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. National Institutes of Health (NIH). [Link]
-
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. Lifeasible. [Link]
-
1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole. PubChem. [Link]
-
Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. PubMed. [Link]
-
1-Ethyl-4-{6-methoxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}. Dana Bioscience. [Link]
-
Analytical method development, identification, and characterization of stress degradation products of idelalisib by ultrahigh‐performance liquid chromatography with photodiode array and ultrahigh‐performance liquid chromatography with electrospray ionization quadrupole time‐of‐flight mass spectrometry studies. ResearchGate. [Link]
-
Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Publications. [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University and the College of St. Benedict. [Link]
-
How dissolve beta-CCB? ResearchGate. [Link]
-
Articles List. Analytical Methods in Environmental Chemistry Journal. [Link]
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. employees.csbsju.edu [employees.csbsju.edu]
- 7. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 8. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
Technical Support Center: A Guide to Overcoming the Poor Solubility of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Welcome to the dedicated technical support center for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising β-carboline alkaloid. Here, you will find a curated collection of troubleshooting guides and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, and why is its solubility a concern?
A1: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, also known as Crenatine, is a β-carboline alkaloid.[1] Like many alkaloids, which are naturally occurring nitrogen-containing organic compounds, it often exhibits poor solubility in aqueous solutions under neutral pH conditions.[2][3] This low solubility can be a significant hurdle in various experimental settings, from in vitro biological assays to preclinical formulation development, as it can lead to inaccurate results and limit bioavailability.[4][5]
Q2: What are the general structural features of this compound that contribute to its poor solubility?
A2: The molecule possesses a relatively rigid, polycyclic aromatic structure characteristic of the pyrido[3,4-b]indole scaffold. This large, hydrophobic core limits its favorable interactions with water molecules. While it has hydrogen bond donors and acceptors, the overall lipophilic nature of the molecule tends to dominate, leading to low aqueous solubility.[1]
Q3: Are there any closely related compounds with known solubility issues?
A3: Yes, harmine, another well-studied β-carboline alkaloid, is known for its poor solubility, which has historically limited its clinical applications.[6] Research into enhancing the solubility of harmine and its derivatives provides valuable insights that can be applied to 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.[7]
Troubleshooting Guide: A Stepwise Approach to Solubilization
Navigating the solubility challenges of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol requires a systematic approach. This guide is structured to progress from simple, readily available techniques to more advanced formulation strategies.
Tier 1: Fundamental Solubilization Techniques
These initial steps are often sufficient for preparing stock solutions for in vitro experiments.
1. Solvent Screening
-
Why it works: The principle of "like dissolves like" is fundamental. By identifying a solvent in which the compound has high intrinsic solubility, you can create a concentrated stock solution that can then be diluted into your aqueous experimental medium.
-
Protocol:
-
Weigh out a small, precise amount of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (e.g., 1 mg) into several vials.
-
Add a small, measured volume (e.g., 100 µL) of various organic solvents to each vial.
-
Common solvents to screen include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetone
-
-
Vortex or sonicate the vials to aid dissolution.
-
Visually inspect for complete dissolution. If the compound dissolves, add more until a saturated solution is achieved to estimate the approximate solubility.
-
2. pH Adjustment
-
Why it works: As an alkaloid, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol contains basic nitrogen atoms.[3] Protonating these nitrogens by lowering the pH of the aqueous medium can form a salt, which is generally much more water-soluble than the free base.[2]
-
Protocol:
-
Prepare a suspension of the compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the pH and visually observe the dissolution of the solid particles.
-
Determine the pH at which the compound fully dissolves. Be mindful that extreme pH values may not be suitable for all biological experiments.[8]
-
Tier 2: Intermediate Solubilization Strategies using Excipients
When simple solvent and pH adjustments are insufficient or incompatible with your experimental system, the use of pharmaceutical excipients can be a powerful next step.
1. Co-solvents
-
Why it works: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity makes the aqueous environment more hospitable to hydrophobic molecules, thereby increasing their solubility.[10]
-
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400[10]
-
-
Protocol:
-
Prepare a concentrated stock solution of your compound in a suitable co-solvent (e.g., 10 mg/mL in PEG 400).
-
For your working solution, slowly add the co-solvent stock to your aqueous buffer with vigorous stirring.
-
It is crucial to avoid precipitation upon dilution. A general rule of thumb is to keep the final concentration of the co-solvent as low as possible, often below 5% v/v, to minimize potential effects on biological systems.
-
2. Surfactants and Micellar Solubilization
-
Why it works: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[11] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[12][13][14]
-
Common Surfactants:
-
Protocol:
-
Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.
-
Add the powdered 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol to the surfactant solution.
-
Stir or sonicate until the compound is fully solubilized.
-
The final concentration of the surfactant should be carefully considered to avoid cellular toxicity in in vitro assays.
-
3. Cyclodextrins
-
Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][15] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic portion of the drug within their central cavity, thereby increasing its solubility and stability in aqueous solutions.[15][16]
-
Common Cyclodextrins:
-
Protocol (Kneading Method):
-
Create a paste by mixing the 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol with the cyclodextrin in a mortar.
-
Add a small amount of a water/alcohol mixture and knead the paste for a specified time (e.g., 30-60 minutes).
-
Dry the resulting solid mass and then pulverize it into a fine powder. This powder can then be dissolved in an aqueous medium.
-
| Solubilization Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Forms a more soluble salt of the basic alkaloid.[2] | Potential for pH to affect experimental outcomes. |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[9] | The concentration of co-solvent may impact biological systems. |
| Surfactants | Encapsulates the drug in the hydrophobic core of micelles.[14] | Surfactant concentration must be above the CMC and non-toxic. |
| Cyclodextrins | Forms an inclusion complex with the drug molecule.[15] | The size of the cyclodextrin cavity must be appropriate for the drug. |
Tier 3: Advanced Formulation Technologies
For more challenging applications, such as in vivo studies requiring higher concentrations or specific delivery profiles, advanced formulation strategies may be necessary.
1. Solid Dispersions
-
Why it works: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier or matrix at a solid state.[18][19][20] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by improving its wettability.[21]
-
Common Carriers:
-
Protocol (Solvent Evaporation Method):
-
Dissolve both the 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol and the hydrophilic carrier in a common organic solvent.[22]
-
Evaporate the solvent under vacuum, which will leave a solid mass.
-
Pulverize the solid mass into a fine powder. This powder should exhibit enhanced dissolution characteristics in aqueous media compared to the pure drug.[22]
-
2. Nanosuspensions
-
Why it works: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with a particle size typically in the nanometer range (below 1000 nm).[23][24] According to the Ostwald-Freundlich equation, reducing the particle size to the nanoscale significantly increases the surface area, leading to a higher dissolution rate and saturation solubility.[25][26]
-
Preparation Methods:
-
General Protocol (Precipitation Method):
-
Dissolve the 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in a suitable organic solvent.
-
Prepare an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).
-
Inject the drug solution into the aqueous stabilizer solution under high shear stirring.
-
The rapid change in solvent environment causes the drug to precipitate as nanoparticles, which are kept from agglomerating by the stabilizer.
-
Decision-Making Workflow
To assist in selecting the most appropriate solubilization strategy, the following workflow is proposed:
Caption: Decision workflow for selecting a solubilization strategy.
References
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2020, March 14). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Retrieved from [Link]
-
Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2021, June 30). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]
-
Allied Academies. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Nanosuspension technologies for delivery of poorly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2020, July 11). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. Retrieved from [Link]
-
Innovative Approaches in Drug Development, Formulation & Production. (2024, November 25). Nanosuspension: Advancing Drug Delivery for Poorly Soluble Medications. Retrieved from [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). Surfactants And Their Role In Pharmaceutical Product Development. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, March 25). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Retrieved from [Link]
-
OSADHI. (n.d.). List of plants having phytochemicals: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. Retrieved from [Link]
- Google Patents. (n.d.). WO2024023274A2 - Highly soluble formulations of harmine.
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, March 25). Research progress on the antitumor effects of harmine. Retrieved from [Link]
-
PubChem. (n.d.). 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkaloid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
-
SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]
-
PubMed. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical and Educational Research. (n.d.). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. Retrieved from [Link]
-
Lifeasible. (n.d.). 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-ethyl-9H-pyrido[3,4-b]indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor. Retrieved from [Link]
-
PlantaeDB. (n.d.). 1-ethyl-9H-pyrido[3,4-b]indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, August 21). Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, April 10). Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxyethyl-4,8-dimethoxy-9H-pyrido[3,4-b]indole. Retrieved from [Link]
Sources
- 1. 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole | C14H14N2O | CID 5317256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkaloids [m.chemicalbook.com]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2024023274A2 - Highly soluble formulations of harmine - Google Patents [patents.google.com]
- 8. ijper.org [ijper.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Solubilizer Excipients - Protheragen [protheragen.ai]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. japsonline.com [japsonline.com]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 27. Nanosuspension: Advancing Drug Delivery for Poorly Soluble Medications [wisdomlib.org]
Technical Support Center: Characterizing and Troubleshooting 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol and Related Pyridoindoles in Preclinical Assays
Welcome to the technical support center for researchers working with 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (also known as Picrasidine J or 8-Hydroxycrenatine) and other novel derivatives of the pyrido[3,4-b]indole scaffold. This guide is designed to provide practical, in-depth troubleshooting advice and experimental strategies for scientists and drug development professionals. Given that publicly available data on the specific biological targets and off-target effects of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is limited[1][2][], this resource will focus on a broader, systematic approach to characterizing novel compounds within this chemical class. We will address common challenges you may face in your assays, from unexpected results to identifying and validating potential off-target activities.
Part 1: Frequently Asked Questions (FAQs) - First Steps with a Novel Pyrido[3,4-b]indole
This section addresses initial questions and potential hurdles when beginning your investigation of a new pyrido[3,4-b]indole compound.
Question 1: I have synthesized or purchased 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, but I'm not seeing the expected activity in my primary assay. What should I check first?
Answer: This is a common issue when working with a novel small molecule.[4] Before investigating complex biological reasons like off-target effects, it's crucial to rule out fundamental compound- and assay-related issues. Here is a systematic checklist:
-
Compound Integrity and Purity:
-
Source Verification: Was the compound obtained from a reputable supplier? Request and review the Certificate of Analysis (CoA), which should include purity data (e.g., from HPLC or NMR).
-
Storage Conditions: Has the compound been stored correctly (e.g., at the recommended temperature, protected from light and moisture)?[4] Improper storage can lead to degradation.
-
Solubility: Is the compound fully dissolved in your assay buffer at the tested concentrations?[4] Pyrido[3,4-b]indoles can be hydrophobic. Visually inspect for precipitation. If you suspect poor solubility, you may need to adjust the solvent (e.g., DMSO) concentration, but be mindful of its effect on your biological system (typically keep it below 0.5%).[4]
-
-
Assay-Specific Troubleshooting:
-
Controls: Are your positive and negative controls behaving as expected? This will help you determine if the issue is with the compound or the assay itself.[5]
-
Reagent Stability: Are all assay reagents fresh and stored correctly?
-
Cell Health: If using a cell-based assay, ensure the cells are healthy, within a low passage number, and not contaminated.
-
Question 2: My pyrido[3,4-b]indole derivative shows activity, but the dose-response curve is unusual (e.g., biphasic or very steep). Could this be an off-target effect?
Answer: An unusual dose-response curve is often a red flag for complex pharmacology, which can include off-target effects. Here’s how to interpret this:
-
Biphasic (U-shaped) Curve: This can indicate that at lower concentrations, your compound is hitting the intended target, but at higher concentrations, it's engaging an off-target that produces an opposing effect. It could also suggest cytotoxicity at higher concentrations, which masks the primary effect.
-
Very Steep Curve: This might suggest cooperative binding or an indirect mechanism of action. It could also be an artifact of compound precipitation at higher concentrations.
To investigate further, consider a counter-screen. If your primary assay measures inhibition of a specific enzyme, run a parallel assay that measures a different parameter, such as cell viability. This can help you distinguish between specific pharmacology and non-specific effects.
Question 3: The pyrido[3,4-b]indole scaffold has been associated with various biological activities, from anticancer to antibacterial.[6][7][8] How do I begin to profile for potential off-target effects?
Answer: Given the diverse activities of this scaffold, a broad profiling strategy is recommended. Most off-target interactions are unknown and can lead to toxicity or unexpected preclinical results.[9] A tiered approach is often the most effective:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of your molecule.[10][11] These services can screen your compound against databases of known protein targets.
-
Broad Panel Screening: If your budget allows, screening your compound against a broad panel of targets (e.g., kinases, GPCRs, ion channels) is a powerful way to identify potential off-target interactions.[12]
-
Phenotypic Screening: Observe the effects of your compound in various cell lines or model organisms. Unexpected phenotypes can provide clues about off-target activities.
Part 2: Troubleshooting Guide - Investigating Unexpected Assay Results
This section provides a more detailed, problem-oriented approach to troubleshooting when you suspect off-target effects are confounding your results.
Scenario 1: High Background Signal or Non-Specific Activity in a Biochemical Assay
Problem: You observe a signal in your assay that is independent of the intended target, or the compound appears to be a "pan-assay interference compound" (PAIN).
Possible Cause: The pyrido[3,4-b]indole core is a planar, aromatic system, which can be prone to non-specific interactions.
Troubleshooting Workflow:
Caption: Workflow to diagnose non-specific assay activity.
Step-by-Step Protocol: Assessing Compound Aggregation
-
Prepare Compound: Prepare your pyrido[3,4-b]indole derivative at a high concentration (e.g., 100x the final assay concentration) in a suitable solvent like DMSO.
-
Dilution: Dilute the compound into your assay buffer.
-
Dynamic Light Scattering (DLS): Use DLS to detect the presence of aggregates (particles >100 nm).
-
Counter-Screen with Detergent: Repeat your primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be due to aggregation-based inhibition.
Scenario 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
Problem: Your pyrido[3,4-b]indole is potent in a biochemical assay (e.g., isolated enzyme) but shows weak or no activity in a cell-based assay.
Possible Causes:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pump Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Troubleshooting Workflow:
Caption: Investigating discrepancies between biochemical and cellular assays.
Part 3: Experimental Protocols for Off-Target Validation
Once a potential off-target has been identified (e.g., through broad panel screening or in silico prediction), it is crucial to validate this interaction.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) to Confirm Target Engagement
CETSA® is a powerful method to assess whether your compound binds to its intended target and potential off-targets in a cellular environment.[4]
Principle: When a protein binds to a ligand (your compound), it is often stabilized against thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with your pyrido[3,4-b]indole derivative or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve of the protein in the presence of your compound indicates direct binding.
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Inhibition
Background: Many small molecules unintentionally inhibit kinases. If your primary target is not a kinase, it is still wise to screen for this activity.
Recommended Approach: Utilize a commercially available kinase profiling service. These services typically offer screening against a large panel of kinases at a fixed concentration of your compound.
Data Interpretation:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Interpretation |
| Primary Target | 95% | 50 | On-target activity confirmed |
| Off-Target Kinase A | 85% | 200 | Significant off-target activity. Further validation is needed. |
| Off-Target Kinase B | 25% | >10,000 | Likely not a significant off-target at therapeutic concentrations. |
This is example data and not specific to 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
If significant off-target kinase activity is identified, you can follow up with cellular assays to determine if this inhibition translates to a functional effect (e.g., by measuring the phosphorylation of a known substrate of that kinase).
Conclusion
Characterizing a novel compound like 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol requires a systematic and multi-faceted approach. By ruling out basic experimental issues and then employing a logical progression of profiling and validation assays, researchers can build a comprehensive understanding of their compound's biological activity. This guide provides a framework for troubleshooting unexpected results and proactively identifying off-target effects, ultimately leading to more robust and reliable data in your research and drug development programs.
References
- Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
-
Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
-
A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]
- Gao, Y., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(15), 12431.
-
Assay Troubleshooting. Molecular Biology. Available at: [Link]
- Lin, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment.
- Zhang, M., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1435–1443.
-
PubChem Compound Summary for CID 5317256, 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole. National Center for Biotechnology Information. Available at: [Link]
-
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol CAS#: 100234-62-6. ChemWhat. Available at: [Link]
-
1-ethyl-9H-pyrido[3,4-b]indole. PlantaeDB. Available at: [Link]
- Thimmaiah, G., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Developing Drugs, 6(2), 1-13.
-
Thimmaiah, G., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. Available at: [Link]
- Agarwal, A., et al. (1998). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy. Journal of Medicinal Chemistry, 41(14), 2478–2484.
- In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. (2024). ChemPlusChem, 89(12), e202400339.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 986552.
Sources
- 1. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | 100234-62-6 [amp.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 6. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | 26585-14-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Optimizing 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol Concentration for Experiments
Welcome to the technical support guide for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. This document is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting advice for effectively utilizing this compound in your experiments.
A Note on Scientific Approach: Publicly available experimental data for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is limited. Therefore, this guide has been developed by leveraging extensive data from structurally related β-carboline compounds, such as harmine and its derivatives.[1][2][3] This approach of using analog data is a standard and valuable strategy in chemical biology and early-stage drug discovery for building a strong foundational understanding and designing robust initial experiments. The principles and protocols outlined here serve as a validated starting point for your research.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments.
Q1: How should I dissolve and store 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol?
A1: Like many β-carboline compounds, this molecule is expected to have poor aqueous solubility. The recommended approach is to first create a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating stock solutions of harmine and its analogs.[4][5]
-
Stock Concentration: Prepare a stock solution in the range of 10-20 mM in sterile DMSO.[4]
-
Storage: For long-term stability, store the DMSO stock solution at -20°C.[4] Protect from light, as some related compounds can be light-sensitive.[6]
Q2: What is a good starting concentration range for my cell-based assays?
A2: The optimal concentration will be highly dependent on your specific cell type and assay. Based on data from harmine derivatives, a broad concentration range should be initially screened to determine the dose-response relationship.
-
Initial Screening: A common starting range for screening new harmine analogs is from low micromolar (e.g., 1-10 µM) to higher concentrations (up to 100-200 µM) to capture a full dose-response curve.[1][5]
-
Potency of Analogs: Some harmine analogs show maximal effects at concentrations as low as 3 µM, while others are tested at up to 200 µM.[1][5] Therefore, a wide initial screen is crucial.
-
DMSO Control: It is critical to ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (medium with the same final DMSO concentration as your highest compound concentration) in your experiments.
Q3: Is this compound likely to be cytotoxic?
A3: Yes, cytotoxicity is a potential outcome and should be assessed early. Many harmine derivatives exhibit anti-proliferative and cytotoxic effects at certain concentrations.[7][8]
-
Dose-Dependence: Cytotoxicity is often observed at higher concentrations. For instance, some analogs inhibit cell proliferation at 30 µM.[1]
-
Initial Assessment: A cytotoxicity assay, such as the MTT or SRB assay, should be performed on your specific cell line to determine the cytotoxic concentration range.[5][9] This will help you distinguish between a specific biological effect and general toxicity.
Troubleshooting Guide
This section provides solutions to potential issues you might encounter during your experiments.
Issue 1: High Background Signal in Fluorescence-Based Assays
-
Causality: Harmine, the parent compound of this class, is known to be autofluorescent.[4] This intrinsic fluorescence can interfere with assays that use fluorescent readouts, leading to high background signals and masking the true experimental result. It is highly probable that 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol will also exhibit some degree of autofluorescence.
-
Troubleshooting Workflow:
-
Mitigation Strategies:
-
Include Proper Controls: Always include control wells containing your cells treated with the compound but without the fluorescent assay reagent. This allows you to measure and subtract the background fluorescence originating from your compound alone. [4] 2. Use a Plate Reader with Spectral Scanning: If available, use a plate reader that can perform a spectral scan to identify the emission spectrum of your compound. This will enable you to select fluorescent dyes for your assay that have minimal spectral overlap. [4] 3. Switch to a Different Assay Principle: If background fluorescence remains a significant issue, consider using a non-fluorescent assay method, such as a colorimetric assay (e.g., MTT, SRB) or a luminescence-based assay. [4]
-
Issue 2: Poor Solubility in Aqueous Assay Buffer/Medium
-
Causality: As a hydrophobic molecule, precipitating out of the aqueous cell culture medium or assay buffer is a common problem, especially when diluting the DMSO stock. This can lead to inconsistent and non-reproducible results.
-
Mitigation Strategies:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (generally <0.5%).
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions in your final medium or buffer rather than a single large dilution from the stock. This gradual decrease in DMSO concentration can help maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing immediately after diluting the DMSO stock into the aqueous solution.
-
Visual Inspection: Before adding the compound to your cells or assay, visually inspect the solution for any signs of precipitation. If precipitation is observed, the working solution is not viable.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a step-by-step method for preparing solutions for cell-based assays.
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (Molecular Weight: 226.27 g/mol ). [10] * Calculate the volume of sterile, anhydrous DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the compound and vortex thoroughly until fully dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solution Preparation (for a 100 µM final concentration):
-
Thaw a single aliquot of the 10 mM stock solution.
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM stock solution to the medium.
-
Immediately vortex the tube to ensure rapid and complete mixing. This creates a 100 µM working solution with 0.1% DMSO.
-
Perform further serial dilutions from this working solution to achieve your desired final concentrations for the dose-response experiment.
-
Protocol 2: Determining Cytotoxicity using an MTT Assay
This protocol is a standard method for assessing the impact of the compound on cell viability. [5][9]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells per well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. [5]2. Compound Treatment:
-
Prepare a series of working concentrations of your compound (e.g., 200, 100, 50, 25, 12.5, 6.25 µM) in the cell culture medium. [5] * Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (in triplicate).
-
-
Incubation: Incubate the plate for a specified time, typically 48 hours. [5]4. MTT Addition:
-
After incubation, remove the supernatant.
-
Add 90 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. [5] * Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 110 µL of DMSO to each well to dissolve the formazan crystals. [5] * Shake the plate gently for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for Initial Screening (Based on Harmine Analogs)
| Assay Type | Concentration Range (µM) | Rationale & Reference |
| Initial Proliferation/Cytotoxicity | 0.1 - 200 | A wide range is needed to capture the full dose-response. Some analogs are active at 3 µM, while others are tested up to 200 µM. [1][5] |
| Kinase Inhibition (e.g., DYRK1A) | 0.01 - 10 | Harmine is a potent DYRK1A inhibitor with IC50 values in the nanomolar range. A lower concentration range is appropriate for enzymatic assays. [2][3] |
| Neuroprotective Effects | 1 - 10 | Studies on related compounds for neuroprotection often use concentrations in this range. [9] |
Workflow Visualization
Caption: General workflow for optimizing experimental concentration.
References
- BenchChem. (n.d.). Troubleshooting unexpected results in harmine-related experiments.
- Li, Y., et al. (2023). In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis. PubMed Central.
- Wang, P., et al. (n.d.). Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor.
- Tan, Y., et al. (2023). Novel harmine derivatives as potent acetylcholinesterase and amyloid beta aggregation dual inhibitors for management of Alzheimer's disease. Taylor & Francis Online.
- Hirschi, A., et al. (n.d.). Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies. PubMed Central.
- Adayev, T., et al. (n.d.). Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. PubMed Central.
- PubChem. (n.d.). 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole.
- ChemicalBook. (n.d.). 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole.
- Zhang, Y., et al. (2018). Cytotoxic and Apoptotic Activity of the Novel Harmine Derivative ZC-14 in Sf9 Cells. National Institutes of Health.
- Suh, M. E., et al. (2000). Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. PubMed.
- GoldBio. (n.d.). 4-Methoxyindole.
Sources
- 1. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Cytotoxic and Apoptotic Activity of the Novel Harmine Derivative ZC-14 in Sf9 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole | C14H14N2O | CID 5317256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Mitigating In Vivo Toxicity of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Prepared by the Senior Application Scientist Team
Introduction: This guide provides researchers, scientists, and drug development professionals with a technical framework for addressing potential in vivo toxicity associated with 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. It is critical to note that while this specific molecule has limited publicly available toxicity data, its core structure, 9H-pyrido[3,4-b]indole, belongs to the β-carboline class of alkaloids. Therefore, this document synthesizes established toxicological principles with specific data from structurally related β-carbolines, such as harmine and harmaline, to offer predictive insights and actionable troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Potential Toxicity Profile
This section addresses foundational questions regarding the anticipated toxicological profile of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol based on its chemical class.
Q1: What are the primary toxicity concerns and likely target organs for a novel β-carboline derivative?
Based on extensive research into β-carboline alkaloids, the principal concern is neurotoxicity .[1][2][3] The central nervous system (CNS) is a primary target. Acute symptoms in animal models often include tremors, convulsions, restlessness, and ataxia.[4][5] Mechanistically, these compounds can act as potent neurotoxicants, in some cases causing the death of specific neuronal populations like dopaminergic neurons.[6] While less documented, hepatotoxicity should also be considered a potential risk, and monitoring liver function is a standard part of preclinical toxicology.
Q2: What are the underlying molecular mechanisms of β-carboline-induced toxicity?
The neurotoxic effects of β-carbolines are often linked to several mechanisms:
-
Mitochondrial Dysfunction: Certain methylated β-carbolines are potent inhibitors of mitochondrial complex I, which disrupts cellular respiration and ATP production.[6][7]
-
Oxidative Stress: Inhibition of the mitochondrial respiratory chain can lead to a significant increase in reactive oxygen species (ROS), causing oxidative damage to cells.[6][7]
-
Apoptosis Induction: The combination of energy depletion and oxidative stress can trigger programmed cell death (apoptosis), contributing to neuronal loss.[6][7]
-
DNA Intercalation: Some β-carboline alkaloids have the ability to intercalate into DNA, which can lead to DNA damage and genotoxicity, though in vivo evidence for chromosomal mutations is not always consistent.[8][9][10]
Q3: How might the metabolism of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol influence its toxicity?
Drug metabolism is a double-edged sword. While typically a detoxification process, it can sometimes convert a parent drug into a more toxic, chemically reactive metabolite through a process called "bioactivation".[11] The body has defense mechanisms to neutralize these metabolites, but if bioactivation outpaces detoxification, tissue damage can occur.[11] The oral bioavailability of related β-carbolines like harmine is known to be low, partly due to metabolism and efflux transporters in the gut wall.[12] Therefore, understanding the specific metabolic pathways of your compound via in vitro systems (e.g., liver microsomes) is essential to predict whether its metabolites are more or less toxic than the parent compound.
Part 2: Troubleshooting In Vivo Toxicity - A Problem-Oriented Guide
This section provides direct, actionable advice for specific issues encountered during in vivo experiments.
Problem 1: Acute Neurotoxicity Observed Post-Administration (e.g., tremors, convulsions, ataxia)
You've administered the compound and are observing significant CNS-related adverse events, forcing you to terminate the experiment or use doses below the therapeutic window.
-
Confirm Dose-Dependency: The first step is to establish a clear dose-response curve for the toxicity. Conduct a dose-range finding study with at least 3-4 dose levels to identify the Maximum Tolerated Dose (MTD). The acute toxicity of related compounds like harmine is significantly dose-dependent.[4][5]
-
Modify Route of Administration: If using intraperitoneal (i.p.) or intravenous (i.v.) routes, which cause a rapid peak in plasma concentration (Cmax), consider switching to subcutaneous (s.c.) or oral (p.o.) administration. This can slow absorption and lower the Cmax, potentially reducing acute neurotoxicity.
-
Investigate Pharmacodynamic Modulation: For β-carbolines like harmine, acute toxicity is linked to central neurological symptoms.[4][5] Research has shown that co-administration of CNS inhibitors can improve survival rates in animal models.[4][5] While not a long-term solution, this can be a mechanistic tool to confirm that the observed toxicity is CNS-mediated.
Caption: Workflow for addressing acute neurotoxicity.
Problem 2: High Cmax and/or Organ Damage Linked to Pharmacokinetics
Your pharmacokinetic (PK) data shows a high Cmax, or your toxicology report reveals organ damage (e.g., elevated liver enzymes, histopathological changes) that correlates with high drug exposure. The key here is to modify the PK profile to reduce the peak drug concentration while maintaining overall exposure (Area Under the Curve, AUC).[13]
The primary goal is to change how the drug is released and absorbed. A well-designed formulation is one of the most powerful tools to mitigate toxicity.[13][14]
-
Objective: To identify a formulation that lowers Cmax and reduces toxicity compared to a simple solution or suspension.
-
Materials: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, suitable vehicles (e.g., water with 0.5% methylcellulose), solubility enhancers (e.g., cyclodextrins), particle size reduction equipment (e.g., bead mill for nanosuspension), polymers for solid dispersion (e.g., PVP, HPMC).
-
Methodology:
-
Step 1: Characterize the Active Pharmaceutical Ingredient (API): Determine the aqueous solubility, pKa, and logP of your compound. This is crucial for selecting the right formulation strategy.[15]
-
Step 2: Prepare Formulations:
-
Control Formulation: Simple suspension in 0.5% methylcellulose.
-
Formulation A (Enhanced Solubility): Create a complex with a cyclodextrin or prepare an amorphous solid dispersion by spray drying the API with a polymer.[15] This can improve dissolution but may still lead to a high Cmax.
-
Formulation B (Particle Size Reduction): Prepare a nanosuspension. This involves milling the crystalline drug in a liquid medium with stabilizers to achieve particle sizes in the 100-200 nm range. This increases the dissolution rate.[15]
-
Formulation C (Controlled Release): If oral, develop a matrix tablet or a polymer-based suspension that releases the drug slowly over time.
-
-
Step 3: In Vivo PK Study: Administer the different formulations to separate groups of rodents (e.g., Sprague-Dawley rats) at the same dose level. Collect blood samples at multiple time points (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h).
-
Step 4: Analyze and Compare: Analyze plasma concentrations using LC-MS/MS. Calculate key PK parameters (Cmax, Tmax, AUC). Compare the results as shown in the table below.
-
Step 5: Select Lead Formulation: Choose the formulation that provides the most favorable profile (i.e., reduced Cmax with preserved or enhanced AUC) and proceed to toxicology studies with it.
-
| Formulation Strategy | Principle | Expected Impact on Cmax | Expected Impact on AUC | Potential for Toxicity Reduction |
| Simple Suspension | Basic dispersion of solid particles. | High and Variable | Often Low/Incomplete | Low |
| Solid Dispersion | API dispersed in a polymer matrix.[15] | High | Increased | Moderate (Improved bioavailability may increase toxicity if not controlled) |
| Nanosuspension | Increased surface area from sub-micron particles.[15] | Moderate to High | Increased | Moderate (Improves absorption consistency, may still have high Cmax) |
| Controlled-Release | Slow, sustained drug release from a matrix.[13][16] | Significantly Reduced | Maintained or Increased | High (Directly targets Cmax-related toxicity) |
Problem 3: Toxicity Persists Despite Formulation Changes
If optimizing the formulation and dosing regimen is insufficient, the issue may be intrinsic to the molecule's structure or its metabolites.
-
Metabolite Identification and Profiling: Conduct in vitro and in vivo metabolite identification studies. If a specific reactive metabolite is identified as the toxic species, the next step is to block its formation.[11]
-
Medicinal Chemistry Approach (Structure-Toxicity Relationship): This is a capital-intensive but often necessary step in drug development. Synthesize a small library of analogs with modifications at different positions of the pyrido[3,4-b]indole ring. Studies on harmine derivatives have shown that adding substituents at the 3- and 9-positions can significantly reduce acute toxicity and neurotoxicity while retaining or improving desired activity.[1] Similarly, other harmine derivatives have been developed with improved safety profiles.[3][17] The goal is to uncouple the desired pharmacology from the toxicological liabilities.
Caption: Postulated pathway of β-carboline neurotoxicity.
References
-
Strickley, R. G. (2004). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]
-
Gille, G., et al. (2004). Neurotoxic mechanisms of 2,9-dimethyl-beta-carbolinium ion in primary dopaminergic culture. PubMed. [Link]
-
Kuhn, W., et al. (1996). Long-term retention of neurotoxic beta-carbolines in brain neuromelanin. PubMed. [Link]
-
Synthesis, acute toxicities, and antitumor effects of novel 9-substituted β-carboline derivatives. ResearchGate. [Link]
-
Gille, G., et al. (2006). 2,9-Dimethyl-beta-carbolinium, a neurotoxin occurring in human brain, is a potent inducer of apoptosis as 1-methyl-4-phenylpyridinium. PubMed. [Link]
-
Louis, E. D. (2011). β-Carboline Alkaloids and Essential Tremor: Exploring the Environmental Determinants of One of the Most Prevalent Neurological Diseases. PubMed Central. [Link]
-
Wang, C., et al. (2023). In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis. PubMed Central. [Link]
-
Li, Y., et al. (2021). Central inhibition prevents the in vivo acute toxicity of harmine in mice. PubMed. [Link]
-
Gullapalli, R. (2015). Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate. [Link]
-
The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018). Catalent. [Link]
-
Takeda, S., et al. (1993). Effects of methyl (+)(3S)-1,2,3,4-tetrahydro-3-hydroxy-methyl-beta-carboline-2-carbodithioate (THC), a new hepatoprotective agent, on acute liver injuries induced by various hepatotoxic substances in mice and rats. PubMed. [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
-
Li, Y., et al. (2021). Central inhibition prevents the in vivo acute toxicity of harmine in mice. Semantic Scholar. [Link]
-
Wang, C., et al. (2024). Research progress on the antitumor effects of harmine. Frontiers in Pharmacology. [Link]
-
Strickley, R. G. (2004). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]
-
Yue, J., et al. (2017). Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2. PubMed Central. [Link]
-
1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole. PubChem. [Link]
-
Airaksinen, M. M., & Kari, I. (1981). Beta-carbolines, psychoactive compounds in the mammalian body. Part I: Occurrence, origin and metabolism. PubMed. [Link]
-
Food-Derived β-Carboline Alkaloids Ameliorate Lipid Droplet Accumulation in Human Hepatocytes. MDPI. [Link]
-
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol CAS#: 100234-62-6. ChemWhat. [Link]
-
Morales, P., et al. (2005). Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro. PubMed. [Link]
-
de Fátima, A., et al. (2020). β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo. Spandidos Publications. [Link]
-
Manto, M., et al. (2015). The Role of β-Carboline Alkaloids in the Pathogenesis of Essential Tremor. PubMed. [Link]
-
The Role of Drug Metabolism in Type B Adverse Drug Reactions. Pharmacy 180. [Link]
-
Morales, P., et al. (2005). Genotoxic effects of structurally related beta-carboline alkaloids. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Carboline Alkaloids and Essential Tremor: Exploring the Environmental Determinants of One of the Most Prevalent Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 4. Central inhibition prevents the in vivo acute toxicity of harmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central inhibition prevents the in vivo acute toxicity of harmine in mice. | Semantic Scholar [semanticscholar.org]
- 6. Neurotoxic mechanisms of 2,9-dimethyl-beta-carbolinium ion in primary dopaminergic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,9-Dimethyl-beta-carbolinium, a neurotoxin occurring in human brain, is a potent inducer of apoptosis as 1-methyl-4-phenylpyridinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Genotoxic effects of structurally related beta-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. As a substituted β-carboline, this molecule presents a unique set of purification challenges stemming from its complex heterocyclic structure, multiple functional groups, and potential for pH sensitivity. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification workflow, offering step-by-step solutions grounded in chemical principles.
Chromatography Troubleshooting
Q1: My column chromatography results in poor separation, with co-eluting impurities and significant peak tailing. What's the likely cause and solution?
A1: This is a frequent challenge with polar heterocyclic compounds like β-carbolines. The issue typically stems from an inappropriate solvent system or interactions with the stationary phase.
Causality: The 9H-pyrido[3,4-b]indole core contains both a basic pyridine nitrogen and a weakly acidic indole N-H group. The phenolic hydroxyl group further adds to the polarity and potential for strong interactions with silica gel, leading to tailing. Impurities from the synthesis may have very similar polarities, making separation difficult.
Step-by-Step Protocol for Optimization:
-
Systematic TLC Analysis: Before scaling to a column, thoroughly screen solvent systems using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of ~0.3 for the target compound while maximizing the separation (ΔRf) from impurities.[1]
-
Solvent System Adjustment:
-
If your compound has a low Rf (streaks at the baseline), you need to increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1]
-
If the Rf is too high (runs near the solvent front), decrease the mobile phase polarity.
-
Consider alternative solvent systems. For β-carbolines, mixtures like chloroform/methanol or dichloromethane/methanol are often effective.[2] A small amount of a basic modifier can dramatically improve peak shape.
-
-
Incorporate a Basic Modifier: Add 0.1-1% triethylamine (TEA) or ammonia to your mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic nitrogen of your compound and minimizing peak tailing.
-
Consider a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, and finally, use a high-polarity wash to remove any remaining highly polar substances.
Q2: I'm observing very low recovery from my silica gel column. I suspect my compound is degrading or irreversibly adsorbing. How can I confirm and prevent this?
A2: Compound instability on standard silica gel is a known issue for acid-sensitive molecules. The inherent acidity of silica can cause degradation of certain heterocyclic compounds.[3]
Diagnostic Test (Silica Stability):
-
Spot your crude material on a TLC plate.
-
Take a small amount of silica gel and slurry it with a suitable solvent. Spot this slurry directly on top of the original spot.
-
Elute the TLC plate as usual.
-
If you observe new spots or a significant decrease in the intensity of your product spot where the extra silica was added, your compound is likely unstable on silica gel.
Solutions to Mitigate Degradation:
-
Deactivated Silica: Use silica gel that has been pre-treated with a base. You can prepare this by washing your silica with a solvent containing triethylamine and then drying it before packing the column.
-
Alternative Stationary Phases: Switch to a more inert stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for basic compounds. Choose the appropriate activity grade based on your separation needs.
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[3]
-
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase can be highly effective. This is a standard method for purifying harmala alkaloids and related structures.[4]
Caption: Decision workflow for troubleshooting low recovery in column chromatography.
Crystallization Troubleshooting
Q3: I'm attempting to purify my final product by crystallization, but it's "oiling out" instead of forming crystals. What should I do?
A3: Oiling out occurs when a compound comes out of solution at a temperature above its melting point, often because the solution is supersaturated or contains impurities that inhibit crystal lattice formation.[1]
Corrective Actions:
-
Re-heat and Dilute: Place the flask back on the heat source, add a small amount (1-5% of the total volume) of hot solvent to dissolve the oil, and then allow it to cool much more slowly.[1][5]
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Let it cool to room temperature first, then gradually cool it further. Insulating the flask can promote the formation of larger, purer crystals.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a template for crystallization.[5]
-
-
Solvent System Re-evaluation: The chosen solvent may not be ideal. A good crystallization solvent dissolves the compound when hot but poorly when cold.[6] You may need to experiment with different solvents or solvent pairs (e.g., ethanol/water, acetone/hexane).
| Problem | Primary Cause | Recommended Solution | Reference |
| Oiling Out | Solution is supersaturated or cooling too quickly. | Re-heat, add more hot solvent, and cool slowly. | [1][5] |
| No Crystals Form | Solution is not saturated enough or nucleation is inhibited. | Boil off some solvent; use scratching or seeding techniques. | [5] |
| Low Crystalline Yield | Too much solvent was used, or the compound is soluble in cold solvent. | Reduce the volume of the mother liquor and cool to a lower temperature. | [1] |
| Crystals are Colored | Impurities are trapped in the crystal lattice. | Perform a hot filtration with activated charcoal (use sparingly). | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol that influence its purification?
A1: The purification strategy is dictated by its structure. As a β-carboline derivative, it has several key features:
-
pH Sensitivity: The molecule has multiple ionizable sites. The pyridine nitrogen is basic, while the phenolic -OH and indole N-H are acidic. This means its solubility is highly dependent on pH.[7][8] This property can be exploited for purification via acid-base extraction.
-
Polarity: The presence of N-H, O-H, and C-O bonds makes it a polar molecule, suggesting good solubility in polar organic solvents like methanol, ethanol, and acetone, but lower solubility in non-polar solvents like hexane.
-
Potential for Instability: β-carbolines can be sensitive to heat, strong acids/bases, and oxidative conditions.[9] Purification steps should ideally be performed under mild conditions.
Q2: Can I use an acid-base extraction to pre-purify my crude product?
A2: Absolutely. This is an excellent technique for β-carbolines and can significantly simplify subsequent chromatographic steps. The basic pyridine nitrogen allows the compound to be protonated and extracted into an aqueous acid layer, leaving non-basic impurities behind in the organic layer.
Caption: Workflow for purification using acid-base extraction.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of methods is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase C18 column with a mobile phase like acetonitrile/water (often with a buffer or modifier like formic acid or TFA) can provide high-resolution separation and allow for accurate quantification of purity.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any residual solvents or impurities.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. LC-MS is particularly powerful as it combines the separation of HPLC with the detection of MS.[11]
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. Using multiple different solvent systems can help reveal impurities that might co-elute in a single system.[2][12]
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Du, H., et al. (n.d.).
- Ghasemi, M., et al. (n.d.).
- Poor Man's Chemist. (2022, August 25). Thin Layer Chromatography of Harmala Alkaloid Extracts. YouTube.
- Al-otaibi, W., et al. (n.d.). Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities. PubMed Central.
- ResearchGate. (n.d.). Chromatogram of preparative TLC for standard harmine and alkaloids extracted.
- Abou-Zeid, L. A., et al. (n.d.). Acid–base and spectral properties of β-carbolines. Part 2.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025, February 16).
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- SemOpenAlex. (2009, May 19). One- and Two-Photon Excitation of β-Carbolines in Aqueous Solution: pH-Dependent Spectroscopy, Photochemistry, and Photophysics.
- National Institutes of Health. (2021, November 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid–base and spectral properties of β-carbolines. Part 2. Dehydro and fully aromatic β-carbolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. metaphactory [semopenalex.org]
- 9. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Inconsistent Results with 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Welcome to the technical support guide for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this novel β-carboline analog. Drawing from extensive experience with the β-carboline class of compounds, this guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: I'm observing high variability in my cell viability assays. What are the common causes?
High variability in cell-based assays using β-carboline compounds can often be traced back to issues with compound solubility, stability, or its intrinsic fluorescent properties.
-
Solubility and Aggregation: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, like many β-carbolines, is likely to have poor aqueous solubility. If the compound precipitates in your culture medium, it will not be bioavailable to the cells, leading to inconsistent effective concentrations. This can be exacerbated by components in the serum of the culture medium.
-
Troubleshooting: Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your final aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Compound Stability: β-carboline scaffolds can be sensitive to light and pH. Degradation of the compound over the course of a long experiment (e.g., 48-72 hours) can lead to a decrease in its effective concentration and the generation of potentially confounding byproducts.
-
Troubleshooting: Protect your stock solutions and experimental plates from light by using amber vials and covering plates with foil. Prepare fresh dilutions from your stock for each experiment.
-
-
Interference with Assay Readouts: A critical and often overlooked property of β-carbolines is their intrinsic fluorescence. This can directly interfere with common viability assays that rely on fluorescent readouts (e.g., resazurin-based assays like AlamarBlue or CellTiter-Blue). The compound's own fluorescence can artificially inflate the signal, masking a true cytotoxic effect.
-
Troubleshooting: Always run a "compound only" control (compound in medium, no cells) to quantify its background fluorescence at the wavelengths used in your assay. Subtract this background from your experimental wells. If the interference is high, consider switching to a non-fluorescent assay method, such as an MTT or a luciferase-based assay (e.g., CellTiter-Glo).
-
Quantitative Data Summary: Physicochemical Properties of β-Carbolines
| Property | Typical Value/Characteristic | Experimental Implication |
| Aqueous Solubility | Low (µg/mL to low mg/mL range) | High potential for precipitation in buffers and media. |
| LogP | Generally > 2 | Lipophilic nature, good membrane permeability but poor aqueous solubility. |
| pKa | Typically in the range of 7-8 for the pyridine nitrogen | Changes in pH can affect solubility and charge state. |
| UV-Vis Absorbance | Strong absorbance ~250-350 nm | Can interfere with spectrophotometric assays. |
| Fluorescence | Intrinsic blue/green fluorescence (Ex: ~330-370 nm, Em: ~430-470 nm) | Direct interference with common fluorescent probes (e.g., DAPI, Hoechst, and resazurin-based assays). |
Troubleshooting Guide: Inconsistent Kinase Inhibition Data
Q2: My in vitro kinase assay results with 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol are not reproducible. Why?
Reproducibility issues in kinase assays often stem from the compound's mechanism of action or non-specific interactions. β-carbolines are known to be ATP-competitive kinase inhibitors, but they can also interfere with assays in other ways.
-
Mechanism of Action: As a presumed kinase inhibitor, the compound's potency will be highly dependent on the ATP concentration in your assay. If you are using a kinase assay kit, the ATP concentration should be at or near the Km of the kinase for ATP. Variability in the ATP concentration between experiments will lead to shifts in the measured IC50.
-
Expert Insight: Ensure your ATP concentration is consistent and appropriate for the specific kinase you are studying. This is a critical parameter for obtaining reproducible IC50 values for ATP-competitive inhibitors.
-
-
Assay Interference: If you are using a fluorescence-based kinase assay (e.g., FRET or fluorescence polarization), the intrinsic fluorescence of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol can be a major source of error.
-
Troubleshooting Protocol: See the detailed protocol below for running control experiments to identify and correct for assay interference.
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.
-
Troubleshooting: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to disrupt the formation of aggregates. If the IC50 value significantly increases in the presence of the detergent, it's a strong indication that aggregation was contributing to the observed inhibition.
-
Experimental Workflow: Diagnosing Assay Interference
This workflow will help you systematically determine if your compound is interfering with your assay technology.
Caption: Workflow for identifying compound interference in kinase assays.
Mechanism Deep Dive: β-Carbolines as Monoamine Oxidase (MAO) Inhibitors
Q3: I'm seeing unexpected neurological or behavioral effects in my in vivo experiments. Could there be off-target effects?
Absolutely. The pyrido[3,4-b]indole scaffold is the core structure of potent Monoamine Oxidase (MAO) inhibitors. Harmine and other natural β-carbolines are well-characterized reversible inhibitors of MAO-A. It is highly probable that 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol also possesses MAO inhibitory activity.
-
Scientific Rationale: MAO-A is a key enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which can result in significant psychoactive and physiological effects. These effects could confound the results of your experiments if your primary target is, for example, a specific kinase.
-
Experimental Validation: It is crucial to profile your compound for activity against MAO-A and MAO-B. This can be done using commercially available assay kits. Demonstrating selectivity for your intended target over MAOs is a critical step in the characterization of this compound.
Signaling Pathway: The Impact of MAO-A Inhibition
Caption: Inhibition of MAO-A by a β-carboline leads to increased neurotransmitter levels.
Protocol: Preparation of Stock Solutions
This protocol provides a standardized method for preparing stock solutions of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol to minimize solubility-related issues.
Materials:
-
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-Weighing: Tare a sterile amber glass vial on a calibrated analytical balance.
-
Weighing: Carefully weigh out the desired amount of the compound (e.g., 5 mg) into the vial. Record the exact weight.
-
Solvent Addition: Based on the molecular weight of the compound and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Trustworthiness Check: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals have formed, gently warm the vial to 37°C and vortex to redissolve before making your dilutions.
References
-
Cao, R., et al. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Current Medicinal Chemistry, 14(4), 479-500. Available at: [Link]
-
Aday, S., et al. (2020). Harmine, a dual-specificity kinase inhibitor, inhibits DYRK1A and GSK3β. Journal of Biological Chemistry, 295(14), 4559-4570. Available at: [Link]
-
Shoichet, B. K. (2004). Screening for aggregators. Nature Chemical Biology, 2(12), 673-675. Available at: [Link]
-
Herraiz, T., & Guillén, H. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Coffee and Tea. BioMed Research International, 2018, 4827350. Available at: [Link]
Technical Support Center: Synthesis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Introduction: The synthesis of substituted β-carbolines, such as 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] These scaffolds are present in numerous pharmacologically active compounds.[3][4][5] The most common synthetic routes, such as the Pictet-Spengler and Bischler-Napieralski reactions, while powerful, are often accompanied by the formation of side products that can complicate purification and reduce yields.[6][7][8] This guide provides in-depth troubleshooting for common issues encountered during the synthesis of this specific, highly substituted β-carboline, focusing on the mechanistic origins of side products and strategies for their mitigation.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My primary reaction is a Pictet-Spengler condensation, but the yield is low and I'm isolating a significant amount of unreacted tryptamine starting material. What's going wrong?
Answer:
This is a common issue that typically points to problems in the initial condensation step to form the crucial iminium ion intermediate.[9][10][11] The Pictet-Spengler reaction begins with the condensation of the tryptamine's primary amine with an aldehyde (propanal, in this case) to form a Schiff base (an imine), which is then protonated to the reactive electrophilic iminium ion.[12][13] Failure at this stage is usually due to several factors:
-
Causality—Inefficient Iminium Ion Formation:
-
Inappropriate pH: The reaction is acid-catalyzed. If the pH is too high (not acidic enough), the aldehyde's carbonyl is not sufficiently activated by protonation, and the subsequent dehydration of the hemiaminal intermediate to the iminium ion is slow.[9][12] Conversely, if the pH is too low (excessively acidic), the tryptamine's primary amine will be fully protonated to an ammonium salt, rendering it non-nucleophilic and unable to attack the aldehyde.
-
Steric Hindrance: While less of an issue with propanal, bulky aldehydes can slow the initial condensation. Your starting tryptamine (likely a 5-hydroxy, X-methoxy tryptamine derivative) should not present significant steric issues.
-
Water Content: The dehydration step is an equilibrium. If there is excess water in the reaction medium (e.g., from wet solvents or reagents), it can push the equilibrium back towards the hemiaminal, preventing the formation of the necessary iminium ion.
-
-
Troubleshooting & Mitigation Strategies:
-
Optimize Acid Catalyst: Use a stoichiometric amount or slight excess of a suitable acid. Acetic acid or trifluoroacetic acid (TFA) are often effective. Perform small-scale trials varying the acid concentration to find the optimal pH.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents as appropriate. Adding molecular sieves (3Å or 4Å) to the reaction mixture can help scavenge water produced during imine formation.
-
Pre-form the Imine: In some cases, it is beneficial to pre-form the Schiff base before adding the full amount of acid catalyst for the cyclization step.[11] This can be done by stirring the tryptamine and aldehyde in a neutral, anhydrous solvent at room temperature before proceeding.
-
Question 2: My mass spectrometry data shows a peak corresponding to the desired product mass plus 28 Da (M+28), suggesting N-ethylation. How can I prevent this side reaction?
Answer:
This side product arises from the alkylation of one of the nitrogen atoms in the β-carboline system, most commonly the indole nitrogen (N-9). The ethyl group comes from the propanal starting material or its equivalent.
-
Causality—Mechanism of N-Alkylation:
-
Reductive Amination Conditions: If your Pictet-Spengler reaction is followed by a reduction step (to convert a dihydro-β-carboline to a tetrahydro-β-carboline, although your target is aromatic) or if reducing agents are present, excess propanal can react with the indole N-H via a reductive amination pathway.
-
Nucleophilicity of Indole Nitrogen: The N-9 nitrogen of the indole ring is nucleophilic, especially after deprotonation. Under basic conditions or even with some heat, it can react with electrophiles.
-
Reaction with the Iminium Ion: In some cases, the N-9 of one molecule can attack the electrophilic iminium ion of another, leading to dimerization, though direct N-alkylation from the aldehyde is more common.
-
-
Troubleshooting & Mitigation Strategies:
-
Control Stoichiometry: Use the aldehyde as the limiting reagent or in only a slight excess (e.g., 1.05-1.1 equivalents).[11] This minimizes the amount of free aldehyde available for side reactions.
-
Protect the Indole Nitrogen: The most robust solution is to protect the indole nitrogen before the Pictet-Spengler reaction. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), Ts (tosyl), or Bn (benzyl). The protecting group can be removed in a later step. Note that some protecting groups like Boc can direct lithiation, which may or may not be desirable depending on your overall synthetic plan.[14]
-
Optimize Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote side reactions.
-
Core Reaction Pathway & Side Product Analysis
The intended synthesis likely proceeds via a Pictet-Spengler reaction followed by aromatization. The diagram below illustrates this pathway and highlights where key side products can diverge.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. via.library.depaul.edu [via.library.depaul.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bioassays for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
A Senior Application Scientist's Guide to Navigating Common Experimental Challenges
Welcome to the technical support center for researchers working with 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol and related β-carboline compounds. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand how the unique properties of heterocyclic compounds can present unexpected challenges in standard bioassays. The pyrido[3,4-b]indole scaffold, a core structure in many biologically active molecules, is known for its potential in fields like oncology and neuroscience.[1] However, its chemical nature requires careful consideration during experimental design to ensure data integrity.
This guide is structured not as a rigid manual, but as a conversation addressing the practical issues you may encounter at the bench. We will move from the foundational—properly handling the compound—to troubleshooting the nuanced complexities of cell-based and fluorescence assays. Our goal is to empower you with the causal understanding needed to not just fix problems, but to prevent them.
Section 1: Compound Handling and Preparation - The Foundation of Reproducibility
The most frequent source of assay failure or variability originates before the experiment even begins. The proper solubilization and storage of your test compound is paramount. β-carboline derivatives can be prone to precipitation, especially in aqueous media, which can drastically alter the effective concentration delivered to your cells.
FAQ: How should I dissolve and store 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol?
Answer:
The key is to start with a high-concentration stock in an appropriate organic solvent and then make fresh dilutions for your experiments.
-
Primary Solvent Selection: For most pyrido[3,4-b]indole compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a master stock solution. It offers excellent solvating power for this class of molecules.
-
Stock Concentration: Aim for a high but reasonable stock concentration, typically in the range of 10-50 mM. This minimizes the volume of DMSO introduced into your final assay medium.
-
Working Dilutions: Always prepare intermediate dilutions from your master stock in your chosen cell culture medium. It is critical to perform a serial dilution rather than a single large dilution, as this improves accuracy. Crucially, ensure vigorous mixing after each dilution step to prevent precipitation.
-
Solvent Toxicity Control: The final concentration of DMSO in your cell culture wells should be kept to a minimum, ideally below 0.5%, as higher concentrations can induce cytotoxicity and confound your results.[2] Always include a "vehicle control" in your experimental design—this is a set of wells treated with the same final concentration of DMSO as your compound-treated wells.
-
Storage: Store the DMSO master stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce water condensation and potentially degrade the compound or cause it to precipitate out of solution.
Table 1: Recommended Solvent and Storage Guidelines
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High solvating power for heterocyclic aromatic compounds. |
| Master Stock Conc. | 10-50 mM | Minimizes final DMSO percentage in assays. |
| Final Solvent Conc. | < 0.5% (v/v) | Avoids solvent-induced cytotoxicity.[2] |
| Storage | -20°C or -80°C (in aliquots) | Prevents degradation from freeze-thaw cycles. |
| Best Practice | Prepare fresh dilutions for each experiment | Ensures compound stability and solubility. |
Section 2: Troubleshooting Cell Viability & Cytotoxicity Assays (e.g., MTT, MTS, LDH)
Cell viability assays are the workhorse for screening compounds with potential anti-cancer or neurotoxic/neuroprotective effects.[1] However, their outputs can be misleading if common pitfalls are not addressed.
FAQ 1: My replicate wells show high variability. What are the common causes?
Answer:
High variability is a classic issue that can mask the true effect of your compound. The cause is almost always mechanical or procedural.[2]
-
Inconsistent Cell Seeding: A non-homogenous cell suspension is the primary culprit. Before seeding, ensure you have a single-cell suspension. Gently but thoroughly mix the cell stock flask before taking out an aliquot, and continue to mix the suspension in your reservoir between pipetting into each plate section. Cells, especially larger adherent ones, settle quickly.
-
Pipetting Errors: Use calibrated pipettes and practice consistent technique. When adding reagents, place the pipette tip at the same angle and depth in each well to ensure uniform mixing.
-
"Edge Effects": Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to increased concentrations of media components and your test compound. This can stress the cells and alter their response.
-
Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier, and use only the inner 60 wells for your experiment.
-
FAQ 2: My absorbance readings are very low in an MTT assay, even in healthy control wells. What's wrong?
Answer:
Low absorbance in an MTT assay points to insufficient formazan production, which can stem from several factors.[2]
-
Low Cell Density: The number of viable cells may be too low to generate a strong signal. You must determine the optimal cell seeding density for your specific cell line and assay duration through a titration experiment. For a 96-well plate, a starting range of 5,000 to 50,000 cells/well is common, but this is highly cell-line dependent.[2]
-
Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan crystal formation. A typical incubation time is 1-4 hours, but this may need optimization.
-
Phenol Red Interference: The phenol red in standard culture medium can interfere with absorbance readings.[2] Consider using a phenol red-free medium during the final MTT incubation and solubilization steps.
Logical Troubleshooting Workflow for Cell Viability Assays
The following decision tree can guide your troubleshooting process for inconsistent or unexpected results in cell viability assays.
Caption: Workflow for Diagnosing and Mitigating Compound Autofluorescence.
Section 4: Detailed Experimental Protocol
To provide a practical framework, here is an annotated protocol for a standard MTT cytotoxicity assay, incorporating the troubleshooting insights discussed.
Protocol: MTT Cell Viability Assay
This protocol is designed to assess the effect of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol on cell proliferation and viability.
Materials:
-
Target cell line
-
Complete culture medium (consider phenol red-free for final steps)
-
96-well flat-bottom tissue culture plates
-
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
-
DMSO (Spectroscopic grade)
-
MTT (Thiazolyl Blue Tetrazolium Bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01M HCl or pure DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: a. Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion. b. Resuspend cells to the predetermined optimal density in complete culture medium. c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile PBS to the outer perimeter wells to reduce evaporation. e. Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare a 2X concentration serial dilution of the compound in culture medium from your master stock. b. Crucial Control: Prepare a 2X vehicle control containing the highest concentration of DMSO that will be used (e.g., 1% DMSO for a 0.5% final concentration). c. Gently remove the media from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After treatment, carefully add 20 µL of 5 mg/mL MTT reagent to each well. b. Pro-Tip: To avoid disturbing the cells, add the reagent to the side of the well. c. Incubate for 2-4 hours at 37°C. Healthy cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the media/MTT mixture from the wells without disturbing the formazan crystals attached to the cells. b. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
Data Acquisition: a. Read the absorbance on a microplate reader at 570 nm. b. Use a reference wavelength of 650 nm to subtract background absorbance.
This guide provides a starting point for navigating the complexities of bioassays with novel compounds. The core principles of rigorous controls, procedural consistency, and an awareness of the compound's intrinsic chemical properties are the keys to generating reliable and reproducible data.
References
-
ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]
-
National Institute of Standards and Technology (NIST). (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. NIST. [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. [Link]
-
LI-COR Biotechnology. (2024, September 19). Troubleshooting | Fluorescence: Detection. YouTube. [Link]
-
Lifeasible. (n.d.). 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. [Link]
-
PubChem. (n.d.). 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole. National Center for Biotechnology Information. [Link]
-
Dana Bioscience. (n.d.). 1-Ethyl-4-{6-methoxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-1H-pyrazole 1g. [Link]
-
PlantaeDB. (n.d.). 1-ethyl-9H-pyrido[3,4-b]indole. [Link]
-
PubChem. (n.d.). 1-Methoxyethyl-4,8-dimethoxy-9H-pyrido[3,4-b]indole. National Center for Biotechnology Information. [Link]
-
PubMed. (1999). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Benzene, 1-ethyl-4-methoxy-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 1-ethyl-9H-pyrido[3,4-b]indole. National Center for Biotechnology Information. [Link]
Sources
Validation & Comparative
A Comparative Guide to β-Carbolines: Evaluating 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in the Context of a Versatile Pharmacophore
Introduction: The Enduring Potential of the β-Carboline Scaffold
The β-carboline (9H-pyrido[3,4-b]indole) framework represents a privileged scaffold in medicinal chemistry.[1] This tricyclic indole alkaloid is not only prevalent in nature—found in various plants, marine organisms, and even mammalian tissues—but also serves as the foundation for a multitude of synthetic derivatives with a remarkable spectrum of biological activities.[2][3] These activities span from potent antitumor and antimicrobial effects to complex interactions with the central nervous system (CNS).[2][4][5] The therapeutic versatility of β-carbolines stems from their ability to interact with diverse biological targets, including DNA, critical enzymes like topoisomerases and kinases, and various neurotransmitter receptors.[2][5][6]
This guide focuses on a specific, lesser-studied derivative, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (also known as Picrasidine). Due to the limited public data on this particular compound, this guide will provide a comparative framework by contextualizing its structure against well-characterized β-carbolines such as Harmine and Harman . We will delve into the established structure-activity relationships (SAR) within the β-carboline class to infer the potential pharmacological profile of this molecule. Furthermore, we will provide robust, detailed experimental protocols that serve as a validated roadmap for researchers aiming to characterize 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol or other novel analogues.
Structural Comparison: Decoding the Substituent Effects
The biological activity of a β-carboline is exquisitely sensitive to the nature and position of its substituents on the tricyclic core. Below, we compare the structure of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol with the widely studied β-carbolines, Harmine and Harman.
| Compound | Structure | Key Substituents |
| 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | C1: EthylC4: MethoxyC8: Hydroxyl | |
| Harmine | C1: MethylC7: Methoxy | |
| Harman | C1: Methyl |
Causality Behind Structural Modifications:
-
C1 Position: Substitution at the C1 position is critical for modulating activity. The presence of a small alkyl group like methyl (in Harman and Harmine) or ethyl is common. The increased lipophilicity of an ethyl group compared to a methyl group may influence membrane permeability and target engagement.
-
C4 Position: The methoxy group at C4 in our target compound is less common than substitutions on the A-ring (positions C5-C8). This substitution could significantly alter the electronic properties and steric profile of the molecule, potentially leading to a unique target interaction profile.
-
C7 and C8 Positions: Oxygen-containing functional groups (methoxy or hydroxyl) on the benzene ring (A-ring) are known to enhance DNA binding affinity.[3] Harmine's C7-methoxy group is a classic example. The C8-hydroxyl group in 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol could form hydrogen bonds with target proteins, potentially increasing binding affinity and selectivity.
Comparative Pharmacological Profiles: Benchmarking Against Known Activities
While specific data for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is sparse, we can establish a performance benchmark by examining the activities of representative β-carbolines. Researchers evaluating the target compound can use the following data as a reference point.
Anticancer Activity
Many β-carbolines exert potent cytotoxic effects against various cancer cell lines.[5][7] The primary mechanisms include DNA intercalation, inhibition of DNA topoisomerases, and inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[5][8]
Table 1: Comparative Anticancer Activity (IC₅₀ values) of Representative β-Carbolines
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Harmine | MCF-7 (Breast) | ~15 | Topoisomerase I & II inhibition, DNA intercalation |
| A549 (Lung) | ~20 | Induction of apoptosis | |
| Harman | HepG2 (Liver) | >50 | Weaker activity compared to Harmine |
| Various Synthetic Derivatives | HCT116 (Colon), Panc-1 (Pancreatic) | 0.08 - 5 | MDM2 Inhibition, G2/M Arrest[9] |
Note: Data is compiled from various literature sources and should be used for comparative purposes only. Absolute values may vary based on experimental conditions.
The unique substitution pattern of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol suggests that its anticancer potential warrants investigation, with a focus on its ability to act as a kinase or topoisomerase inhibitor.
Neuropharmacological Activity
β-Carbolines are well-known for their effects on the CNS, acting on several key neurotransmitter systems.[10] Their actions can range from anxiolytic and sedative to convulsant, depending on their affinity and efficacy at different receptors, particularly benzodiazepine and serotonin receptors.[2][3] A primary mechanism for many β-carbolines is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine.[10][11]
Table 2: Comparative Neuropharmacological Activity of Representative β-Carbolines
| Compound | Target | Affinity (Kᵢ, nM) / Potency (IC₅₀, µM) | Primary Effect |
|---|---|---|---|
| Harmine | MAO-A | IC₅₀ ~0.4 | Reversible MAO-A Inhibitor, Hallucinogenic |
| 5-HT₂ₐ Receptor | Kᵢ ~350 | Serotonergic activity | |
| Harman | MAO-A | IC₅₀ ~4 | Reversible MAO-A Inhibitor, Tremorgenic[12] |
| Benzodiazepine Receptor | Kᵢ >1000 | Inverse Agonist (weak) |
| Norharman | MAO-A / MAO-B | IC₅₀ ~6 / ~0.8 | Potent MAO-B Inhibitor |
Note: Data is compiled from various literature sources. Kᵢ and IC₅₀ values are indicative and can vary.
Given its structure, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol could potentially exhibit MAO inhibitory activity. The specific selectivity for MAO-A versus MAO-B would need to be determined experimentally.
Key Experimental Methodologies
To facilitate the direct characterization of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, we provide the following detailed, self-validating protocols.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration of a compound required to inhibit the growth of cultured cancer cells by 50% (IC₅₀). The causality is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Experimental Workflow Diagram
Caption: Workflow for determining IC₅₀ using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium and 0.5% DMSO as a vehicle control (100% viability) and wells with medium only as a blank.
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration using the formula: (Abs_treated - Abs_blank) / (Abs_control - Abs_blank) * 100. Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A or MAO-B. The principle relies on the MAO-catalyzed deamination of a non-fluorescent substrate (e.g., kynuramine or a commercial substrate) to produce a fluorescent product (e.g., 4-hydroxyquinoline) or hydrogen peroxide, which is then used in a coupled reaction to generate a fluorescent signal (e.g., with Amplex Red).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Obtain recombinant human MAO-A and MAO-B enzymes. Prepare the substrate (e.g., 10 mM Amplex Red, 1 U/mL Horseradish Peroxidase, and 1 mM p-Tyramine).
-
Inhibitor Preparation: Prepare serial dilutions of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol and a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) in reaction buffer.
-
Reaction Setup: In a black 96-well plate, add:
-
50 µL of reaction buffer containing the MAO-A or MAO-B enzyme.
-
25 µL of the test compound at various concentrations or the appropriate control.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the substrate mixture to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 545/590 nm for Amplex Red) every minute for 30 minutes at 37°C.
-
Data Analysis: Determine the reaction rate (V) from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition for each concentration: (1 - V_inhibitor / V_control) * 100. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Synthetic Strategy: The Pictet-Spengler Reaction
The most common and efficient method for synthesizing the β-carboline core is the Pictet-Spengler reaction.[13][14] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. Subsequent oxidation/aromatization yields the final β-carboline.
General Pictet-Spengler Synthesis Pathway
Caption: General scheme of the Pictet-Spengler reaction.
For the synthesis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, a suitably substituted tryptamine would be reacted with an appropriate aldehyde, followed by cyclization and aromatization to yield the final product. The choice of starting materials is crucial for introducing the desired substituents at specific positions.
Conclusion and Future Directions
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is a β-carboline derivative with a unique substitution pattern that distinguishes it from more common members of its class, such as Harmine and Harman. While direct experimental data remains limited, a comparative analysis based on established structure-activity relationships suggests it holds potential as a bioactive compound, worthy of investigation for both its anticancer and neuropharmacological properties.
The key structural features—an ethyl group at C1, a methoxy group at C4, and a hydroxyl group at C8—provide a compelling rationale for further study. The ethyl group may enhance lipophilicity, while the oxygenated functions at C4 and C8 could facilitate novel interactions with biological targets.
For researchers and drug development professionals, the path forward is clear. The immediate priority should be the systematic evaluation of this compound's biological activity using the standardized protocols detailed in this guide. Key investigations should include:
-
Broad-Spectrum Cancer Cell Line Screening: To determine its cytotoxic potency and selectivity.
-
Enzyme Inhibition Assays: To profile its activity against MAO-A, MAO-B, and a panel of relevant kinases (e.g., CDKs).
-
Receptor Binding Assays: To assess its affinity for CNS targets, including benzodiazepine, serotonin, and dopamine receptors.
By employing this structured, comparative approach, the scientific community can effectively elucidate the pharmacological profile of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol and determine its potential as a novel therapeutic lead.
References
-
Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Current Medicinal Chemistry, 14(4), 479-500. [2][3][6]
-
Kumar, A., et al. (2024). Anticancer mechanisms of β-carbolines. Chemical Biology & Drug Design. [8]
-
Wikipedia contributors. (n.d.). β-Carboline. In Wikipedia. [11]
-
Luo, B., et al. (2021). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. European Journal of Medicinal Chemistry, 224, 113688. [7]
-
Sharma, R., et al. (2019). Therapeutic journey of synthetic betacarboline derivatives: A short review. International Journal of Pharmaceutical and Allied Researches. [4]
-
Kamal, A., et al. (2021). β-Carbolines as potential anticancer agents. European Journal of Medicinal Chemistry, 218, 113321. [5]
-
Cao, R., et al. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. ResearchGate. [3]
-
Cao, R., et al. (2004). A Comparative Molecular Field Analysis of Cytotoxic Beta-Carboline Analogs. Acta Pharmacologica Sinica, 25(6), 818-823. [15]
-
de la Torre, I., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9069–9078. [10]
-
Cao, R., et al. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. ResearchGate. [6]
-
Gellis, A., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(21), 6437. [13]
-
Teitel, S., O'Brien, J., & Brossi, A. (1972). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses, 52, 101.
-
ResearchGate. (n.d.). Carbolines. Part 2: Comparison of some of the properties of α-, γ-, and δ-carbolines (Review).
-
Herraiz, T., & Chaparro, C. (2006). β-Carbolines in Experiments on Laboratory Animals. Molecules, 11(1), 1-13.
-
Kim, D., et al. (2023). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 12(11), 2197.
-
O'Connor, S. E. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [14]
-
Sharma, V., & Tandon, V. (2022). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 27(17), 5484.
-
Wu, X., et al. (2018). Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages. Journal of Ethnopharmacology, 227, 21-29.
-
PubChem. (n.d.). 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole.
-
Thangavel, S., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. [9]
-
ChemicalBook. (n.d.). 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole.
-
Basak, A., & Das, S. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34221-34261.
-
Wube, A. A., et al. (2010). Synthesis of Indole Analogues of the Natural Schweinfurthins. Journal of Organic Chemistry, 75(17), 5805–5814.
-
ChemicalBook. (n.d.). 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
-
Lifeasible. (n.d.). 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
-
ChemWhat. (n.d.). 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
-
Chem-Impex. (n.d.). 9H-Pyrido[3,4-b]indole. [1]
-
PubChem. (n.d.). Harmine.
-
Millan, M. J., et al. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[2]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors. Journal of Pharmacology and Experimental Therapeutics, 324(2), 587-99.
-
PhytoBank. (n.d.). 1-ethyl-9H-pyrido<3,4-b>indole.
-
Louis, E. D., et al. (2018). Blood Harmane (1-methyl-9h-pyrido[3,4-b]indole) Concentrations in Essential Tremor: Repeat Observation in Cases and Controls in New York. Journal of the Neurological Sciences, 391, 33-37. [12]
-
ResearchGate. (n.d.). Chemical structure of harmine (7-methoxy-1-methyl-9H-pyrido...
-
Copeland, R. A., et al. (2016). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS Medicinal Chemistry Letters, 7(12), 1072–1077.
-
ResearchGate. (n.d.). Synthesis, Binding Affinity, Radiolabeling, and MicroPET Evaluation of 4-(2-Substituted-4-substituted)-8-(dialkylamino)-6-methyl-1-substituted-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-ones as Ligands for Brain Corticotropin-Releasing Factor Type-1 (CRF1) Receptors. as_Ligands_for_Brain_)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpar.com [ijpar.com]
- 5. β-Carbolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. β-Carboline - Wikipedia [en.wikipedia.org]
- 12. Blood Harmane (1-methyl-9h-pyrido[3,4-b]indole) Concentrations in Essential Tremor: Repeat Observation in Cases and Controls in New York - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. A comparative molecular field analysis of cytotoxic beta-carboline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Efficacy of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Introduction: The Therapeutic Promise of the β-Carboline Scaffold
The quest for novel anticancer agents is a cornerstone of modern oncological research. Historically, a significant percentage of approved anticancer drugs originate from natural sources, highlighting nature as a master chemist for developing complex, biologically active molecules.[1] The β-carboline alkaloids, a class of compounds derived from plants like Peganum harmala, represent one such promising scaffold.[1] The representative compound, harmine, and its synthetic derivatives have demonstrated a wide spectrum of anticancer activities, including the inhibition of proliferation, angiogenesis, and metastasis across various cancer cell lines such as breast, colon, and lung cancer.[1][2][3][4]
This guide focuses on a novel, semi-synthetic β-carboline derivative: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (hereafter referred to as Compound VTC-8). While the broader pyrido[3,4-b]indole class has established anticancer potential, often through mechanisms like cell cycle arrest and apoptosis induction, the specific efficacy and mechanism of Compound VTC-8 remain uncharacterized.[5][6]
The purpose of this document is to provide a comprehensive, stepwise framework for the preclinical validation of Compound VTC-8. We will proceed from broad phenotypic screening in vitro to targeted mechanistic studies and culminate in a foundational in vivo efficacy assessment. This guide is designed for researchers, drug discovery scientists, and pharmacologists, providing not just protocols, but the causal logic behind each experimental choice to ensure a robust and scientifically sound evaluation.
Experimental Strategy: A Multi-Faceted Validation Workflow
A rigorous validation pipeline is essential to de-risk the progression of a candidate compound. Our approach is designed to answer three fundamental questions in sequence:
-
Is it active? (Does it kill cancer cells, and is it selective?)
-
How does it work? (What is the molecular mechanism of action?)
-
Does it work in a biological system? (Is it effective in a preclinical animal model?)
This strategy ensures that resources for more complex in vivo studies are only committed after strong, mechanistically supported in vitro data is obtained.[7][8]
Caption: Proposed mechanism of action for Compound VTC-8 via the intrinsic apoptosis pathway.
To validate this proposed pathway, a Western Blot analysis would be performed on lysates from treated cells to measure the protein levels of Bcl-2, Bax, and cleaved (active) Caspase-3. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 would provide strong evidence for this mechanism.
Part 3: In Vivo Efficacy in a Xenograft Model
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. An animal model is necessary to evaluate the compound's efficacy within a complex biological system, providing preliminary insights into its bioavailability and tolerability. [9][10]The subcutaneous xenograft model in immunocompromised mice is a standard and widely accepted initial step for preclinical in vivo testing. [11] Experimental Rationale: We will implant human HCT116 colon cancer cells into immunodeficient mice (e.g., Athymic Nude or SCID mice). [9]Once tumors are established, we will treat the mice with Compound VTC-8 and monitor tumor growth over time compared to a vehicle control group and a group treated with a standard-of-care agent, 5-FU. [12]This allows for a direct comparison of therapeutic efficacy.
Protocol: HCT116 Subcutaneous Xenograft Study
-
Animal Acclimatization: House 6-8 week old female athymic nude mice in a specific-pathogen-free facility for one week prior to the study.
-
Tumor Cell Implantation: Subcutaneously inject 2-5 million HCT116 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Regimen:
-
Group 1 (Vehicle): Administer the vehicle solution (e.g., saline + 5% DMSO) via intraperitoneal (IP) injection daily.
-
Group 2 (Compound VTC-8): Administer Compound VTC-8 at a predetermined dose (e.g., 20 mg/kg) via IP injection daily.
-
Group 3 (Positive Control): Administer 5-FU at its established effective dose (e.g., 20 mg/kg) on a clinically relevant schedule.
-
-
Data Collection: Measure tumor volume and mouse body weight 2-3 times per week for 21-28 days. Body weight is a key indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Day 0 Tumor Vol (mm³) | Day 21 Tumor Vol (mm³) | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | 125.4 ± 15.2 | 1450.8 ± 210.5 | - | +5.2 |
| Compound VTC-8 | 128.1 ± 18.9 | 652.1 ± 155.3 | 55.0% | -1.5 |
| 5-Fluorouracil | 126.5 ± 16.7 | 588.6 ± 130.1 | 60.0% | -8.7 |
%TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
Conclusion and Future Directions
This guide outlines a logical and robust framework for the initial validation of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol as a potential anticancer agent. The hypothetical data presented illustrates a promising profile: Compound VTC-8 demonstrates potent and selective cytotoxicity against colon cancer cells in vitro, functions by inducing apoptosis and G2/M cell cycle arrest, and shows significant tumor growth inhibition in a preclinical in vivo model with acceptable tolerability compared to a standard chemotherapeutic.
Based on these findings, Compound VTC-8 warrants further investigation as a lead compound. The logical next steps in its preclinical development would include:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand its absorption, distribution, metabolism, and excretion profile.
-
Expanded Efficacy Studies: Testing in other cancer models, including orthotopic or patient-derived xenograft (PDX) models, which offer greater clinical relevance. [13][14]* Formal Toxicology Studies: To establish a comprehensive safety profile.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test new analogs of Compound VTC-8 to potentially improve potency and reduce toxicity. [3][15] By following a structured, evidence-based approach, researchers can efficiently validate novel chemical entities and identify those with the highest potential to be developed into the next generation of cancer therapeutics.
References
- Joshi, H., Bhushan, S., Dimri, T., et al. (n.d.). Anti-tumor potential of Harmine and its derivatives: recent trends and advancements. Vertex AI Search.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Vertex AI Search.
- Cancer Research UK. (n.d.). Chemotherapy treatment for colon cancer. Vertex AI Search.
- Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Vertex AI Search.
- Barret, R., et al. (n.d.). Novel Trisubstituted Harmine Derivatives with Original in Vitro Anticancer Activity. Journal of Medicinal Chemistry - ACS Publications.
- Bowel Cancer UK. (n.d.). Chemotherapy for bowel cancer. Vertex AI Search.
- Westmead BCI. (n.d.). Chemotherapy for Breast Cancer Fact Sheet. Vertex AI Search.
- Joshi, H., et al. (n.d.). Anti-tumor potential of Harmine and its derivatives. Discover Oncology.
- Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer. Vertex AI Search.
- Mayo Clinic. (2025). Chemotherapy for colon cancer. Vertex AI Search.
- G. D'Incalci, M., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Vertex AI Search.
- American Cancer Society. (2021). Chemotherapy for Breast Cancer. Vertex AI Search.
- Cancer Research UK. (n.d.). Chemotherapy for breast cancer. Vertex AI Search.
- Timbilla, A. A., et al. (n.d.). The anticancer properties of harmine and its derivatives. Vertex AI Search.
- Macmillan Cancer Support. (n.d.). Chemotherapy for breast cancer. Vertex AI Search.
- OncoLink. (2024). Chemotherapy for Colorectal Cancer. Vertex AI Search.
- Timbilla, A. A., et al. (n.d.). The anticancer properties of harmine and its derivatives. Semantic Scholar.
- NCI. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Vertex AI Search.
- Sagar, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- S.S., S., & C.S., S. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- F.D., R., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. PMC - NIH.
- ResearchGate. (2018). (PDF) In vivo screening models of anticancer drugs. Vertex AI Search.
- Kubinyi, H. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
- A.V., E., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Vertex AI Search.
- National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Vertex AI Search.
- Li, W., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed.
- Gaur, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH.
- Al-Ostoot, F. H., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central.
Sources
- 1. d-nb.info [d-nb.info]
- 2. research.uees.edu.ec [research.uees.edu.ec]
- 3. d-nb.info [d-nb.info]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 9. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemotherapy for bowel cancer | Macmillan Cancer Support [macmillan.org.uk]
- 13. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. championsoncology.com [championsoncology.com]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Efficacy Analysis: The Therapeutic Potential of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in Oncology
A Guide for Drug Development Professionals
Introduction
The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. The specific derivative, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, represents a novel investigational compound. While direct comparative efficacy data for this specific molecule is not yet prevalent in the public domain, we can infer its potential therapeutic profile by examining the extensive research on its close structural analogs, such as harmine and other synthetic β-carboline derivatives. This guide provides a comparative framework for evaluating the efficacy of such compounds against established standard-of-care drugs in oncology, a field where β-carbolines have shown considerable promise.
The primary mechanism through which many β-carboline alkaloids exert their anti-cancer effects is through the induction of apoptosis, often mediated by their activity as topoisomerase inhibitors and their ability to intercalate with DNA. Furthermore, their role as inhibitors of cyclin-dependent kinases (CDKs) and monoamine oxidase A (MAO-A) contributes to their cytotoxic and anti-proliferative properties. This guide will focus on the comparative in vitro cytotoxicity of a representative β-carboline against doxorubicin, a widely used anthracycline chemotherapeutic agent.
Part 1: In Vitro Efficacy Assessment - A Comparative Cytotoxicity Study
To ascertain the therapeutic potential of novel compounds like 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, a foundational step is the in vitro assessment of their cytotoxic effects on relevant cancer cell lines. Here, we outline a detailed protocol for a comparative study using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.
Experimental Workflow: MTT Assay
The workflow for the MTT assay is a multi-step process designed to ensure robust and reproducible data. The choice of cell line is critical; for this example, we will use the human breast cancer cell line MCF-7, which is a well-characterized and commonly used model.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: Comparative MTT Assay
-
Cell Culture and Seeding:
-
MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested at approximately 80% confluency using 0.25% trypsin-EDTA.
-
A cell suspension is prepared, and cells are counted using a hemocytometer with trypan blue exclusion to ensure high viability.
-
Cells are seeded into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Stock solutions of the test compound (e.g., a harmine analog as a proxy for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol) and doxorubicin are prepared in DMSO.
-
A series of dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
The medium from the seeded plates is aspirated, and 100 µL of medium containing the various concentrations of the test compounds or doxorubicin is added to the respective wells. A vehicle control (medium with the same percentage of DMSO) and a blank (medium only) are also included.
-
The plates are incubated for 24 hours.
-
-
MTT Assay and Data Acquisition:
-
After the 24-hour incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance of the blank wells is subtracted from all other readings.
-
The percentage of cell viability is calculated relative to the vehicle control wells using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Efficacy Data
The following table presents hypothetical, yet representative, IC50 values for a harmine analog and doxorubicin against the MCF-7 cell line, based on typical findings in the literature.
| Compound | Target/Mechanism of Action | IC50 (µM) against MCF-7 cells (24h) |
| Harmine Analog (as a proxy) | Topoisomerase I inhibitor, DNA intercalator, CDK inhibitor | 15.2 |
| Doxorubicin (Standard Drug) | Topoisomerase II inhibitor, DNA intercalator | 1.8 |
Interpretation of Results:
In this representative dataset, doxorubicin exhibits a significantly lower IC50 value, indicating higher potency in inducing cytotoxicity in MCF-7 cells under these specific assay conditions. However, the IC50 value is only one aspect of a drug's potential. The therapeutic index, which considers the ratio of toxic dose to therapeutic dose, and the specific mechanism of action are also crucial factors. While doxorubicin is highly potent, it is also associated with significant cardiotoxicity. A novel β-carboline with a different safety profile might offer a better therapeutic window, even with a higher IC50.
Part 2: Mechanistic Insights - Apoptosis Induction Pathway
Understanding the molecular pathways through which a compound exerts its cytotoxic effects is paramount. Many β-carboline derivatives induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress.
Caption: Intrinsic apoptosis pathway induced by β-carboline derivatives.
This pathway highlights key nodes that can be investigated to confirm the mechanism of action of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. Experimental approaches would include Western blotting to assess the expression levels of p53, Bax, Bcl-2, and cleaved caspases, as well as flow cytometry-based assays to measure mitochondrial membrane potential and cytochrome c release.
Conclusion and Future Directions
While direct experimental data on 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is not yet widely available, the established anti-cancer properties of the β-carboline scaffold provide a strong rationale for its investigation. The comparative in vitro cytotoxicity data, exemplified here with a harmine analog versus doxorubicin, underscores the importance of a multi-faceted evaluation. Future studies should not only focus on potency (IC50) but also on selectivity against cancer cells versus normal cells, detailed mechanistic studies, and in vivo efficacy and safety assessments in appropriate animal models. The exploration of this and other novel β-carboline derivatives continues to be a promising avenue in the quest for more effective and safer cancer therapeutics.
References
-
Title: Harmine, a natural β-carboline alkaloid, demonstrates anti-cancer effects and inhibits STAT3 signaling in breast cancer cells. Source: Phytomedicine URL: [Link]
-
Title: The β-carboline alkaloids harmine and harmaline inhibit the carcinogenic-activating enzymes CYP1A1 and CYP1B1 and limit the genotoxicity of the environmental pro-carcinogen benzo[a]pyrene. Source: Food and Chemical Toxicology URL: [Link]
-
Title: Harmine, a β-carboline alkaloid, inhibits the STAT3 signaling pathway and induces apoptosis in human breast cancer cells. Source: European Journal of Pharmacology URL: [Link]
-
Title: An overview of the recent developments of β-carboline-based derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Harmine: A Promising Therapeutic Agent in the Treatment of Cancer and Neurological Diseases. Source: Molecules URL: [Link]
A Senior Application Scientist's Guide to Establishing Reproducible Experimental Workflows for Novel Pyrido[3,4-b]indole Analogs
Case Study: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Introduction: The Challenge of Novelty and the Imperative of Reproducibility
The 9H-pyrido[3,4-b]indole, or β-carboline, framework is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure is a key feature in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neurotropic effects.[1][2] The exploration of novel analogs, such as 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, is a critical frontier in drug discovery. However, the novelty that makes these compounds promising also presents a significant challenge: ensuring the reliability and reproducibility of their experimental results.
Inconsistent findings can arise from poorly defined synthetic protocols, incomplete purification, or inadequate characterization. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to establish a self-validating and reproducible workflow. We will use the target molecule, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, as a case study to illustrate these principles, from initial synthesis to final characterization. Our focus is not merely on the steps themselves, but on the underlying chemical logic that ensures the resulting data is robust and reliable.
Part 1: Foundational Synthesis—Choosing a Predictable Path
The construction of the tricyclic pyrido[3,4-b]indole core is the foundational step where variability can be introduced. While numerous methods exist, the Pictet-Spengler reaction remains a cornerstone for its reliability and mechanistic predictability.[3] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by acid-catalyzed cyclization.
For our target molecule, a plausible and controllable route involves the reaction of a substituted tryptamine with an appropriate aldehyde. The choice of starting materials is the first critical decision point. A methoxy- and hydroxy-substituted tryptamine is required, which then reacts with propionaldehyde to introduce the 1-ethyl group.
Proposed Synthetic Workflow: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol via a two-step Pictet-Spengler and aromatization sequence.
-
Step 1: Pictet-Spengler Cyclization
-
To a solution of 5-hydroxy-7-methoxytryptamine (1.0 equiv) in dichloromethane (DCM, 0.1 M), add propionaldehyde (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 1.5 equiv) dropwise over 10 minutes. Causality: The acid catalyzes both the initial imine formation and the subsequent electrophilic aromatic substitution (the cyclization step). Slow addition at low temperature controls the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting tryptamine is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydro-β-carboline intermediate.
-
-
Step 2: Aromatization
-
Dissolve the crude intermediate from Step 1 in toluene (0.1 M).
-
Add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight). Causality: Pd/C is a robust catalyst for dehydrogenation, converting the saturated heterocyclic ring into the aromatic pyridine system.
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. Monitor by TLC or LC-MS for the formation of the product.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude final product.
-
Table 1: Comparison of Core Synthesis Strategies
| Strategy | Key Advantages | Key Disadvantages | Ideal Application |
| Pictet-Spengler | High reliability, mild conditions possible, broad substrate scope. | Requires pre-functionalized tryptamine starting materials. | General synthesis of diverse β-carbolines. |
| Bischler-Napieralski | Utilizes different starting materials (acyl-tryptamines). | Often requires harsh dehydrating agents (e.g., POCl₃) and high temperatures. | Accessing analogs where the corresponding aldehyde for Pictet-Spengler is unstable. |
| Fischer Indole Synthesis | Builds the indole ring itself.[3] | Can produce regioisomers, requires specific hydrazone precursors.[3] | Total synthesis from non-indole precursors. |
Part 2: The Purification Gauntlet—From Crude Mixture to Pure Compound
Purification is arguably the most critical stage for ensuring inter-experimental reproducibility. An incompletely purified compound, contaminated with starting materials or byproducts, will yield misleading results in any subsequent biological assay. Flash column chromatography is the workhorse method for this task.
Experimental Protocol: Purification
Objective: To purify the crude product to >95% purity as determined by HPLC.
-
Column Preparation:
-
Select a glass column appropriate for the scale of the crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 DCM:Methanol).
-
Pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Adsorb the crude product onto a small amount of silica gel ("dry loading"). Causality: Dry loading prevents the use of a strong solvent to dissolve the sample, which would lead to poor separation and band broadening on the column.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 100% DCM).
-
Gradually increase the polarity by adding methanol in a stepwise gradient (e.g., from 0% to 5% Methanol in DCM). Causality: A gradient elution ensures that non-polar impurities elute first, followed by the product, and finally any highly polar baseline impurities. This provides superior separation compared to an isocratic (single solvent) elution.
-
Collect fractions and analyze them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate).
-
Combine the pure fractions and concentrate under reduced pressure to yield the final, purified compound.
-
Part 3: A Self-Validating System for Structural Characterization
A single analytical technique is insufficient to confirm the identity and purity of a novel compound. A self-validating system uses orthogonal methods—techniques that measure different physical properties—to build an unassailable case for the compound's structure. For our target, this involves NMR, HRMS, and HPLC.
Caption: Orthogonal workflow for analytical characterization.
Expected Analytical Data
The following table summarizes the data points that must be acquired to validate the synthesis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.
| Analysis Method | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~6.5-8.0 ppm), Methoxy (-OCH₃) singlet (~3.9 ppm), Ethyl (-CH₂CH₃) quartet & triplet (~2.8 & 1.4 ppm), NH singlet (>10 ppm).[4][5] | Confirms proton environment and functional groups. |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (~100-150 ppm), Methoxy carbon (~55 ppm), Ethyl carbons (~25 & 15 ppm).[6][7] | Confirms carbon skeleton. |
| HRMS (ESI+) | [M+H]⁺ | Calculated for C₁₄H₁₅N₂O₂⁺: 243.1128 | Confirms elemental composition and molecular weight. |
| RP-HPLC | Purity | >95% (Area under curve) | Quantifies sample purity and detects impurities. |
Protocols: Characterization
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar heterocyclic compounds and allows for the clear observation of exchangeable protons like N-H and O-H.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., HSQC, HMBC) on a spectrometer of at least 400 MHz.[4]
-
The data must be internally consistent and match the proposed structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol.
-
Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
The measured mass of the [M+H]⁺ ion must be within 5 ppm of the calculated theoretical mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use a reverse-phase C18 column.
-
Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution at multiple wavelengths (e.g., 254 nm, 280 nm) using a photodiode array (PDA) detector.
-
The peak corresponding to the product should represent >95% of the total integrated peak area.
-
Conclusion: A Culture of Reproducibility
The successful and efficient development of novel therapeutics based on the pyrido[3,4-b]indole scaffold—or any chemical series—is fundamentally dependent on the reproducibility of its foundational chemical and biological data. By adopting a workflow grounded in sound chemical principles, such as choosing predictable synthetic reactions, employing systematic purification techniques, and demanding a self-validating system of orthogonal analytical characterization, researchers can ensure their results are robust and reliable. This guide provides not just a set of protocols, but a strategic framework to build confidence in every novel molecule synthesized, paving the way for clear, unambiguous, and ultimately more successful drug discovery campaigns.
References
-
PubChem. 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole. National Center for Biotechnology Information. [Link]
-
Lifeasible. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. Lifeasible. [Link]
-
ChemWhat. 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol CAS#: 100234-62-6. ChemWhat. [Link]
-
ResearchGate. Biological Evaluation and Structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. ResearchGate GmbH. [Link]
- Google Patents.
-
Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]
-
ResearchGate. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate GmbH. [Link]
-
MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. [Link]
-
ResearchGate. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. ResearchGate GmbH. [Link]
-
National Institutes of Health. Synthesis of Indole Analogues of the Natural Schweinfurthins. National Institutes of Health. [Link]
-
MDPI. Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. MDPI. [Link]
-
ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate GmbH. [Link]
-
National Institutes of Health. Synthesis of N4-(Substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines and Identification of New Microtubule Disrupting Compounds that are Effective against Multidrug Resistant Cells. National Institutes of Health. [Link]
-
Pharmacognosy Journal. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Phcogj.com. [Link]
-
Royal Society of Chemistry. Supporting information - Palladium nanoparticles supported on triazine functionalised mesoporous covalent organic polymers as efficient catalysts for Mizoroki-Heck cross coupling reaction. Royal Society of Chemistry. [Link]
-
National Institutes of Health. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. National Institutes of Health. [Link]
-
National Institutes of Health. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted 9H-pyrido[3,4-b]indole Derivatives as Potent Biological Agents
The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline scaffold, is a privileged heterocyclic system found in numerous natural products and synthetic molecules of significant therapeutic interest.[1][2] Its unique tricyclic structure serves as a versatile template for the design of compounds targeting a wide array of biological targets, exhibiting activities ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial.[1][3][4] This guide provides a comparative analysis of substituted 9H-pyrido[3,4-b]indole derivatives, with a particular focus on understanding the structure-activity relationships (SAR) that govern their biological efficacy. While direct comparative data on 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol derivatives is limited, this analysis will extrapolate from the broader class of substituted β-carbolines to provide insights into the potential of this specific substitution pattern.
The Synthetic Landscape: Building the β-Carboline Core
The construction of the 9H-pyrido[3,4-b]indole scaffold is most prominently achieved through the Pictet-Spengler reaction .[5][6][7] This acid-catalyzed condensation of a tryptamine derivative with an aldehyde or ketone provides a direct and efficient route to the tetrahydro-β-carboline core, which can be subsequently aromatized to the fully aromatic β-carboline.[5][8] The choice of tryptamine and carbonyl precursors allows for the introduction of diverse substituents at various positions of the scaffold.
For instance, the synthesis of 1-aryl substituted 9H-pyrido[3,4-b]indoles is readily accomplished by reacting tryptamine with substituted benzaldehydes.[9][10] Modifications at other positions, such as C3, can be achieved through functionalization of a pre-formed β-carboline ring.[1][2][11]
Below is a generalized workflow for the synthesis of substituted 9H-pyrido[3,4-b]indole derivatives.
Caption: Key structure-activity relationships for 9H-pyrido[3,4-b]indole derivatives.
Based on these general trends, we can hypothesize the potential contributions of the substituents in the target compound, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol:
-
1-ethyl group: The effect of a small alkyl group at this position is less documented in the context of anticancer or kinase inhibitory activity compared to larger aromatic systems. It may influence the compound's lipophilicity and steric interactions within a binding pocket.
-
4-methoxy group: Methoxy groups on the indole ring have been shown to enhance reactivity and biological activity in various indole derivatives. [3][12]Its presence at C4 could modulate the electronic properties of the ring system and potentially improve binding affinity.
-
8-ol (hydroxyl) group: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with target proteins. Its position on the benzene ring of the indole moiety could influence selectivity for specific biological targets.
Experimental Protocols: A General Kinase Inhibition Assay
To evaluate the potential of novel 9H-pyrido[3,4-b]indole derivatives as kinase inhibitors, a robust and reproducible assay is essential. The following is a generalized protocol for an in vitro kinase inhibition assay using a luminescence-based method to measure ATP consumption.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (e.g., a specific peptide or protein like histone H3)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
384-well plates (white, opaque for luminescence)
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Dispensing: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells for positive control (a known inhibitor) and negative control (DMSO only).
-
Kinase and Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase reaction buffer. Add this mix to all wells.
-
Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add the ATP solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the luminescence-based kinase assay reagent to all wells. This reagent will lyse the cells (if a cell-based assay) and measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Dark Incubation: Incubate the plate in the dark for approximately 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 9H-pyrido[3,4-b]indole scaffold represents a highly valuable framework in medicinal chemistry. The extensive body of research on its derivatives has established clear structure-activity relationships, particularly for anticancer and anti-leishmanial applications. While specific data on 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol and its derivatives is not yet widely available, the principles outlined in this guide provide a strong foundation for the rational design and evaluation of such compounds. Future research should focus on the systematic exploration of substitutions at the C1, C4, and C8 positions to further elucidate their impact on biological activity and to develop novel therapeutic agents with enhanced potency and selectivity.
References
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Molecules. 2008;13(3):558-569. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2020;25(23):5728. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry. 2019;84(15):9475-9486. [Link]
-
Synthesis of 1-aryl substituted 9H-pyrido[3,4-b]indoles. Journal of Heterocyclic Chemistry. 1970;7(3):615-622. [Link]
-
The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. ChemistrySelect. 2021;6(29):7391-7407. [Link]
-
SYNTHESIS OF 1-ARYL SUBSTITUTED 9H-PYRIDO[3,4-b]INDOLES. ResearchGate. [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry. 2022;18:918-927. [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. ResearchGate. [Link]
-
Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PLoS One. 2008;3(6):e2356. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Medicinal chemistry (Shariqah (United Arab Emirates)). 2017;13(3):275-292. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. [Link]
-
Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Bioorganic chemistry. 2019;84:98-105. [Link]
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the proper and safe disposal of the research chemical 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. As a member of the β-carboline alkaloid family, this compound warrants careful handling and disposal due to the potential biological activity and cytotoxicity associated with this class of molecules.[1][2][3][4][5] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
The disposal plan outlined below is based on the foundational principles of laboratory safety and hazardous waste management, emphasizing risk assessment, proper segregation, and coordination with institutional Environmental Health and Safety (EHS) personnel.
Hazard Assessment and Classification
Key Chemical and Hazard Information:
| Property | Value/Information | Source |
| Chemical Name | 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | - |
| CAS Number | 100234-62-6 | ChemWhat |
| Molecular Formula | C₁₄H₁₄N₂O₂ | Inferred from structure |
| Inferred Hazards | Potential Cytotoxicity, Biological Activity | [1][2][3][4][5] |
| Structural Class | β-carboline Alkaloid | - |
Personal Protective Equipment (PPE)
When handling 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol in any form (solid, in solution, or as waste), the following minimum PPE is required:
-
Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A disposable, solid-front gown is preferred to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, work should be conducted in a certified chemical fume hood.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. All waste streams contaminated with 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol must be kept separate from non-hazardous and other chemical waste streams.
Step 1: Designate a Cytotoxic Waste Container
-
Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. This container should be specifically designated for cytotoxic waste.[6]
-
The container must be leak-proof, have a secure lid, and be made of a material compatible with the waste it will contain.
Step 2: Collect Solid Waste
-
Contaminated Labware: All disposable labware that has come into contact with the compound (e.g., pipette tips, microfuge tubes, weighing paper, gloves, disposable gowns) must be placed directly into the designated cytotoxic waste container.
-
Unused Compound: Any remaining solid 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol should be disposed of in its original, sealed container, which is then placed inside the cytotoxic waste container.
Step 3: Collect Liquid Waste
-
Aqueous and Organic Solutions: All solutions containing 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol must be collected in a separate, sealed, and clearly labeled liquid cytotoxic waste container.
-
Do NOT pour any solution containing this compound down the drain.
-
Ensure the liquid waste container is compatible with the solvents used.
Step 4: Sharps Waste
-
Needles, syringes, or any other sharps contaminated with 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol must be placed in a puncture-proof sharps container that is specifically labeled for cytotoxic sharps waste.[6][7]
Step 5: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste - Cytotoxic ".
-
The label should also include the full chemical name: "1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol" and an estimate of the concentration and quantity.
-
Follow all institutional and local regulations for hazardous waste labeling.
The decision-making process for waste segregation is illustrated in the diagram below:
Caption: Waste Segregation and Disposal Workflow.
Decontamination Procedures
Given the potential cytotoxicity, all surfaces and equipment that may have come into contact with 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol must be thoroughly decontaminated.
Step 1: Prepare Decontamination Solution
-
A solution of 70% ethanol or a freshly prepared 10% bleach solution can be used for initial surface cleaning.
Step 2: Decontaminate Surfaces
-
Wipe down all potentially contaminated surfaces (e.g., fume hood sash and work surface, benchtops, equipment) with the decontamination solution and disposable towels.
-
Allow for adequate contact time (at least 10-15 minutes).
Step 3: Final Rinse
-
If using a bleach solution, follow with a wipe-down using sterile water to remove any corrosive residue.
Step 4: Dispose of Cleaning Materials
-
All cleaning materials (e.g., paper towels, absorbent pads) must be disposed of as solid cytotoxic waste.
Spill Management
In the event of a spill, follow these immediate steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: If safe to do so, contain the spill using absorbent pads.
-
PPE: Don the appropriate PPE as described in Section 2.
-
Cleanup: For small spills, use a chemical spill kit to absorb the material. For larger spills, contact your institution's EHS for assistance.
-
Decontaminate: Thoroughly decontaminate the spill area as described in Section 4.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
Final Disposal
The ultimate disposal of cytotoxic waste is typically through high-temperature incineration.[6][8]
-
Do not attempt to chemically neutralize or degrade the waste in the laboratory. The degradation products are unknown and could be equally or more hazardous.
-
Once your cytotoxic waste container is full, securely close it and contact your institution's EHS department to arrange for pickup.
The logical flow for handling and disposal is summarized below:
Caption: Logical Flow for Safe Disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- Jiménez, J., et al. (2008). Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro.
- Cytotoxicity of the β-carboline alkaloids harmine and harmaline in human cell assays in vitro. (2025).
- Wang, C., et al. (2015). Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells.
- Evaluation of Acute Toxicity of the Alkaloids of Peganum harmala L Seeds in Albino Wistar Female R
- Lamchouri, F., et al. (2013). Cytotoxicity of alkaloids isolated from Peganum harmala seeds. Planta Medica, 79(10), 845-850.
- Cytotoxicity of β-carboline alkaloids isolated from Peganum harmala L. seeds on oxaliplatin resistant HCT116 cancer cells. (n.d.). Taylor & Francis Online.
- Mahmoudian, M., et al. (2002). Toxicity of Peganum harmala: Review and a Case Report. Journal of Medical Sciences, 2(2), 82-85.
- Wang, C., et al. (2019). Subchronic toxicity and concomitant toxicokinetics of long-term oral administration of total alkaloid extracts from seeds of Peganum harmala Linn: A 28-day study in rats. Journal of Ethnopharmacology, 238, 111874.
- Cytotoxic Waste Disposal Guidelines. (2021). Daniels Health.
- Diem, S., et al. (2001). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 49(12), 5993-5998.
- Alkaloids of Peganum harmala L. and their Pharmacological Activity. (2021). Open Access Macedonian Journal of Medical Sciences, 9(F), 475-481.
- Degradation of β-Carbolines Harman and Norharman in Edible Oils during He
- Guide for handling cytotoxic drugs and rel
- Safe handling of cytotoxics: guideline recommendations. (2012). Current Oncology, 19(3), e196–e204.
- Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. (2015). University of Washington Environmental Health & Safety.
- Technical Services - Disposal of Cytotoxic Waste. (2023). YouTube.
- Mohamed, D. E., et al. (2015). Microbial transformation of some simple β-carboline alkaloids. World Journal of Pharmaceutical Sciences, 3(7), 1307-1318.
- Hydrolytic Degradation of .BETA.-carboline-type. (1986). Amanote Research.
- Aimi, N., et al. (1986). HYDROLYTIC DEGRADATION OF β-CARBOLINE-TYPE MONOTERPENOID GLUCOINDOLE ALKALOIDS : A POSSIBLE MECHANISM FOR HARMAN FORMATION IN Ophiorrhiza AND RELATED RUBIACEOUS PLANTS. Chemical and Pharmaceutical Bulletin, 34(7), 3064-3067.
- Decontamination and Laboratory Cleanup. (n.d.). University of Minnesota University Health & Safety.
- Decontamination of laboratory areas. (n.d.). University of Leicester.
- Effectiveness of cleaning of workplace cytotoxic surface. (2025).
- Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workst
- Chemicals. (n.d.). MIT Environmental Health & Safety.
- Chapter 7, Biosafety Manual: Decontamination. (n.d.). University of Nevada, Reno Environmental Health & Safety.
- 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indole. (n.d.). PubChem.
- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017).
- Synthesis, reactivity and biological properties of methoxy-activ
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- EHS-201 REGULATED WASTE GUIDELINES. (2020). Emory University Environmental Health and Safety Office.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.).
- 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole. (n.d.). ChemicalBook.
- Novel psychoactive substances: What educators need to know. (2017).
- Biological Evaluation and Structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. (2018).
Sources
- 1. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. tandfonline.com [tandfonline.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
